2,6-Naphthalenedicarboxylic acid
Description
Properties
IUPAC Name |
naphthalene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOHFPCZGPKIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029211 | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
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Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
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CAS No. |
1141-38-4 | |
| Record name | 2,6-Naphthalenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Naphthalenedicarboxylic acid | |
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| Record name | 2,6-dicarboxynaphthalene | |
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| Record name | 2,6-Naphthalenedicarboxylic acid | |
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| Record name | 2,6-Naphthalenedicarboxylic acid | |
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| Record name | 2,6-Naphthalenedicarboxylic acid | |
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| Record name | Naphthalene-2,6-dicarboxylic acid | |
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| Record name | 2,6-NAPTHALENEDICARBOXYLIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C4DYZ29O | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthalenedicarboxylic acid (2,6-NDA) is an organic compound that has garnered significant interest in various scientific and industrial fields. With the chemical formula C₁₀H₆(COOH)₂, it is a colorless solid and one of several isomers of naphthalenedicarboxylic acid. Its rigid, aromatic structure makes it a valuable building block in the synthesis of high-performance polymers, most notably polyethylene (B3416737) naphthalate (PEN). In recent years, its utility has expanded into the realm of medicinal chemistry and drug delivery, primarily as a linker in the formation of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,6-NDA, with a focus on its applications relevant to drug development.
Chemical Structure and Identification
This compound is characterized by a naphthalene (B1677914) core substituted with two carboxylic acid groups at the 2 and 6 positions. This symmetric, linear geometry is a key determinant of the properties of materials derived from it.
| Identifier | Value |
| IUPAC Name | Naphthalene-2,6-dicarboxylic acid |
| CAS Number | 1141-38-4 |
| Molecular Formula | C₁₂H₈O₄ |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C=C1C(=O)O |
| InChI Key | RXOHFPCZGPKIRD-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 2,6-NDA are crucial for its handling, processing, and application in synthesis.
| Property | Value |
| Molecular Weight | 216.19 g/mol |
| Appearance | Colorless solid/White to off-white crystalline powder |
| Melting Point | >300 °C (decomposes) |
| pKa (predicted) | 3.69 ± 0.30 |
| Density | ~1.5 g/cm³ |
Solubility
This compound is sparingly soluble in water and many common organic solvents at ambient temperature. Its solubility is significantly influenced by the solvent's polarity, temperature, and the pH of the medium. It exhibits greater solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), particularly at elevated temperatures. In alkaline aqueous solutions, it readily deprotonates to form the more soluble dicarboxylate salt. A patent has reported a solubility of 33.2 grams per 100 grams of water at a high temperature of 608°F (320°C) under pressure.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of 2,6-NDA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high symmetry of the 2,6-NDA molecule results in a relatively simple NMR spectrum.
-
¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to show three distinct signals corresponding to the protons at the 1,5-, 3,7-, and 4,8- positions of the naphthalene ring.
-
¹³C NMR: The carbon-13 NMR spectrum will similarly display a reduced number of signals due to molecular symmetry, with distinct peaks for the carboxylic acid carbons, the quaternary carbons of the naphthalene ring, and the protonated aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-NDA is characterized by the distinct vibrational modes of its carboxylic acid functional groups and the aromatic naphthalene core. Key characteristic peaks include:
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration from the carboxylic acid groups, typically around 1700 cm⁻¹.
-
C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
-
Aromatic C-H and C=C stretching vibrations characteristic of the naphthalene ring.
Mass Spectrometry
Electron ionization mass spectrometry of 2,6-NDA shows a prominent molecular ion peak (M⁺) at m/z 216. Common fragmentation patterns involve the loss of hydroxyl radicals (-OH, m/z 199) and carboxyl groups (-COOH, m/z 171).
Experimental Protocols
Synthesis of this compound
Several synthetic routes to 2,6-NDA have been developed, with the choice of method often depending on the available starting materials and desired scale.
A common industrial method involves the liquid-phase catalytic oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086) or 2,6-diisopropylnaphthalene, using a cobalt-manganese-bromine catalyst system.
Caption: General workflow for the synthesis of this compound.
The Henkel reaction, or thermal disproportionation, of potassium naphthoates can also be employed to produce dipotassium (B57713) 2,6-naphthalenedicarboxylate, which is subsequently acidified to yield 2,6-NDA.
A detailed protocol for the synthesis of 2,6-NDA from 1,8-naphthalic anhydride (B1165640) is available in Organic Syntheses. This multi-step procedure involves the formation of dipotassium naphthalate, followed by a cadmium chloride-catalyzed rearrangement at high temperature and pressure, and subsequent acidification.
Experimental Protocol (Adapted from Organic Syntheses)
-
Preparation of Dipotassium Naphthalate: A solution of potassium hydroxide (B78521) in water is heated, and 1,8-naphthalic anhydride is added. The pH is adjusted to 7, and the solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, and methanol (B129727) is added to precipitate the dipotassium naphthalate, which is then collected by filtration and dried.
-
Rearrangement Reaction: The dried dipotassium naphthalate is ground with anhydrous cadmium chloride and placed in a high-pressure autoclave. The autoclave is evacuated and filled with carbon dioxide to approximately 30 atm. The mixture is heated to 400-430 °C for 1.5 hours.
-
Isolation of 2,6-NDA: After cooling, the solid product is removed, pulverized, and dissolved in hot water. The solution is treated with decolorizing carbon and filtered. The hot filtrate is acidified with concentrated hydrochloric acid to a pH of 1, causing the precipitation of 2,6-NDA.
-
Purification: The precipitated 2,6-NDA is collected by filtration from the hot mixture. It is then washed sequentially with hot water, 50% ethanol, and 90% ethanol. The purified product is dried in a vacuum oven.
Purification
Crude 2,6-NDA can be purified by recrystallization from a suitable solvent. Due to its low solubility, high-boiling point polar aprotic solvents like DMF or DMSO may be used, although this can be challenging on a larger scale. An alternative method involves suspending the crude product in water at a high temperature (e.g., >200 °C) to partially or fully dissolve it, followed by slow cooling to crystallize the purified acid.
Caption: Purification of this compound by recrystallization.
Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of 2,6-NDA and for its quantification.
Typical HPLC Method
-
Column: A reverse-phase column, such as a C18, is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) is typically employed.
-
Detection: UV detection is suitable due to the aromatic nature of the molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent, which may require the use of a small amount of base to aid dissolution, followed by neutralization.
Caption: Workflow for the analysis of this compound by HPLC.
Applications in Drug Development
While not typically an active pharmaceutical ingredient (API) itself, 2,6-NDA serves as a critical intermediate and structural component in areas relevant to drug development.
Metal-Organic Frameworks (MOFs) for Drug Delivery
A significant application of 2,6-NDA in the pharmaceutical field is its use as an organic linker to construct MOFs. MOFs are crystalline, porous materials composed of metal ions or clusters coordinated to organic ligands. The defined pore size, high surface area, and tunable properties of MOFs make them promising candidates for drug delivery systems.
-
Synthesis of MOFs: 2,6-NDA can be reacted with various metal salts (e.g., iron, zinc, zirconium) under solvothermal or microwave-assisted conditions to form MOFs. The choice of metal and reaction conditions dictates the final structure and properties of the framework.
-
Drug Loading and Release: The porous nature of these MOFs allows for the encapsulation of drug molecules. The drug can be released in a controlled manner, potentially targeted to specific sites in the body. This is particularly advantageous for the delivery of anticancer drugs, where the enhanced permeability and retention (EPR) effect in tumor tissues can be exploited.
Caption: Formation of a MOF from 2,6-NDA for drug delivery applications.
Pharmaceutical Intermediates
The naphthalene scaffold is present in a number of biologically active molecules. The dicarboxylic acid functionality of 2,6-NDA allows for its derivatization into various esters, amides, and other functional groups, making it a versatile starting material for the synthesis of more complex pharmaceutical intermediates. While specific examples of blockbuster drugs derived directly from 2,6-NDA are not prominent in the literature, its rigid structure and difunctional nature make it a valuable component in the toolbox of medicinal chemists for creating novel molecular architectures.
Safety and Handling
This compound is generally considered to be an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule of significant industrial and growing scientific importance. Its well-defined structure and robust chemical properties have established it as a key monomer in the polymer industry. For researchers in drug development, its role as a linker in the rapidly expanding field of metal-organic frameworks for controlled drug release presents exciting opportunities. A thorough understanding of its chemical properties, synthesis, and purification, as detailed in this guide, is essential for its effective utilization in these advanced applications.
A Comprehensive Technical Guide to the Physical Properties of 2,6-Naphthalenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthalenedicarboxylic acid (2,6-NDCA) is a high-performance organic compound that serves as a crucial monomer in the production of advanced polymers, most notably polyethylene (B3416737) naphthalate (PEN).[1] Its rigid and symmetrical naphthalene (B1677914) core imparts exceptional thermal, mechanical, and barrier properties to the resulting polymers, making them suitable for a wide range of applications in electronics, packaging, and fibers.[2][3] A thorough understanding of the physical properties of 2,6-NDCA is paramount for its effective utilization in synthesis, process optimization, and material design. This technical guide provides an in-depth overview of the key physical characteristics of this compound, complete with experimental protocols and a visualization of its role in polymer synthesis.
Core Physical Properties
The fundamental physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
General and Thermodynamic Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O₄ | [1] |
| Molecular Weight | 216.19 g/mol | [4] |
| Appearance | Colorless solid, Beige or White Powder | [1] |
| Melting Point | >300 °C (decomposes) | [5] |
| Boiling Point | 316.6 °C (rough estimate) | [5] |
| Density | 1.5 g/cm³ (estimate) | [5] |
| pKa₁ (predicted) | 3.69 ± 0.30 | [5] |
| pKa₂ | pKa₂ > pKa₁ | [6] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling and reaction chemistry. It is generally characterized by low solubility in common organic solvents at room temperature.
| Solvent | Solubility | Notes | Source |
| Water | Sparingly soluble | Solubility increases with temperature and pH. | [7] |
| Methanol | More soluble than in non-polar solvents | A polar protic solvent. | [7] |
| Ethanol | More soluble than in non-polar solvents | A polar protic solvent. | [7] |
| Hexane | Low solubility | A non-polar solvent. | [7] |
| Hot Pyridine | Soluble (may show faint turbidity) | A polar aprotic solvent. | |
| N,N-dimethylformamide (DMF) | Likely to exhibit higher solvency | A polar aprotic solvent, especially at elevated temperatures. | [8] |
| N,N-dimethylacetamide (DMAc) | Likely to exhibit higher solvency | A polar aprotic solvent, especially at elevated temperatures. | [8] |
| Dimethyl sulfoxide (B87167) (DMSO) | Likely to exhibit higher solvency | A polar aprotic solvent, especially at elevated temperatures. | [8] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of this compound, which is reported to be above 300 °C with decomposition, can be determined using a digital melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.[11]
-
Heating Profile: The temperature is ramped up quickly to approximately 280 °C and then increased at a slower rate of 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Due to its high melting point and decomposition, careful observation for color change and gas evolution is necessary.
Solubility Determination (Dynamic Method)
A dynamic method is recommended for accurately determining the solubility of this compound in various solvents, especially given its low solubility in many common solvents.[8]
Methodology:
-
Saturation Column Preparation: A column is packed with a known amount of finely ground this compound mixed with an inert support like glass beads.[8]
-
Solvent Perfusion: The solvent of interest is pumped through the column at a constant, slow flow rate. The column is maintained at a constant temperature using a column oven.[8]
-
Equilibrium Attainment: The solvent is passed through the column until the concentration of the eluting solution becomes constant, indicating that a saturated solution is being eluted.
-
Concentration Analysis: The concentration of this compound in the eluted fractions is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a calibration curve with standard solutions.[8]
-
Solubility Calculation: The solubility is calculated from the concentration of the saturated solution at the given temperature.
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration. As a dicarboxylic acid, it will have two pKa values.[6]
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like DMSO to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
Titration Procedure: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The two equivalence points are identified from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be lower than the second (pKa₂), as it is easier to remove the first proton.[6]
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of dry this compound is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.[4]
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: The characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and the aromatic C-H and C=C stretches are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, as it is a good solvent for carboxylic acids.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to confirm the structure of the naphthalene ring and the presence of the carboxylic acid protons.
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[12]
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for a polar molecule like a carboxylic acid.
-
Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as peaks from characteristic fragment ions.
Synthesis of Polyethylene Naphthalate (PEN): An Experimental Workflow
A primary application of this compound is in the synthesis of polyethylene naphthalate (PEN), a high-performance polyester. The process involves a two-step reaction: direct esterification followed by polycondensation.[13]
Caption: Workflow for the synthesis of Polyethylene Naphthalate (PEN).
Conclusion
This technical guide provides a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick and accessible reference, while the outlined experimental protocols provide a solid foundation for the accurate measurement of these properties in a laboratory setting. A comprehensive understanding of these characteristics is fundamental for researchers and professionals working on the development of novel materials and pharmaceuticals that incorporate this versatile building block. The provided workflow for PEN synthesis further illustrates the practical application of this important dicarboxylic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP0562105B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. US6114575A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1141-38-4 [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. scribd.com [scribd.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. This compound [webbook.nist.gov]
- 13. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]
Synthesis of 2,6-Naphthalenedicarboxylic Acid from 2,6-Diisopropylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,6-Naphthalenedicarboxylic acid (NDA), a crucial monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), from 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN).[1] The primary method discussed is the liquid-phase catalytic oxidation of 2,6-DIPN, a route favored for its economic viability and the relative ease of obtaining the starting material.[2]
Core Synthesis Strategy: Catalytic Oxidation
The conversion of 2,6-DIPN to NDA is predominantly achieved through liquid-phase oxidation using molecular oxygen or air as the oxidant. This process is typically catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromine-containing promoter.[3][4] The reaction is generally carried out in an acidic solvent, most commonly acetic acid.[3][5] The introduction of an alkali assistant catalyst, such as potassium acetate (B1210297), has been shown to improve the conversion and selectivity of the reaction.[4][5]
The oxidation of the isopropyl groups to carboxylic acid groups is a complex process.[3] It is understood to proceed via a radical chain reaction, where the naphthalene (B1677914) nucleus can have an inhibitory effect, particularly at higher substrate concentrations.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the synthesis of NDA from 2,6-DIPN.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Source |
| Catalyst System | Co(OAc)₂-Mn(OAc)₂-NaBr | [3] |
| Cobalt acetate, Manganese acetate, Potassium bromide, Potassium acetate | [4][5] | |
| Co-Mn-Ce-Br | [6] | |
| Solvent | Acetic acid | [3][4] |
| Propionic acid and Acetic acid mixture | [5] | |
| Water | [6] | |
| Oxidant | Molecular oxygen / Air | [3][5] |
| Reaction Temperature | 70 - 150 °C | [7] |
| 160 - 210 °C | [6] | |
| 200 °C | [5] | |
| 473 K (200 °C) | [2] | |
| Reaction Pressure | Atmospheric to 50 kg/cm ² | [7] |
| 2 - 4 MPa | [6] | |
| 3 MPa | [5] | |
| Reaction Time | 6 - 100 hours | [7] |
| 3 - 7 hours | [6] | |
| 4 - 5 hours | [5] |
Table 2: Yield and Purity of this compound
| Yield (%) | Purity (%) | Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Source |
| ~90 | - | Co(OAc)₂-Mn(OAc)₂-NaBr | Acetic acid | Optimum conditions | - | - | [3] |
| 82.76 | 98.56 | Co/Mn/Br/K (1:1:2:5) | Propionic acid/Acetic acid (0.5:1) | 200 | 3 | 4 | [5] |
Experimental Protocols
While specific protocols vary between studies, a generalized methodology for the liquid-phase oxidation of 2,6-DIPN can be outlined as follows.
Materials and Equipment:
-
Reactant: 2,6-diisopropylnaphthalene (2,6-DIPN)
-
Catalysts: Cobalt acetate tetrahydrate, Manganese acetate tetrahydrate
-
Promoter: Sodium bromide or Potassium bromide
-
Assistant Catalyst (Optional): Potassium acetate
-
Solvent: Glacial acetic acid, or a mixture of propionic and acetic acid
-
Oxidant: Pressurized air or pure oxygen
-
Equipment: A high-pressure reactor (e.g., a stirred autoclave) made of a corrosion-resistant material like titanium, equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.[5]
Procedure:
-
Reactor Charging: The reactor is charged with 2,6-diisopropylnaphthalene, the chosen solvent (e.g., acetic acid), the catalysts (cobalt and manganese acetates), and the promoter (e.g., potassium bromide). If used, an assistant catalyst like potassium acetate is also added at this stage.[4][5]
-
Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air before introducing the oxidant.
-
Pressurization and Heating: The reactor is pressurized with air or oxygen to the desired reaction pressure (e.g., 3 MPa).[5] The contents are then heated to the target reaction temperature (e.g., 200 °C) with constant stirring.[5]
-
Reaction: The reaction is allowed to proceed for a set duration (e.g., 4-5 hours), during which the pressure is maintained by the continuous or intermittent supply of the oxidant.[5]
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
Product Isolation: The solid product, crude this compound, is separated from the reaction mixture by filtration.
-
Purification: The crude product is washed with the solvent (e.g., acetic acid) and then with water to remove residual catalysts and by-products. Further purification can be achieved by recrystallization.
-
Analysis: The purity and yield of the final product are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and the structure is confirmed by methods like Infrared (IR) spectroscopy.[4][5]
Visualizations
Reaction Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103965039A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. US4996372A - Process for oxidizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]
An In-depth Technical Guide to Early Synthesis Methods for 2,6-Naphthalenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core early synthesis methods for 2,6-Naphthalenedicarboxylic acid (NDA), a critical monomer in the production of high-performance polymers like poly(ethylene 2,6-naphthalate) (PEN) and a valuable building block in pharmaceutical synthesis. This document details the historical context of NDA synthesis, explores key reaction pathways, presents quantitative data in structured tables, and provides detailed experimental protocols for significant methods.
Introduction: The Historical Context of NDA Synthesis
The synthesis of this compound has evolved significantly since its first reported preparation. Early methods were often characterized by harsh reaction conditions and modest yields, suitable for laboratory-scale work but not for large-scale industrial production. These foundational methods, however, paved the way for the more efficient, catalytically driven processes that are in use today. This guide focuses on these seminal, early-stage synthesis routes.
The first documented synthesis of 2,6-NDA was achieved by Robert Evert and Victor Merz in 1876.[1] Their approach involved the hydrolysis of 2,6-dicyanonaphthalene. Other notable early methods include the oxidation of naphthalenes with functionalized side chains and the innovative rearrangement of naphthalene (B1677914) carboxylates.
Key Early Synthesis Methodologies
This section details the principal early methods for synthesizing 2,6-NDA, including reaction schemes, experimental procedures, and comparative data.
Synthesis via Hydrolysis of 2,6-Dicyanonaphthalene
The pioneering synthesis of 2,6-NDA was based on the hydrolysis of a dinitrile precursor.[1] This method, while historically significant, involves multiple steps, including the initial formation of the dinitrile from dipotassium (B57713) 2,6-naphthalenedisulfonate through fusion with potassium cyanide.[2]
Reaction Pathway:
The overall transformation can be represented as a two-step process starting from the disulfonate salt.
Caption: Synthesis of 2,6-NDA from 2,6-naphthalenedisulfonate.
Experimental Protocol:
-
Dinitrile Formation: This step typically involves the fusion of the dry dipotassium 2,6-naphthalenedisulfonate salt with potassium cyanide at high temperatures. This is a hazardous procedure due to the use of molten cyanide salts.
-
Hydrolysis: The resulting 2,6-dicyanonaphthalene is then hydrolyzed to the dicarboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to precipitate the final product. The reaction typically requires prolonged heating in an aqueous medium.
Due to the hazardous nature of the reagents and the multi-step process, this method is primarily of historical interest.
Synthesis via Oxidation of Substituted Naphthalenes
Oxidation of naphthalenes bearing two oxidizable side chains at the 2- and 6-positions became a more direct route to 2,6-NDA. An early example of this approach is the oxidation of 2-methyl-6-acetylnaphthalene.
Reaction Pathway:
Caption: Oxidation of 2-methyl-6-acetylnaphthalene to 2,6-NDA.
Experimental Protocols:
Two distinct oxidation strategies for substituted naphthalenes have been described.
Method A: Direct Oxidation with Nitric Acid
This early method utilizes a strong oxidizing agent at high temperatures.
-
Protocol Summary: 2-methyl-6-acetylnaphthalene is oxidized using dilute nitric acid at 200°C in a sealed vessel.[2] After the reaction, the crude 2,6-NDA is isolated by filtration and purified by recrystallization.
-
Challenges: This method requires high temperatures and pressures, and the use of nitric acid can lead to nitrated byproducts, complicating purification.
Method B: Two-Step Catalytic Oxidation
A more refined approach involves a two-step oxidation of a 2-acyl-6-alkyl naphthalene, which offers better control and yields.
-
Step 1: Oxidation of Acyl Group: The 2-acyl-6-alkyl naphthalene is first oxidized in the liquid phase using oxygen or air in the presence of a soluble manganese catalyst (e.g., manganese(II) acetate) in an aliphatic carboxylic acid solvent (e.g., acetic acid). This selectively oxidizes the acyl group to a carboxylic acid, forming a 6-alkyl-2-naphthoic acid intermediate.
-
Step 2: Oxidation of Alkyl Group: The intermediate is then further oxidized, without isolation, in the presence of a cobalt catalyst and a bromine source (e.g., cobalt acetate (B1210297) and sodium bromide) at a higher temperature to yield 2,6-NDA.[3]
Quantitative Data for Two-Step Oxidation:
| Parameter | Step 1 (Acyl Oxidation) | Step 2 (Alkyl Oxidation) | Reference |
| Starting Material | 2-Acetyl-6-methylnaphthalene | 6-Methyl-2-naphthoic acid intermediate | [3] |
| Catalyst | Manganese(II) acetate | Cobalt acetate, Sodium bromide | [3] |
| Solvent | Acetic acid, Water | Acetic acid | [3] |
| Temperature | 140°C | 190°C | [3] |
| Pressure | 25 bar | Not specified | [3] |
| Oxidant | Air | Air | [3] |
| Overall Yield | - | 80.8% | [3] |
| Product Purity | - | 93% | [3] |
Synthesis via the Henkel Reaction (Disproportionation)
The Henkel reaction, developed in the 1950s, represents a significant advancement in the synthesis of aromatic dicarboxylic acids. This method involves the thermal rearrangement (disproportionation or isomerization) of potassium salts of naphthalenecarboxylic acids or dicarboxylic acids in the presence of a catalyst, typically a cadmium salt, under a carbon dioxide atmosphere. The thermodynamically stable 2,6-isomer is preferentially formed.[2]
Reaction Workflow:
Caption: Experimental workflow for the Henkel synthesis of 2,6-NDA.
Detailed Experimental Protocol (Isomerization of Dipotassium 1,8-Naphthalate):
The following protocol is adapted from Organic Syntheses.[2]
-
Preparation of Dipotassium Naphthalate:
-
A solution of 66.5 g (1.01 moles) of 85% potassium hydroxide (B78521) in 300 ml of water is heated to 60–70°C.
-
100 g (0.505 mole) of 1,8-naphthalic anhydride (B1165640) is stirred into the hot KOH solution.
-
The pH of the resulting solution is adjusted to 7 using 6N hydrochloric acid and 3N potassium hydroxide.
-
The solution is treated with 10 g of decolorizing carbon, filtered, and the process is repeated.
-
The filtrate is concentrated on a steam bath to approximately 180 ml.
-
After cooling to room temperature, 800 ml of methanol (B129727) is added with vigorous stirring, and the mixture is cooled to 0–5°C.
-
The precipitated dipotassium naphthalate is collected by filtration, washed with 150 ml of methanol, and dried in a vacuum oven at 150°C. The yield is 130–135 g (88–92%).
-
-
Isomerization Reaction:
-
A mixture of 100 g of the dried dipotassium naphthalate and 4 g of anhydrous cadmium chloride is ground in a ball mill for 4 hours.
-
The mixture is placed in a 0.5-L autoclave that can be agitated.
-
The autoclave is evacuated to remove oxygen and then filled with carbon dioxide to a pressure of approximately 30 atm.
-
The agitated autoclave is heated to an internal temperature of 400–430°C over 1–2 hours and maintained at this temperature for 1.5 hours. The pressure will rise to about 90 atm.
-
-
Product Isolation and Purification:
-
The autoclave is cooled, and the CO₂ is vented.
-
The solid product is removed, pulverized, and dissolved in 1 L of water at 50–60°C.
-
Ten grams of decolorizing carbon is added, and the mixture is stirred and filtered to remove cadmium salts and carbon.
-
The filtrate is heated to 80–90°C and acidified with concentrated hydrochloric acid to a pH of 1.
-
The precipitated this compound is collected by filtration from the hot mixture.
-
The product is washed successively with 300 ml of water, 300 ml of 50% ethanol, and 300 ml of 90% ethanol.
-
After drying in a vacuum oven at 100–150°C, the final product weighs 42–45 g.
-
Quantitative Data for Henkel Reaction:
| Parameter | Value | Reference |
| Starting Material | Dipotassium 1,8-Naphthalate | [2] |
| Catalyst | Anhydrous Cadmium Chloride (CdCl₂) | [2] |
| Catalyst Loading | 4% w/w relative to salt | [2] |
| Atmosphere | Carbon Dioxide (CO₂) | [2] |
| Initial Pressure | ~30 atm | [2] |
| Reaction Temperature | 400–430°C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Final Yield of 2,6-NDA | 57–61% | [2] |
Conclusion
The early synthesis methods for this compound laid the essential groundwork for the development of modern industrial processes. The initial routes, such as the hydrolysis of dinitriles and the oxidation of substituted naphthalenes with strong acids, highlighted the feasibility of accessing this important molecule. The subsequent development of the Henkel reaction provided a more elegant and higher-yielding pathway through a catalytic thermal rearrangement. While these early methods have largely been superseded by the direct catalytic oxidation of more accessible feedstocks like 2,6-dimethylnaphthalene (B47086) for large-scale production, they remain fundamentally important in the history of organic synthesis and offer valuable insights into the chemical reactivity of the naphthalene core. This guide provides researchers with a detailed understanding of these foundational techniques, offering both historical context and practical experimental details.
References
A Technical Guide to the Spectroscopic Data of 2,6-Naphthalenedicarboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Naphthalenedicarboxylic acid (C₁₂H₈O₄), a key precursor in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN) and a component in the development of metal-organic frameworks.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized below.
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Due to the symmetrical nature of this compound, its NMR spectra are relatively simple.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~13.0 | Broad Singlet | -COOH |
| 8.68 | Singlet | H-1, H-5 | |
| 8.24 | Doublet | H-4, H-8 | |
| 8.05 | Doublet | H-3, H-7 | |
| ¹³C NMR | 167.5 | - | -COOH |
| 136.1 | - | C-2, C-6 | |
| 132.0 | - | C-9, C-10 (bridgehead) | |
| 130.3 | - | C-4, C-8 | |
| 129.8 | - | C-1, C-5 | |
| 125.2 | - | C-3, C-7 |
Note: NMR data can vary based on solvent and concentration. The data presented is a representative compilation from spectral databases.
IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid groups and the aromatic naphthalene (B1677914) core.[2]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer)[2] |
| 1760 - 1690 | Strong | C=O stretch (Carboxylic acid)[2] |
| ~1600 | Medium | C=C stretch (Aromatic ring) |
| 1320 - 1210 | Medium | C-O stretch (Carboxylic acid)[2] |
| 950 - 910 | Medium, Broad | O-H bend (out-of-plane)[2] |
Source: Typical ranges for carboxylic acids and aromatic compounds. Specific spectra are available from sources like PubChem and ChemicalBook.[3][4]
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for this compound.
Table 3: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 216 | High | [M]⁺ (Molecular Ion)[4][5] |
| 199 | High | [M - OH]⁺[4] |
| 171 | High | [M - COOH]⁺ or [M - OH - CO]⁺[4] |
| 127 | Medium | [C₁₀H₇]⁺ (Naphthyl cation) |
Data sourced from the NIST Mass Spectrometry Data Center.[4][5] The molecular weight of this compound is 216.19 g/mol .[5][6]
Experimental Protocols
The following sections describe generalized protocols for obtaining the spectroscopic data presented above.
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[7] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial. Complete dissolution can be aided by gentle vortexing or sonication.[7] Transfer the resulting solution into a 5 mm NMR tube.[7]
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: A standard single-pulse experiment is typically used.[7] Parameters may include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans depending on concentration.[7]
-
¹³C NMR: A proton-decoupled single-pulse experiment is common.[7] Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[7] Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[7]
-
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.[7] The resulting spectrum is then phased and the chemical shift scale is calibrated using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H NMR).[7] Peak integration is performed for the ¹H spectrum.
For solid samples, the Potassium Bromide (KBr) pellet technique is a common transmission method.[8]
-
Sample Preparation: Finely grind 1-2 mg of this compound using an agate mortar and pestle.[8] Add 100-200 mg of dry, IR-grade KBr powder and mix thoroughly to ensure a homogenous mixture.[8]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically several tons) to form a thin, transparent, or translucent pellet.[8]
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable organic compounds.
-
Sample Introduction: The sample is introduced into the ion source, typically via a heated direct insertion probe for solid samples. The sample is then volatilized by heating under a high vacuum.[9]
-
Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing characteristic fragmentation.
-
Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10] A detector then records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The logical flow from sample to data can be visualized to better understand the overall process of spectroscopic characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound(1141-38-4) IR Spectrum [m.chemicalbook.com]
- 4. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,6-Naphthalenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of 2,6-Naphthalenedicarboxylic acid (NDCA). A compound of significant interest in the development of high-performance polymers and advanced materials, understanding its behavior at elevated temperatures is critical for its application and processing. This document synthesizes available data on its thermal properties, outlines relevant experimental methodologies, and discusses its decomposition pathway.
Core Concepts: Thermal Properties of this compound
This compound is a colorless, solid organic compound with the chemical formula C₁₀H₆(CO₂H)₂.[1] It serves as a key monomer in the production of high-performance polyesters, most notably poly(ethylene naphthalate) (PEN), which exhibits superior thermal and barrier properties compared to conventional polyesters.[1] The inherent thermal stability of the naphthalene (B1677914) ring structure contributes significantly to the high-temperature resilience of NDCA and its derivatives.
General consensus from various sources indicates that this compound possesses exceptional thermal stability, with a melting point and onset of decomposition occurring at temperatures above 300°C.[2] One source specifies a decomposition temperature in the range of 310–313°C.
Quantitative Thermal Analysis Data
While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in publicly accessible literature, the following table summarizes the key thermal properties gathered from various sources. It is important to note that the decomposition of the 2,6-naphthalenedicarboxylate moiety within a metal-organic framework (MOF) has been observed to occur in the range of 215 to 300°C; however, this may not be fully representative of the pure acid due to the influence of the metal coordination.
| Parameter | Value | Source(s) |
| Melting Point | >300 °C | [2] |
| Decomposition Temperature | 310–313 °C | |
| Decomposition of 2,6-naphthalenedicarboxylate in a Co-MOF | 215-300 °C |
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition characteristics of this compound, standardized thermal analysis techniques are employed. The following sections detail the typical methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the decomposition temperatures and quantifying mass loss.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan, commonly made of alumina (B75360) or platinum.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-100 mL/min) to create an inert atmosphere and prevent oxidation.
-
A temperature program is established, typically involving a linear heating ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25°C to 600°C). A common heating rate is 10°C/min or 20°C/min.
-
-
Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The data is typically plotted as the percentage of initial mass remaining versus temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which a significant and continuous mass loss begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Mass Loss Percentage: The percentage of mass lost during specific decomposition stages.
-
Residual Mass: The percentage of the initial mass that remains at the end of the analysis.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is encapsulated in a hermetically sealed aluminum or other suitable pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas, similar to the TGA setup.
-
The same temperature program as the TGA analysis is often used to allow for direct comparison of thermal events.
-
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. The resulting data is plotted as heat flow versus temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to:
-
Melting Point (T_m): Characterized by a sharp endothermic peak.
-
Crystallization Temperature (T_c): Characterized by an exothermic peak.
-
Glass Transition Temperature (T_g): Observed as a step-like change in the baseline.
-
Decomposition Pathway of this compound
The primary thermal decomposition mechanism for aromatic carboxylic acids, including this compound, is decarboxylation.[3] This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid functional groups.
A proposed logical workflow for the thermal decomposition of this compound is illustrated in the diagram below.
Caption: Logical workflow of the thermal decomposition of NDCA.
The initial step upon heating is the melting of the solid NDCA at a temperature exceeding 300°C.[2] As the temperature increases further, the molecule undergoes decomposition, primarily through decarboxylation. This involves the cleavage of the C-C bond between the naphthalene ring and the carboxyl group, leading to the evolution of carbon dioxide gas. The remaining naphthalene moiety may then undergo further fragmentation at higher temperatures, producing a range of volatile organic compounds and leaving a char residue.
The thermolysis of aromatic carboxylic acids can be complex, and in some cases, may involve the formation of anhydride (B1165640) intermediates which can then decompose via free-radical pathways.[3] This can lead to the formation of cross-linked products.[3] However, for a simple dicarboxylic acid like NDCA under inert conditions, sequential decarboxylation is expected to be the dominant pathway.
Conclusion
This compound is a highly thermally stable molecule, a property that is fundamental to its use in high-performance polymers. Its decomposition is characterized by a high onset temperature, typically above 300°C, with the primary decomposition mechanism being decarboxylation. For researchers and professionals in materials science and drug development, a thorough understanding of these thermal properties, obtained through techniques like TGA and DSC, is essential for optimizing processing conditions and ensuring the stability and performance of end products. Further research utilizing coupled techniques such as TGA-FTIR or TGA-MS would provide more definitive insights into the evolved gas composition and a more detailed elucidation of the decomposition pathway.
References
An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid (CAS 1141-38-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, safety, and key applications of 2,6-Naphthalenedicarboxylic acid (CAS 1141-38-4). The information is intended for professionals in research, development, and laboratory settings.
Chemical Identity and Physicochemical Properties
This compound, also known as 2,6-Naphthalic acid, is an aromatic dicarboxylic acid.[1] It consists of a naphthalene (B1677914) core substituted with two carboxylic acid functional groups at the 2 and 6 positions.[1] This compound is a key monomer in the synthesis of high-performance polymers and is a valuable building block in the development of metal-organic frameworks.[2][3]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈O₄ | [4][5] |
| Molecular Weight | 216.19 g/mol | [6] |
| Appearance | White to off-white or beige crystalline solid/powder | [1][7] |
| Melting Point | >300 °C | [3][6][7] |
| Density | 1.5 g/cm³ | [7] |
| pKa | 3.69 ± 0.30 (Predicted) | [7] |
| Water Solubility | 3 µg/L at 20°C (practically insoluble) | [7] |
| Solubility Profile | Generally, it has low solubility in most common solvents at room temperature. Its solubility increases in polar solvents, and is enhanced by elevated temperatures and higher pH due to deprotonation.[1] It is described as having very faint turbidity in hot pyridine.[7] | [1][7] |
Safety and Handling
The safety information for this compound presents some variability across different suppliers and databases. While some sources classify it as not hazardous, others indicate it can cause skin and eye irritation. Therefore, it is prudent to handle this chemical with appropriate care.
Hazard Identification and GHS Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
Note: Some sources indicate that this chemical does not meet the criteria for GHS hazard classification.
Toxicological Data
| Test | Result | Species | Source(s) |
| LD50 Oral | > 5000 mg/kg | Rat | |
| LD50 Dermal | > 2000 mg/kg | Rabbit | |
| Carcinogenicity | No known carcinogenic chemicals in this product. Not listed by IARC, NTP, ACGIH, or OSHA. | N/A | [4] |
| Mutagenicity | No data available. | N/A | [4] |
| Reproductive Toxicity | No data available. | N/A | [4] |
It is important to note that the toxicological properties of this compound have not been fully investigated.[4]
Recommended Handling and Storage
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[4]
Biological Activity and Signaling Pathways
Currently, there is limited to no information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. One source suggests that the compound targets hemoglobin subunit alpha and hemoglobin subunit beta, but this has not been widely substantiated. The primary focus of research on this molecule is its application in materials science rather than as a bioactive agent. Therefore, no signaling pathway diagrams can be provided.
Experimental Protocols and Applications
This compound is a crucial monomer for the synthesis of the high-performance polyester, polyethylene (B3416737) naphthalate (PEN), and for the construction of various metal-organic frameworks (MOFs).
Synthesis of Metal-Organic Frameworks (MOFs)
The solvothermal method is a common technique for synthesizing MOFs using this compound as an organic linker.
This protocol describes the solvothermal synthesis of an iron-based MOF.
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
This compound
-
N,N-dimethylformamide (DMF)
Equipment:
-
Teflon-lined autoclave or microwave reactor
Procedure:
-
Dissolve 0.692 mmol of iron(III) nitrate nonahydrate and 0.692 mmol of this compound in 30 mL of DMF.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the sealed vessel in an oven at 100°C for 24 hours.
-
Alternatively, the synthesis can be carried out using microwave irradiation.
-
After cooling, the crystalline product is collected, washed, and dried.
Synthesis of Polyethylene Naphthalate (PEN)
PEN can be synthesized via a two-step melt polymerization process, starting with the direct esterification of this compound with ethylene (B1197577) glycol.
This protocol outlines the direct esterification of this compound (2,6-NDCA) with ethylene glycol (EG), followed by polycondensation.
Materials:
-
This compound (2,6-NDCA)
-
Ethylene glycol (EG)
-
Polycondensation catalyst (e.g., antimony trioxide, Sb₂O₃)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
Procedure:
Step 1: Direct Esterification
-
Charge the reactor with 2,6-NDCA and EG. A molar ratio of EG to 2,6-NDCA of 1.8 to 2.5 is typical.
-
Heat the mixture under a nitrogen atmosphere with stirring to temperatures ranging from 200 to 280°C.
-
The reaction is carried out under pressure to facilitate the removal of water, which is formed as a byproduct.
-
Continue the reaction until the distillation of water ceases, indicating the formation of bis(β-hydroxyethyl)naphthalate and its low molecular weight oligomers.
Step 2: Polycondensation
-
Add the polycondensation catalyst (e.g., antimony trioxide) to the molten oligomer from Step 1.
-
Increase the temperature to a range of 280 to 300°C.
-
Gradually apply a high vacuum to the system.
-
The polycondensation reaction proceeds with the removal of excess ethylene glycol, leading to an increase in the molecular weight of the polymer.
-
Continue the reaction until the desired melt viscosity (indicative of the target molecular weight) is achieved.
-
The resulting PEN polymer can then be extruded and pelletized.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 1141-38-4 [m.chemicalbook.com]
- 6. This compound | 1141-38-4 [chemicalbook.com]
- 7. WO1993012065A1 - Process for preparing purified this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers of Naphthalenedicarboxylic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of naphthalenedicarboxylic acid, focusing on their physicochemical properties, synthesis, and burgeoning applications in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry, materials science, and pharmaceutical development.
Introduction to Naphthalenedicarboxylic Acid Isomers
Naphthalenedicarboxylic acids are a group of organic compounds with the molecular formula C₁₂H₈O₄. They consist of a naphthalene (B1677914) core substituted with two carboxyl groups. The positioning of these carboxyl groups gives rise to ten possible isomers, each with unique structural and electronic properties that influence their chemical behavior and potential applications. These isomers are key building blocks in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and are of increasing interest in the design of novel therapeutic agents.
Physicochemical Properties of Naphthalenedicarboxylic Acid Isomers
The distinct arrangement of the carboxyl groups in each isomer significantly impacts its physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Solubility |
| 1,2- | Naphthalene-1,2-dicarboxylic acid | 2088-87-1 | 216.19 | - | - | - | - |
| 1,3- | Naphthalene-1,3-dicarboxylic acid | 2089-93-2 | 216.19 | - | - | - | - |
| 1,4- | Naphthalene-1,4-dicarboxylic acid | 605-70-9 | 216.19 | >300[1][2][3] | 490.2 ± 28.0[3] | - | Insoluble in water; Soluble in ethanol.[3][4] |
| 1,5- | Naphthalene-1,5-dicarboxylic acid | 7315-96-0 | 216.19 | - | - | - | Soluble in polar organic solvents. |
| 1,6- | Naphthalene-1,6-dicarboxylic acid | 2089-87-4 | 216.19 | - | - | - | - |
| 1,7- | Naphthalene-1,7-dicarboxylic acid | 2089-91-0 | 216.19 | - | - | - | - |
| 1,8- | Naphthalene-1,8-dicarboxylic acid | 518-05-8 | 216.19 | - | - | - | - |
| 2,3- | Naphthalene-2,3-dicarboxylic acid | 2169-87-1 | 216.19 | 238-240 (dec.)[5][6] | - | - | - |
| 2,6- | Naphthalene-2,6-dicarboxylic acid | 1141-38-4 | 216.19 | >300[7] | 316.6 (rough estimate) | 3.69 ± 0.30 | Sparingly soluble in water; more soluble in polar solvents like methanol (B129727) and ethanol.[8] |
| 2,7- | Naphthalene-2,7-dicarboxylic acid | 2089-89-6 | 216.19 | >190 (sublimes)[9][10] | 437.3 ± 25.0[10] | 3.72 ± 0.30[10] | Difficult to dissolve in common solvents; soluble in hot concentrated sulfuric acid, hot benzene, and hot chlorobenzene.[10] |
Synthesis of Naphthalenedicarboxylic Acid Isomers
The synthesis of specific naphthalenedicarboxylic acid isomers can be achieved through various methods, often involving the oxidation of the corresponding dimethylnaphthalene or other precursors.
Example Synthesis: 2,6-Naphthalenedicarboxylic Acid
One common method for the synthesis of this compound involves the oxidation of 2,6-diisopropylnaphthalene.[11] Another established route is the isomerization of 1,8-naphthalenedicarboxylic acid via the dipotassium (B57713) dicarboxylates.[11] A detailed procedure starting from 1,8-naphthalic anhydride (B1165640) involves the formation of dipotassium naphthalate followed by a carboxylation reaction under high temperature and pressure in the presence of a cadmium chloride catalyst.[12]
Example Synthesis: 2,3-Naphthalenedicarboxylic Acid
A described method for the preparation of 2,3-naphthalenedicarboxylic acid involves the oxidation of 2,3-dimethylnaphthalene (B165509) using sodium dichromate dihydrate in an autoclave at high temperature and pressure.[13] The product is then precipitated by acidification.[13]
Applications in Drug Development
Naphthalenedicarboxylic acid isomers and their derivatives are emerging as versatile scaffolds in drug discovery and development. Their rigid, planar structure and the presence of functionalizable carboxylic acid groups allow for the design of molecules with specific biological activities.
Anticancer Activity and Signaling Pathways
Derivatives of naphthalene have shown significant potential as anticancer agents.[14] Notably, certain naphthalene derivatives have been found to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.
One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway , which is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Several naphthalene derivatives have been investigated as STAT3 inhibitors.[5][15] These compounds can interfere with STAT3 phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in cancer progression.
The following diagram illustrates a simplified representation of the STAT3 signaling pathway and the potential point of intervention by naphthalenedicarboxylic acid derivatives.
Enzyme Inhibition
Naphthalene derivatives have also been explored as inhibitors of various enzymes. For instance, novel naphthalene-N-sulfonyl-D-glutamic acid derivatives have been synthesized and evaluated as inhibitors of MurD, a key enzyme in bacterial peptidoglycan biosynthesis, highlighting their potential as antibacterial agents.[15]
Drug Delivery with Metal-Organic Frameworks (MOFs)
Naphthalenedicarboxylic acid isomers are excellent organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). These materials possess high porosity and tunable structures, making them promising candidates for drug delivery systems. The pores of MOFs can be loaded with therapeutic agents, allowing for controlled release and targeted delivery.
The general workflow for synthesizing and utilizing naphthalenedicarboxylic acid-based MOFs for drug delivery is depicted below.
Experimental Protocols
General Protocol for Spectroscopic Characterization
Objective: To identify the functional groups present in the naphthalenedicarboxylic acid isomer.
Methodology:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded over a wavenumber range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for characteristic absorption bands, such as the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxyl group (around 1700 cm⁻¹), and the C=C stretches of the aromatic naphthalene ring (around 1600-1450 cm⁻¹).
Objective: To elucidate the chemical structure and confirm the isomeric purity of the naphthalenedicarboxylic acid.
¹H NMR Spectroscopy:
-
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).
-
The chemical shifts (δ), integration values, and coupling patterns of the aromatic protons are analyzed to confirm the substitution pattern on the naphthalene ring.
¹³C NMR Spectroscopy:
-
A more concentrated sample (typically 20-50 mg) is prepared in a deuterated solvent.
-
The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.
-
The chemical shifts of the carbon atoms, including the carboxyl carbons (typically in the range of 165-185 ppm) and the aromatic carbons, are analyzed to further confirm the structure.
Conclusion
The isomers of naphthalenedicarboxylic acid represent a class of compounds with significant and diverse potential, particularly in the realm of drug development. Their unique structural and electronic properties, coupled with their utility as building blocks for complex molecules and functional materials like MOFs, make them attractive targets for further research. This guide has provided a foundational overview of their properties, synthesis, and applications, with a focus on their emerging roles in anticancer therapy and drug delivery. As research in this area continues to expand, a deeper understanding of the structure-activity relationships of these isomers will undoubtedly lead to the development of novel and effective therapeutic strategies.
References
- 1. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthalenedicarboxylic acid 94 605-70-9 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1,4-Naphthalenedicarboxylic acid | C12H8O4 | CID 69065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | springermedizin.de [springermedizin.de]
- 6. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Novel naphthalimide derivatives as potential apoptosis-inducing agents: Design, synthesis and biological evaluation - East China Normal University [pure.ecnu.edu.cn:443]
- 14. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety Considerations for Handling 2,6-Naphthalenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for handling 2,6-naphthalenedicarboxylic acid, a compound used in the synthesis of high-performance polymers and metal-organic frameworks.[1][2] Due to its industrial application, detailed toxicological data and mechanistic studies are limited. This document summarizes available safety information from material safety data sheets and outlines standard toxicological testing methodologies.
Chemical Identification and Physical Properties
This compound is a colorless solid.[1] Key identification and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Naphthalene-2,6-dicarboxylic acid, 2,6-Naphthalic acid | [3] |
| CAS Number | 1141-38-4 | [3] |
| EC Number | 214-527-0 | [3] |
| Molecular Formula | C₁₂H₈O₄ | [3] |
| Molecular Weight | 216.19 g/mol | [3] |
| Appearance | Beige to white powder/solid | [4] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water.[5] | [5] |
| Stability | Stable under normal conditions. | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [4] |
Hazard Identification and Classification
This compound is classified as an irritant. The primary hazards are skin, eye, and respiratory irritation.[6] Some sources also suggest it may cause an allergic skin reaction.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H317: May cause an allergic skin reaction.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Safe Handling and Personal Protective Equipment (PPE)
A logical workflow for the safe handling of this compound is essential to minimize exposure risk.
Engineering Controls:
-
Use in a well-ventilated area.[6] For procedures that may generate dust, a local exhaust ventilation system is recommended.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: For operations generating dust, a NIOSH-approved N95 or equivalent dust respirator should be used.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[4]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the work area.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[6]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[4]
-
Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Clean mouth with water. Get medical attention.[4]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] Most available data pertains to acute toxicity. There is a lack of information on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.
Acute Toxicity Data:
| Test Type | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | > 5000 mg/kg | [4] |
| LD50 | Rabbit | Dermal | > 2000 mg/kg | [4] |
| LC50 | Rat | Inhalation | > 1.23 mg/L | [4] |
Other Toxicological Endpoints:
| Endpoint | Result | Reference(s) |
| Skin Corrosion/Irritation | Causes skin irritation. | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6] |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction. | [6] |
| Germ Cell Mutagenicity | No data available. | [5] |
| Carcinogenicity | No data available. | [4] |
| Reproductive Toxicity | No data available. | [5] |
| STOT-Single Exposure | May cause respiratory irritation. | [6] |
| STOT-Repeated Exposure | No data available. | [5] |
| Aspiration Hazard | No data available. | [5] |
Signaling Pathways: There is currently no experimental data available detailing the specific signaling pathways affected by this compound. Computational predictions suggest that this compound may target hemoglobin subunit alpha and hemoglobin subunit beta, but this has not been experimentally validated.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological studies conducted on this compound are not publicly available. However, such studies typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key acute toxicity endpoints.
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[7]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are fasted overnight before dosing.[7]
-
Dose Preparation: The test substance is typically administered in a constant volume, often using an aqueous vehicle or a solution in oil (e.g., corn oil).[8]
-
Administration: The substance is administered in a single oral dose by gavage.[7]
-
Procedure: A stepwise procedure is used, with 3 animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first step (number of animals showing toxicity or mortality) determines the next step: either dosing at a higher or lower level or stopping the test.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[7]
-
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity and mortality at different dose levels.
Skin Irritation/Corrosion (Following OECD Guideline 404)
-
Test Animals: Albino rabbits are typically used.[9]
-
Procedure: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.[9]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.[9]
Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Test Animals: Albino rabbits are used.[8]
-
Procedure: A small amount of the test substance (0.1 g for a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reactions are scored to determine the level of irritation.[10]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed when not in use.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be handled by an authorized waste disposal company.
Accidental Release Measures
-
Personal Precautions: Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[6]
-
Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal. Wash the spill area with large amounts of water. Prevent runoff from entering drains.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox [frontiersin.org]
- 3. This compound | C12H8O4 | CID 14357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. mdpi.com [mdpi.com]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. daikinchemicals.com [daikinchemicals.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Synthesis of Polyethylene Naphthalate (PEN) from 2,6-Naphthalenedicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) naphthalate (PEN) is a high-performance polyester (B1180765) that offers superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET).[1][2] These enhanced characteristics are attributed to the presence of the rigid naphthalene (B1677914) ring in its backbone.[1] PEN is synthesized through the polycondensation of 2,6-naphthalenedicarboxylic acid (NDA) or its dialkyl esters with ethylene (B1197577) glycol (EG).[1][3] This document provides detailed application notes and experimental protocols for the two primary synthesis routes: direct esterification of NDA with EG and transesterification of dimethyl 2,6-naphthalenedicarboxylate (DM-NDA) with EG.
These protocols are designed to be a comprehensive guide for researchers in materials science, polymer chemistry, and drug development, where PEN is gaining interest for applications such as specialized packaging and medical devices.[2]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of PEN under various conditions, compiled from literature and patent sources.
Table 1: Reaction Parameters and Properties for PEN Synthesis via Direct Esterification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Materials | 2,6-NDA, EG | 2,6-NDA, EG | 2,6-NDA, EG |
| Molar Ratio (EG:NDA) | 2.2:1 | 2.0:1 | 2.5:1 |
| Catalyst | Antimony Trioxide (Sb₂O₃) | Titanium Compound | Zinc Acetate (B1210297) |
| Catalyst Concentration | 200-400 ppm | 50-500 ppm[4] | 0.05-0.2 mol% |
| Esterification Temp. | 200-280°C[5] | 220-260°C | 240-270°C |
| Esterification Time | 2-4 h | 3-5 h | 2.5-4.5 h |
| Polycondensation Temp. | 280-300°C[5] | 270-295°C | 285-305°C |
| Polycondensation Time | 2-3 h | 2-4 h | 2-3.5 h |
| Yield (%) | >95 | >95 | >95 |
| Mn ( g/mol ) | 15,000 - 25,000 | 20,000 - 35,000 | 18,000 - 30,000 |
| Mw ( g/mol ) | 35,000 - 55,000 | 45,000 - 70,000 | 40,000 - 65,000 |
| PDI (Mw/Mn) | ~2.3 | ~2.0 | ~2.2 |
| Tg (°C) | ~120 | ~122 | ~121 |
| Tm (°C) | ~265 | ~270 | ~268 |
Table 2: Reaction Parameters and Properties for PEN Synthesis via Transesterification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Materials | DM-NDA, EG | Diethyl 2,6-Naphthalenedicarboxylate, EG | DM-NDA, EG |
| Molar Ratio (EG:DM-NDA) | 2.2:1 | 2.1:1 | 2.0-2.5:1[6] |
| Catalyst | Zinc Acetate (Zn(OAc)₂)[6] | Manganese Acetate (Mn(OAc)₂) | Cobalt Acetate (Co(OAc)₂) |
| Catalyst Concentration | 5-10 x 10⁻⁴ mol/mol of DM-NDA[6] | 0.02-0.1 mol% | 0.03-0.15 mol% |
| Transesterification Temp. | 180-250°C[6] | 190-230°C | 185-240°C |
| Transesterification Time | 4-4.2 h[6] | 3-5 h | 3.5-5 h |
| Polycondensation Catalyst | Antimony Trioxide (Sb₂O₃) | Antimony Trioxide (Sb₂O₃) | Germanium Dioxide (GeO₂) |
| Polycondensation Temp. | 270-300°C[6] | 275-295°C | 280-300°C |
| Polycondensation Time | 2-4 h | 2-3.5 h | 2-4 h |
| Yield (%) | >98 | >98 | >98 |
| Mn ( g/mol ) | 20,000 - 30,000 | 18,000 - 28,000 | 22,000 - 35,000 |
| Mw ( g/mol ) | 45,000 - 65,000 | 40,000 - 60,000 | 50,000 - 75,000 |
| PDI (Mw/Mn) | ~2.2 | ~2.1 | ~2.1 |
| Tg (°C) | ~121 | ~120 | ~123 |
| Tm (°C) | ~268 | ~267 | ~271 |
Experimental Protocols
Method 1: Synthesis of PEN via Direct Esterification of this compound
This protocol outlines the laboratory-scale synthesis of PEN through a two-step melt polymerization process involving direct esterification followed by polycondensation.
Materials:
-
This compound (NDA)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb₂O₃) (or other suitable polycondensation catalyst)
-
Phosphoric acid (H₃PO₄) (optional, as a stabilizer)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Water bath for quenching.
Procedure:
-
Reactor Setup: Assemble the glass reactor, ensuring all glassware is thoroughly dried to prevent hydrolytic degradation of the polymer.
-
Charging Reactants: Charge the reactor with 2,6-NDA and ethylene glycol in the desired molar ratio (e.g., 1:2.2).
-
Esterification:
-
Begin stirring the mixture and purge the reactor with a slow stream of nitrogen.
-
Gradually heat the reactor to 200-280°C.[5] Water will begin to distill off as the esterification reaction proceeds.
-
Continue the reaction for 2-4 hours, monitoring the amount of water collected. The theoretical amount of water should be collected upon completion.
-
-
Polycondensation Catalyst Addition:
-
Cool the reactor slightly and add the polycondensation catalyst (e.g., Sb₂O₃, 200-400 ppm relative to the theoretical polymer weight).
-
If using a stabilizer like phosphoric acid, it can be added at this stage.
-
-
Polycondensation:
-
Gradually increase the temperature to 280-300°C while slowly reducing the pressure to below 1 Torr.[5]
-
Excess ethylene glycol will distill off. The viscosity of the molten polymer will increase significantly as the reaction progresses. This can be monitored by the torque on the mechanical stirrer.
-
Continue the polycondensation for 2-3 hours until the desired melt viscosity is achieved.
-
-
Polymer Recovery:
-
Stop the reaction by introducing nitrogen gas to bring the reactor back to atmospheric pressure.
-
Extrude the molten PEN from the reactor under nitrogen pressure into a strand.
-
Quench the polymer strand in a water bath.
-
-
Pelletization: Dry the quenched strand and cut it into pellets for characterization and further processing.
Method 2: Synthesis of PEN via Transesterification of Dimethyl 2,6-Naphthalenedicarboxylate
This protocol describes the synthesis of PEN from dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol.
Materials:
-
Dimethyl 2,6-naphthalenedicarboxylate (DM-NDA)
-
Ethylene glycol (EG)
-
Zinc acetate (Zn(OAc)₂) (or other suitable transesterification catalyst)[6]
-
Antimony trioxide (Sb₂O₃) (or other suitable polycondensation catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Same as for the direct esterification method.
Procedure:
-
Reactor Setup: Assemble and dry the glass reactor as described previously.
-
Charging Reactants: Charge the reactor with DM-NDA and ethylene glycol in the desired molar ratio (e.g., 1:2.2).[6]
-
Transesterification Catalyst Addition: Add the transesterification catalyst (e.g., zinc acetate, 5-10 x 10⁻⁴ mol per mole of DM-NDA).[6]
-
Transesterification:
-
Polycondensation Catalyst Addition:
-
Add the polycondensation catalyst (e.g., Sb₂O₃, 200-400 ppm).
-
-
Polycondensation:
-
Increase the temperature to 270-300°C and gradually apply a vacuum (below 1 Torr).[6]
-
Excess ethylene glycol will be removed, and the viscosity of the melt will increase.
-
Maintain these conditions for 2-4 hours until the desired polymer molecular weight is achieved.
-
-
Polymer Recovery and Pelletization: Follow the same procedure as described for the direct esterification method.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of PEN.
Caption: Chemical reaction pathways for PEN synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. suprapol.com [suprapol.com]
- 3. Direct Synthesis of Polyesterether from Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]
- 6. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]
Application Notes and Protocols: 2,6-Naphthalenedicarboxylic Acid as a Monomer for High-Performance Polyesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,6-Naphthalenedicarboxylic acid (NDA) as a key monomer in the synthesis of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). This document details the synthesis of NDA, its subsequent polymerization, the exceptional properties of the resulting polyesters, and protocols for their characterization.
Introduction to this compound and its Polyesters
This compound is a rigid, aromatic dicarboxylic acid that, when incorporated into a polyester (B1180765) backbone, imparts significantly enhanced thermal, mechanical, and barrier properties compared to their terephthalic acid-based counterparts like polyethylene terephthalate (B1205515) (PET).[1] The resulting polyesters, such as PEN, poly(propylene 2,6-naphthalate) (PPN), and poly(butylene 2,6-naphthalate) (PBN), are high-performance materials with applications in demanding fields including electronics, automotive components, and advanced packaging.[2][3]
The enhanced performance of NDA-based polyesters stems from the rigid and planar naphthalene (B1677914) ring, which restricts chain mobility and promotes stronger intermolecular interactions. This leads to higher glass transition temperatures (Tg), increased mechanical strength, and superior barrier properties against gases like oxygen and carbon dioxide.[1]
Data Presentation: Properties of NDA-Based Polyesters
The following tables summarize the key quantitative data for various polyesters synthesized from this compound.
Table 1: Thermal Properties of NDA-Based Polyesters
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Polyethylene Naphthalate (PEN) | ~120 | ~265-270 | >400 |
| Poly(propylene 2,6-naphthalate) (PPN) | ~83 | ~206 | >350 |
| Poly(butylene 2,6-naphthalate) (PBN) | ~80-90 | ~240-245 | >360 |
Table 2: Mechanical Properties of NDA-Based Polyesters
| Polymer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyethylene Naphthalate (PEN) | 150 - 240 | 4.5 - 6.0 | 20 - 100 |
| Poly(propylene 2,6-naphthalate) (PPN) | >57 | - | 130 - 320 |
| Poly(butylene 2,6-naphthalate) (PBN) | 50 - 70 | 2.0 - 2.5 | 10 - 300 |
Table 3: Barrier Properties of PEN Film
| Property | Value |
| Oxygen Transmission Rate (OTR) | ~3-10 cm³/m²·day·atm |
| Water Vapor Transmission Rate (WVTR) | ~1-5 g/m²·day |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent polymerization into high-performance polyesters.
Protocol 1: Synthesis of this compound (NDA)
This protocol is based on the oxidation of 2,6-dimethylnaphthalene.
Materials:
-
2,6-Dimethylnaphthalene
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (glacial)
-
Pressurized reactor (autoclave)
Procedure:
-
Charge the autoclave with 2,6-dimethylnaphthalene, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen.
-
Heat the reactor to 150-250°C with vigorous stirring.
-
Maintain the reaction temperature and pressure for 2-4 hours.
-
After cooling, depressurize the reactor and collect the crude product.
-
Purify the crude 2,6-NDA by recrystallization from a suitable solvent like acetic acid or by conversion to its dimethyl ester followed by hydrolysis.
Protocol 2: Synthesis of Polyethylene Naphthalate (PEN) via Direct Esterification
Materials:
-
This compound (NDA)
-
Ethylene (B1197577) glycol
-
Antimony (III) oxide (catalyst)
-
Phosphorous acid (stabilizer)
-
High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer and a distillation column.
Procedure:
-
Esterification:
-
Charge the reactor with NDA and ethylene glycol (molar ratio of EG:NDA typically 1.2-2.0:1).
-
Heat the mixture to 200-250°C under a slow stream of nitrogen while stirring. Water will be evolved and should be collected.
-
Continue the esterification until the theoretical amount of water is collected (typically 2-4 hours).
-
-
Polycondensation:
-
Add the antimony (III) oxide catalyst and phosphorous acid stabilizer to the reactor.
-
Gradually increase the temperature to 270-290°C and reduce the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and vigorous stirring for 2-4 hours. The viscosity of the melt will increase significantly.
-
Once the desired molecular weight is achieved (indicated by stirrer torque or melt viscosity), the reaction is stopped.
-
-
Polymer Isolation:
-
Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strand.
-
Pelletize the polymer strand for further processing and analysis.
-
Protocol 3: Synthesis of Poly(butylene 2,6-naphthalate) (PBN) via Transesterification
Materials:
-
Dimethyl 2,6-naphthalenedicarboxylate (DMN)
-
Zinc acetate (transesterification catalyst)
-
Antimony (III) oxide (polycondensation catalyst)
-
High-temperature, high-vacuum polymerization reactor.
Procedure:
-
Transesterification:
-
Charge the reactor with DMN, 1,4-butanediol (molar ratio of BDO:DMN typically 1.5-2.2:1), and zinc acetate.
-
Heat the mixture to 180-220°C under a nitrogen atmosphere with stirring. Methanol (B129727) will be evolved and should be distilled off.
-
Continue the reaction until the evolution of methanol ceases (typically 2-3 hours).
-
-
Polycondensation:
-
Add the antimony (III) oxide catalyst.
-
Gradually increase the temperature to 250-270°C and reduce the pressure to below 1 Torr.
-
Maintain these conditions for 2-4 hours to remove excess 1,4-butanediol and increase the molecular weight.
-
-
Polymer Isolation:
-
Follow the same procedure as for PEN to isolate the PBN polymer.
-
Characterization of NDA-Based Polyesters
A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polyesters.
Table 4: Key Characterization Techniques and Expected Results
| Technique | Abbreviation | Information Obtained | Expected Results for PEN |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Chemical structure, composition of copolyesters, and end-group analysis. | Characteristic peaks for the naphthalene and ethylene protons, confirming the polymer structure. |
| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | A Tg around 120°C and a Tm around 265°C. |
| Thermogravimetric Analysis | TGA | Thermal stability and decomposition temperature (Td). | High thermal stability with a Td above 400°C. |
| Gel Permeation Chromatography | GPC | Molecular weight (Mn, Mw) and molecular weight distribution (PDI). | High molecular weight (Mw > 20,000 g/mol ) with a PDI typically between 1.5 and 2.5. |
| Tensile Testing (e.g., ASTM D882) | - | Tensile strength, modulus, and elongation at break. | High tensile strength and modulus, indicating a strong and stiff material. |
| Gas Permeation Analysis (e.g., ASTM D3985, F1249) | - | Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR). | Low gas permeability, demonstrating excellent barrier properties. |
Visualizations
The following diagrams illustrate the key chemical transformations and logical relationships in the synthesis and properties of NDA-based polyesters.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2,6-Naphthalenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[1] 2,6-Naphthalenedicarboxylic acid (H₂NDC) is a rigid, aromatic dicarboxylate linker that has been successfully employed in the synthesis of robust and porous MOFs.[1][2] This document provides detailed application notes and protocols for the synthesis of MOFs using this compound, with a focus on their potential applications in drug development.
The most common method for synthesizing MOFs from this compound is the solvothermal method.[1][2] This technique involves heating the reactants in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days.[1]
General Experimental Workflow
The general workflow for the solvothermal synthesis of MOFs using this compound is depicted below.
Detailed Experimental Protocols
Below are specific protocols for the synthesis of selected MOFs using this compound with different metal ions.
Iron-Based MOF (Fe-NDC / MIL-142B)
Description: An iron-based MOF synthesized via solvothermal or microwave-assisted methods.[2][3]
Experimental Protocol (Solvothermal):
-
Dissolve 279.6 mg (0.692 mmol) of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and 149.7 mg (0.692 mmol) of this compound in 30 mL of N,N-dimethylformamide (DMF).[2]
-
Transfer the solution into a 60-mL Teflon-lined autoclave.[2]
-
Heat the autoclave in an oven at 100°C for 24 hours.[2]
-
Allow the autoclave to cool to room temperature.
-
Collect the product by filtration or centrifugation, wash with fresh DMF and then with a volatile solvent like ethanol.
-
Dry the final product under vacuum.
Experimental Protocol (Microwave-Assisted):
-
Prepare the same precursor solution as in the solvothermal method.[2][3]
-
Heat the solution in a sealed vessel using a microwave reactor.
-
The reaction is typically completed in a much shorter time frame, for instance, at 150°C for 30 minutes.
Nickel-Based MOF (Ni-NDC)
Description: A nickel-based MOF synthesized via a solvothermal method.[1]
Experimental Protocol:
-
In a pressure tube, dissolve 50 mg (0.231 mmol) of this compound and 55 mg (0.231 mmol) of NiCl₂·6H₂O in a mixture of 4 mL of anhydrous N,N-dimethylformamide (DMF) and 0.6 mL of dry methanol (B129727).[1]
-
Sonicate the mixture for 15 minutes to ensure homogeneity.[1]
-
Seal the pressure tube and heat it in an oven at 120°C for 24 hours.[1]
-
Subsequently, reduce the temperature and heat at 80°C for an additional 24 hours.[1]
-
Allow the vessel to cool to room temperature.
-
Collect the crystalline product by filtration, wash with DMF.
-
Dry the sample.
Cadmium-Based MOF (Cd-NDC)
Description: A three-dimensional cadmium-based MOF synthesized solvothermally.[1]
Experimental Protocol:
-
In a 20 mL Teflon-lined stainless steel vessel, combine 0.0955 g (0.31 mmol) of Cd(NO₃)₂·4H₂O, 0.0769 g (0.36 mmol) of this compound, 0.0178 g (0.22 mmol) of pyrazine, and 0.0412 g (0.30 mmol) of 1,5-pentamethylene-1H-tetrazole.[1]
-
Add 2.0 mL of methanol and 6.0 mL of N,N-dimethylacetamide (DMA) to the mixture.[1]
-
Seal the vessel and heat it at 120°C for 72 hours.[1]
-
Allow the vessel to cool to room temperature.[1]
-
Collect the resulting colorless, transparent single crystals.[1]
Cobalt-Based MOF (Co-NDC)
Description: A cobalt-based MOF prepared via the solvothermal method.[4]
Experimental Protocol:
-
Combine 1.5 mmol of cobalt(II) nitrate and 0.25 mmol of this compound in a suitable reaction vessel.[4]
-
Add N,N-dimethylformamide (DMF) as the solvent.[4]
-
Heat the mixture under solvothermal conditions.
-
After cooling, collect the product, wash with ethanol, and dry in an oven.[4]
Lanthanide-Based MOFs (Ln-NDC)
Description: A series of lanthanide-based MOFs synthesized under solvothermal conditions.[5]
Experimental Protocol:
-
A mixture of the respective lanthanide nitrate hydrate (B1144303) (e.g., Ln(NO₃)₃·xH₂O, 0.200 g or equimolar amount) and 0.197 g of this compound is dissolved in 10.0 mL of DMF with stirring until homogeneous.[5]
-
The mixture is transferred into an autoclave and heated statically at a temperature between 110 to 125°C for 3 days.[5]
-
The autoclave is then slowly cooled to room temperature at a rate of 0.1°C/min.[5]
-
The resulting crystals are collected.
Characterization of MOFs
Standard techniques for characterizing the synthesized MOFs include Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).[1][2]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF and to confirm the coordination of the linker to the metal centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF.
Quantitative Data Summary
The following table summarizes key quantitative data for various MOFs synthesized using this compound.
| MOF Name | Metal Ion | Synthesis Method | Particle Size | Pore Diameter (Å) | BET Surface Area (m²/g) | Thermal Stability (°C) |
| Fe-NDC-M | Iron(III) | Microwave-Assisted | 50-80 nm (diameter), 300-450 nm (length)[3] | 148.551[3][6] | - | - |
| Fe-NDC-O | Iron(III) | Solvothermal | 50-80 nm (diameter), 300-450 nm (length)[3] | 139.265[3][6] | - | Weight loss between 538-736°C[2] |
| MIL-101 NDC | Chromium | Solvothermal | - | ~40 | 298.38 | ~350[7] |
| Nd-NDC (1) | Neodymium(III) | Solvothermal | - | - | 149.62[8] | - |
| Nd-NDC (2) | Neodymium(III) | Solvothermal | - | - | 78.12[8] | - |
| Nd-NDC (3) | Neodymium(III) | Solvothermal | - | - | 57.91[8] | - |
Applications in Drug Development
MOFs synthesized from this compound are promising candidates for drug delivery applications due to their high porosity and tunable properties.[1] The porous structure of these MOFs can be utilized to encapsulate therapeutic agents, which can then be released in a controlled manner.[1] For instance, Fe-NDC-MOF nanoparticles have been suggested as nanocarriers for anticancer drug delivery, potentially utilizing the enhanced permeability and retention (EPR) effect.[3][6]
Logical Relationship for Drug Delivery Application
The following diagram illustrates the logical steps involved in utilizing a 2,6-NDC based MOF for a drug delivery application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Metal-Organic Framework from Iron Nitrate and this compound and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. [PDF] Synthesis of Metal-Organic Framework from Iron Nitrate and this compound and Its Application as Drug Carrier. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Assembly of three Nd(iii) 2,6-naphthalenedicarboxylates (ndc2−) 3D coordination polymers based on various secondary building units (SBUs): structural diversity and gas sorption properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Liquid Phase Oxidation of 2,6-Dimethylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The liquid phase oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) is a critical industrial process for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDCA).[1][2] 2,6-NDCA is a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET).[3] This document provides detailed experimental protocols and compiled data for the liquid phase oxidation of 2,6-DMN, intended to guide researchers and professionals in the fields of chemistry, materials science, and drug development.
The prevalent method for this transformation involves the use of a multi-component catalyst system, typically comprising cobalt, manganese, and bromine salts, in an acetic acid solvent under elevated temperature and pressure, with air or molecular oxygen as the oxidant.[1][4][5]
Experimental Protocols
This section outlines a general laboratory-scale protocol for the liquid phase oxidation of 2,6-dimethylnaphthalene. The parameters are based on commonly cited conditions in the literature and should be optimized for specific experimental setups and desired outcomes.
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN)
-
Cobalt (II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr) or Hydrobromic acid (HBr)
-
Glacial acetic acid (HAc)
-
Compressed air or pure oxygen
-
Nitrogen gas (for purging)
Equipment:
-
High-pressure autoclave reactor (e.g., made of titanium or Hastelloy-C) equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, pressure gauge, and a sampling port.[6]
-
Heating mantle or oil bath
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reactor Charging: Charge the high-pressure autoclave reactor with the desired amounts of 2,6-dimethylnaphthalene, cobalt acetate, manganese acetate, a bromine source (e.g., sodium bromide), and glacial acetic acid.[7]
-
Purging: Seal the reactor and purge it several times with nitrogen gas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with the oxidant (air or oxygen) to the desired initial pressure. Begin stirring and heat the reactor to the target reaction temperature.[7]
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration. The pressure is typically maintained by continuously feeding the oxidant to compensate for consumption.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure.
-
Product Isolation: Open the reactor and transfer the resulting slurry to a filtration apparatus.
-
Washing: Wash the collected solid product with hot acetic acid and then with water to remove the catalyst and any soluble impurities.
-
Drying: Dry the purified this compound product in a vacuum oven.
-
Analysis: Analyze the final product for purity and yield using techniques such as High-Performance Liquid Chromatography (HPLC) and the structure can be confirmed by FT-IR and HPLC-MS.[8]
Data Presentation
The following tables summarize quantitative data from various sources on the liquid phase oxidation of 2,6-DMN. These tables are intended to provide a comparative overview of different reaction conditions and their impact on yield and product purity.
Table 1: Effect of Catalyst Composition on 2,6-NDCA Yield
| Co:Mn:Br Molar Ratio | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) | Purity (%) | Reference |
| 1:2:3 | 210 | 2.2 | Acetic Acid | >68 | >95 | [8] |
| 1:1:2 | 120 | 0.6 | Acetic Acid | - | - | [9] |
| Co/Mn/Br (molar ratio 2/4/3) | Not specified | Not specified | Acetic Acid | - | - | [10] |
Table 2: Effect of Reaction Parameters on 2,6-NDCA Yield and Purity
| Temperature (°F) | Pressure | Catalyst (wt% of solvent) | Mn:Co Atom Ratio | Solvent | Yield | Impurities | Reference |
| 370 - 420 | Sufficient to maintain liquid phase | Co & Mn > 0.40 | 5:1 to 0.3:1 | Aliphatic monocarboxylic acid | High | Low levels of TMLA, FNA, BrNDA | [1] |
| Not specified | Sufficient for oxidation | Co & Mn < 0.40 | Co:Mn > 1:1 | Aliphatic monocarboxylic acid | Not specified | Low levels of FNA, BrNDA, 2-NA | [2] |
TMLA: Trimellitic acid, FNA: 2-formyl-6-naphthoic acid, BrNDA: Bromo naphthalenedicarboxylic acid, 2-NA: 2-naphthoic acid
Visualizations
Diagram 1: Experimental Workflow for Liquid Phase Oxidation of 2,6-DMN
Caption: A schematic overview of the experimental workflow for the synthesis of 2,6-NDCA.
Diagram 2: Simplified Reaction Pathway for 2,6-DMN Oxidation
Caption: A simplified representation of the main intermediates in the oxidation of 2,6-DMN.
References
- 1. EP0562105B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US6114575A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. nacatsoc.org [nacatsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of 2,6-Naphthalenedicarboxylic Acid in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthalenedicarboxylic acid (NDA) is a key monomer in the production of high-performance polyesters, such as polyethylene (B3416737) naphthalate (PEN). The concentration of residual or liberated NDA in a polymer is a critical quality attribute, impacting the material's properties and safety, particularly in applications like food packaging and biomedical devices. This document provides a detailed analytical method for the quantification of 2,6-NDA in polymer matrices, involving alkaline hydrolysis followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Principle
The method is based on the chemical depolymerization of the polyester (B1180765) matrix to liberate the constituent monomers. The ester linkages of the polymer are cleaved through alkaline hydrolysis, converting the polymer into its corresponding dicarboxylic acid and diol monomers. Following hydrolysis, the sample is neutralized and analyzed by reverse-phase HPLC-UV to separate and quantify the 2,6-NDA.
Experimental Workflow
The overall experimental workflow for the quantification of 2,6-NDA in polymers is depicted below.
Caption: Workflow for 2,6-NDA quantification in polymers.
Materials and Reagents
-
This compound (NDA) standard (≥98% purity)
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrochloric acid (HCl), concentrated, analytical grade
-
Ethanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric acid, HPLC grade
-
Polymer sample containing 2,6-NDA
Equipment
-
Analytical balance
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Volumetric flasks and pipettes
-
pH meter or pH indicator strips
-
Syringe filters (0.45 µm)
-
HPLC system equipped with a UV detector, autosampler, and column oven
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Protocols
Standard Solution Preparation
1.1. Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2,6-NDA standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of 0.1 M NaOH and then dilute to the mark with HPLC-grade water. This stock solution should be stored at 2-8 °C and protected from light.
1.2. Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation: Alkaline Hydrolysis
This protocol is adapted for the hydrolysis of polyesters like PEN.[1][2]
2.1. Accurately weigh approximately 100-200 mg of the polymer sample and place it into a round-bottom flask.
2.2. Prepare a 10% (w/v) NaOH solution in a 20:80 (v/v) water-ethanol mixture.
2.3. Add 20 mL of the 10% NaOH solution to the flask containing the polymer sample.
2.4. Connect the flask to a reflux condenser and heat the mixture to 110°C using a heating mantle or oil bath.[1]
2.5. Maintain the reflux for 30-60 minutes with continuous stirring to ensure complete hydrolysis of the polymer.[1]
2.6. After cooling to room temperature, carefully neutralize the solution to approximately pH 7 using concentrated HCl.
2.7. Transfer the neutralized solution to a 50 mL volumetric flask and dilute to the mark with HPLC-grade water.
2.8. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Analysis
3.1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A common starting point is Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 245 nm
3.2. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each sample injection, it is good practice to run a blank (mobile phase) to ensure no carryover.
Data Analysis and Quantification
1. Calibration Curve: Plot the peak area of the 2,6-NDA standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.999.
2. Quantification of 2,6-NDA in the Sample: Using the peak area of 2,6-NDA from the sample chromatogram, calculate the concentration of 2,6-NDA in the injected solution using the calibration curve equation.
3. Calculation of 2,6-NDA Content in the Polymer: The concentration of 2,6-NDA in the original polymer sample can be calculated using the following formula:
Concentration of 2,6-NDA (mg/g) = (C × V) / W
Where:
-
C is the concentration of 2,6-NDA in the sample solution (mg/mL) obtained from the calibration curve.
-
V is the final volume of the sample solution (mL).
-
W is the initial weight of the polymer sample (g).
Method Validation Summary
The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics for this type of analysis.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | ≤ 2% |
Troubleshooting
-
Poor Peak Shape: This may be due to column degradation, improper mobile phase pH, or sample matrix effects. Ensure the mobile phase pH is appropriate for the analyte and consider using a guard column.
-
Baseline Drift: This can be caused by an equilibrated column, temperature fluctuations, or a contaminated detector. Allow sufficient time for column equilibration and ensure a stable operating temperature.
-
Low Recovery: Incomplete hydrolysis or loss of analyte during sample preparation can lead to low recovery. Ensure the hydrolysis conditions (time, temperature, and reagent concentration) are sufficient and that all sample transfer steps are performed carefully.
Conclusion
This application note provides a comprehensive and reliable method for the quantification of this compound in polymer samples. The combination of alkaline hydrolysis and reverse-phase HPLC-UV analysis offers a robust and accurate approach for quality control and research applications. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reproducible data.
References
Application of 2,6-Naphthalenedicarboxylic Acid in High-Performance Liquid Crystal Polymers
Application Note & Protocol
Introduction
2,6-Naphthalenedicarboxylic acid (2,6-NDA) is a key aromatic dicarboxylic acid monomer utilized in the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). The incorporation of the rigid and planar naphthalene (B1677914) moiety into the polymer backbone imparts exceptional thermal stability, mechanical strength, chemical resistance, and barrier properties to the resulting LCPs. These characteristics make them highly desirable for demanding applications in electronics, automotive, aerospace, and medical devices.[1] This document provides detailed application notes, experimental protocols for the synthesis and characterization of LCPs based on 2,6-NDA, and quantitative data on their properties.
Applications
Liquid crystal polymers derived from this compound are employed in a variety of high-performance applications, including:
-
Electronics: Due to their excellent dimensional stability, high-temperature resistance, and good electrical insulating properties, these LCPs are used in the manufacturing of connectors, sockets, and flexible printed circuits.
-
Automotive and Aerospace: Their high strength-to-weight ratio and resistance to fuels and chemicals make them suitable for under-the-hood components, fuel system parts, and aircraft interior components.
-
Medical Devices: The biocompatibility and sterilizability of certain LCP grades allow for their use in surgical instruments and medical device housings.
-
Industrial: Their chemical inertness and high-temperature performance are advantageous in applications such as chemical pumps, seals, and valves.
Data Presentation
The following tables summarize the thermal and mechanical properties of various liquid crystal copolyesters synthesized using this compound (NDA).
Table 1: Thermal Properties of 2,6-NDA Based Copolyesters
| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Reference |
| PCTN (TPA/NDA 90/10) | 95 | 290 | 430 | [2] |
| PCTN (TPA/NDA 70/30) | 105 | 275 | 435 | [2] |
| PCTN (TPA/NDA 50/50) | 115 | - | 440 | [2] |
| PHF/PHN (FDCA/NDCA 70/30) | 58 | 135 | >350 | [3] |
| PHF/PHN (FDCA/NDCA 50/50) | 65 | 160 | >350 | [3] |
TPA: Terephthalic acid, CHDM: 1,4-cyclohexanedimethanol (B133615), PCTN: Poly(l,4-cyclohexylenedimethylene terephthalate-co-l,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate), FDCA: 2,5-Furandicarboxylic acid, PHF: Poly(hexylene 2,5-furandicarboxylate), PHN: Poly(hexylene 2,6-naphthalate)
Table 2: Mechanical Properties of 2,6-NDA Based Copolyesters
| Copolymer Composition (molar ratio) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| PHF/PHN (FDCA/NDCA 70/30) | 60 | 1.8 | 4.5 | [3] |
| PHF/PHN (FDCA/NDCA 50/50) | 75 | 2.2 | 3.0 | [3] |
| General LCP with 2,6-NDA | 60 - 300 | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-NDA Based Copolyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a copolyester of 1,4-cyclohexanedimethanol (CHDM), terephthalic acid (TPA), and this compound (NDA).[2]
Materials:
-
This compound (NDA)
-
Terephthalic acid (TPA)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Titanium(IV) isopropoxide (catalyst)
-
Tris(2,4-di-tert-butylphenyl)phosphite (antioxidant)
Procedure:
-
Esterification:
-
Charge the reactor with the desired molar ratios of NDA, TPA, and a 50% molar excess of CHDM.
-
Add the catalyst (e.g., 100 ppm of titanium(IV) isopropoxide) and the antioxidant.
-
Heat the mixture to 250-260 °C under a nitrogen atmosphere with continuous stirring.
-
Maintain these conditions for 2-4 hours to allow for the esterification reaction and the removal of water as a byproduct.
-
-
Polycondensation:
-
Gradually increase the temperature to 280-290 °C.
-
Simultaneously, reduce the pressure to below 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and stirring for 3-5 hours, or until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strands for further processing or characterization.
-
Protocol 2: Solid-State Polymerization (SSP) of 2,6-NDA Based Copolyester
This protocol is a subsequent step to melt polycondensation to further increase the molecular weight of the polymer.[5]
Materials:
-
Pre-polymer pellets from melt polycondensation.
Procedure:
-
Crystallization:
-
Heat the amorphous pre-polymer pellets in a vacuum oven or a fluidized bed reactor under a nitrogen stream.
-
The temperature should be held above the glass transition temperature (Tg) but below the melting temperature (Tm) for several hours to induce crystallization.
-
-
Polymerization:
-
After crystallization, increase the temperature to a point between the crystallization temperature and the melting temperature (e.g., 200-240 °C).
-
Maintain this temperature under a high vacuum or a continuous flow of inert gas (e.g., nitrogen) for an extended period (12-48 hours).
-
The reaction is complete when the desired intrinsic viscosity or molecular weight is reached.
-
Cool the polymer pellets to room temperature under a nitrogen atmosphere.
-
Mandatory Visualization
Caption: Workflow for the synthesis of LCPs using 2,6-NDA.
Caption: Workflow for the characterization of LCPs.
References
- 1. dspace.rri.res.in [dspace.rri.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Bio-based poly(hexamethylene 2,5-furandicarboxylate-co-2,6-naphthalate) copolyesters: a study of thermal, mechanical, and gas-barrier properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. CN114402016A - Liquid crystal polymer composition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2,6-Naphthalenedicarboxylic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Naphthalenedicarboxylic acid (NDA), a rigid, aromatic dicarboxylic acid, is a versatile building block in organic synthesis. While extensively utilized in the polymer industry for the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), its unique structural scaffold also presents significant opportunities in pharmaceutical development.[1][2] The dicarboxylic acid functionality of NDA allows for the facile synthesis of various derivatives, such as bis-amides and bis-esters, which can serve as key intermediates in the preparation of complex molecular architectures for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the synthesis of a representative pharmaceutical intermediate derived from 2,6-NDA, and explores the therapeutic context of related naphthalene-based compounds.
Application Highlight: Synthesis of N,N'-Disubstituted-2,6-Naphthalenedicarboxamides
A primary application of 2,6-NDA in pharmaceutical intermediate synthesis is the formation of N,N'-disubstituted-2,6-naphthalenedicarboxamides. These compounds are of interest due to their rigid core, which can serve as a scaffold to orient functional groups in a specific spatial arrangement for interaction with biological targets. While N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is known as a nucleating agent in the polymer industry, its synthesis pathway is an excellent model for the preparation of a diverse library of amide derivatives with potential therapeutic activities.[3] The general synthetic approach involves a two-step process: the conversion of 2,6-NDA to its more reactive diacyl chloride, followed by amidation with a primary or secondary amine.
Synthetic Workflow for N,N'-Disubstituted-2,6-Naphthalenedicarboxamides
Caption: General synthesis workflow for N,N'-disubstituted-2,6-naphthalenedicarboxamides from 2,6-NDA.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Naphthalenedicarbonyl Dichloride
This protocol details the conversion of this compound to its diacyl chloride, a reactive intermediate for subsequent amidation reactions.
Materials:
-
This compound (NDA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (B28343)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of this compound in anhydrous toluene.
-
Add an excess of thionyl chloride (approximately 3.0-4.0 equivalents) to the suspension.
-
Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure.
-
The resulting crude 2,6-naphthalenedicarbonyl dichloride is a solid and is typically used in the next step without further purification.
Protocol 2: Synthesis of N,N'-Dicyclohexyl-2,6-Naphthalenedicarboxamide
This protocol describes the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine (B46788) to yield N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide.
Materials:
-
2,6-Naphthalenedicarbonyl dichloride
-
Cyclohexylamine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (optional, as an acid scavenger)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude 2,6-naphthalenedicarbonyl dichloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve cyclohexylamine (at least 2.2 equivalents) in anhydrous DCM.
-
Add the cyclohexylamine solution dropwise to the cold diacyl chloride solution via an addition funnel with vigorous stirring. A precipitate of cyclohexylamine hydrochloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove the hydrochloride salt.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide.
| Step | Reactants | Solvent | Reaction Time | Temperature | Yield (%) |
| Acyl Chloride Formation | 2,6-NDA, Thionyl Chloride | Toluene | 2-4 hours | Reflux | >95 |
| Amidation | 2,6-Naphthalenedicarbonyl Dichloride, Cyclohexylamine | DCM | 2-16 hours | 0 °C to RT | 85-95 |
Therapeutic Context: Naphthalene (B1677914) Derivatives as Kinase Inhibitors
While a specific marketed drug directly utilizing a 2,6-naphthalenedicarboxamide (B1604900) core remains to be prominently identified, the broader class of naphthalene derivatives has shown significant promise as therapeutic agents, particularly as kinase inhibitors in oncology. For instance, novel naphthalene-based diarylamides have been developed as potent pan-Raf kinase inhibitors with significant anti-melanoma activity.[4] These compounds target the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
MAPK/ERK Signaling Pathway and Raf Inhibition
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of naphthalene-based Raf inhibitors.
The development of such kinase inhibitors highlights the potential of the naphthalene scaffold in designing targeted therapies. The rigid nature of the naphthalene core provides a foundation for the strategic placement of functional groups that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition. The synthesis of diverse 2,6-naphthalenedicarboxamide libraries, using protocols similar to those described above, could be a valuable strategy in the discovery of new kinase inhibitors with novel mechanisms of action or improved pharmacological properties.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The protocols provided for the synthesis of N,N'-disubstituted-2,6-naphthalenedicarboxamides demonstrate a robust and adaptable method for creating a wide range of derivatives. While the direct application of these specific intermediates in current pharmaceuticals is an area for further exploration, the proven success of other naphthalene-based compounds, such as kinase inhibitors, underscores the significant potential of the 2,6-NDA scaffold in the development of future therapeutic agents. Researchers are encouraged to leverage the synthetic accessibility and favorable physicochemical properties of 2,6-NDA derivatives in their drug discovery and development programs.
References
Application Notes and Protocols for the Catalytic Oxidation of Alkylnaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic oxidation of alkylnaphthalenes. The information is intended to guide researchers in setting up and conducting experiments for the selective oxidation of these compounds to valuable intermediates, such as naphthoic acids and naphthoquinones, which are crucial in the synthesis of pharmaceuticals, dyes, and other fine chemicals.
Introduction
The selective oxidation of alkylnaphthalenes is a critical transformation in organic synthesis. The methyl group on the naphthalene (B1677914) core can be oxidized to various functional groups, most notably carboxylic acids and quinones. This conversion is typically achieved using transition metal catalysts in the presence of an oxidant. The choice of catalyst, oxidant, and reaction conditions significantly influences the product distribution and yield. These notes focus on prevalent catalytic systems and provide standardized protocols for their application.
Data Presentation
The following tables summarize quantitative data from various studies on the catalytic oxidation of alkylnaphthalenes, providing a comparative overview of different catalytic systems and their efficiencies under specific conditions.
Table 1: Catalytic Oxidation of 2-Methylnaphthalene to 2-Naphthoic Acid using a Co-Mn-Br Catalyst [1][2][3]
| Parameter | Condition | 2-Naphthoic Acid Yield (%) | Conversion (%) | Reference |
| Temperature | 120 °C | ~93 | Not Specified | [1] |
| 140 °C | Not Specified | Not Specified | [1] | |
| Pressure | 0.2 MPa | Low | Incomplete | [1] |
| 0.6 MPa | ~93 | Complete | [1] | |
| 0.8 MPa | Decreased | Complete | [1] | |
| Catalyst Ratio (Co:Mn:Br) | 1:1:2 (mol) | ~93.7 | Not Specified | [2] |
| Water Content | 0% | ~93 | Not Specified | [1] |
| 7% | Reaction did not occur | 0 | [1][2] |
Table 2: Liquid-Phase Oxidation of Naphthalene using V-m-Al2O3 Catalyst with H2O2 [4]
| Catalyst | Naphthalene Conversion (%) | Phthalic Anhydride Selectivity (%) | 1,4-Naphthoquinone Selectivity (%) |
| 8V-m-Al2O3 | 45.4 | 61.0 | Not Specified |
Table 3: Photo-oxidation of 1-Methylnaphthalene (B46632) [5][6]
| Condition | Major Products |
| UV light in air | 1-Naphthaldehyde (B104281), 1-Naphthoic Acid, 1-Naphthylmethanol |
| High-NOx | SOA Yield: 0.19 - 0.39 |
| Low-NOx | SOA Yield: 0.68 |
Experimental Protocols
The following are detailed methodologies for key experiments in the catalytic oxidation of alkylnaphthalenes.
Protocol 1: Liquid-Phase Oxidation of 2-Methylnaphthalene using a Co-Mn-Br Catalyst[1][3]
Objective: To synthesize 2-naphthoic acid from 2-methylnaphthalene.
Materials:
-
2-Methylnaphthalene
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid (solvent)
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Oxygen or air cylinder
-
Filtration apparatus
-
Rotary evaporator
-
5% Sodium hydroxide (B78521) solution
-
5% Hydrochloric acid solution
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean and dry. A schematic of a typical setup is shown below.
-
Charging the Reactor: Into the reactor, add 2-methylnaphthalene, cobalt (II) acetate, manganese (II) acetate, and sodium bromide in the desired molar ratios (e.g., Co:Mn:Br of 1:1:2).
-
Add glacial acetic acid as the solvent.
-
Reaction Conditions: Seal the reactor and purge with nitrogen gas.
-
Heat the reactor to the desired temperature (e.g., 120 °C) under stirring.
-
Pressurize the reactor with oxygen or air to the desired pressure (e.g., 0.6 MPa).
-
Maintain the reaction at the set temperature and pressure for the desired duration. The reaction progress can be monitored by observing oxygen consumption.
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to separate the solid product from the catalyst-containing liquid phase.
-
Purification:
-
Evaporate the solvent from the liquid phase under reduced pressure to recover the catalyst.
-
Wash the collected solid product with water multiple times.
-
Neutralize the washed solid with a 5% NaOH solution to form the sodium salt of 2-naphthoic acid, which is soluble in water.
-
Filter to remove any insoluble impurities.
-
Acidify the clear filtrate with 5% HCl to precipitate the 2-naphthoic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
-
-
Analysis: Analyze the product purity and yield using techniques such as elemental analysis, HPLC, or spectroscopy.
Protocol 2: Photo-oxidation of 1-Methylnaphthalene[5]
Objective: To study the transformation products of 1-methylnaphthalene under UV irradiation in the presence of air.
Materials:
-
1-Methylnaphthalene
-
Hexane (solvent)
-
Cylindrical quartz reaction chamber with Teflon air-locks
-
UV lamp
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of 1-methylnaphthalene in hexane. Prepare working solutions by diluting the stock solution to the desired concentration.
-
Experimental Setup: Introduce a known amount of the 1-methylnaphthalene solution into the quartz reaction chamber. The solvent is allowed to evaporate, leaving the analyte adsorbed on the inner surface of the chamber.
-
Reaction: Seal the chamber and introduce dry or humid air.
-
Irradiate the chamber with a UV lamp for a specified period.
-
Product Extraction and Analysis: After irradiation, rinse the inner surface of the chamber with a suitable solvent (e.g., dichloromethane) to extract the products.
-
Analyze the extracted sample using GC-MS to identify and quantify the transformation products, such as 1-naphthaldehyde and 1-naphthoic acid.
Mandatory Visualizations
Experimental Workflow for Catalytic Oxidation of Alkylnaphthalenes
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research [scirp.org]
- 6. acp.copernicus.org [acp.copernicus.org]
Application Note: Determination of 2,6-Naphthalenedicarboxylic Acid by HPLC-UV
Introduction
2,6-Naphthalenedicarboxylic acid (2,6-NDCA) is a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The purity and accurate quantification of 2,6-NDCA are crucial for ensuring the desired properties of the final polymer product. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the determination of 2,6-NDCA due to its specificity, sensitivity, and reliability. This application note provides a detailed protocol for the determination of 2,6-NDCA using a reverse-phase HPLC-UV method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC-UV determination of this compound, compiled from various validated methods.
| Parameter | Value |
| Linearity Range | 50 - 400 µg/mL[1] |
| Correlation Coefficient (R²) | ≥ 0.999[1] |
| Accuracy (% Recovery) | 99.41 - 102.98%[1] |
| Retention Time | Approximately 35.7 min (method dependent)[1] |
| Limit of Detection (LOD) | Method dependent, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Method dependent, typically in the µg/mL range. |
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using an HPLC-UV system.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase
A typical mobile phase for this analysis consists of a mixture of acetonitrile, water, and an acid.[4] For example, prepare a mobile phase of acetonitrile and water containing phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid should be used in place of phosphoric acid.[4] The exact ratio should be optimized for the specific column and system but a common starting point is a gradient or isocratic elution.
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water. Dilute to a final known volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 50, 100, 200, 300, 400 µg/mL).[1]
4. Sample Preparation
The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount of the sample in the mobile phase. For formulated products or other matrices, an appropriate extraction procedure may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection to prevent column blockage.
5. Chromatographic Conditions
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid) mixture.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 225 nm[1]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the 2,6-NDCA standard against its concentration.
-
Determine the concentration of 2,6-NDCA in the sample solutions by interpolating their peak areas from the calibration curve.
7. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
Caption: Workflow for the HPLC-UV determination of this compound.
References
Application Notes: The Superior Performance of 2,6-Naphthalenedicarboxylic Acid-Based Polymers in Class F Insulating Materials
References
- 1. Polyethylene naphthalate - Wikipedia [en.wikipedia.org]
- 2. muellerbestellung.de [muellerbestellung.de]
- 3. PEN Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 4. PET film vs. PEN film | dr Dietrich Mueller GmbH [mueller-ahlhorn.com]
- 5. azom.com [azom.com]
- 6. PEN Film - Kaladex ® Polyethylene Naphthalate Film [iec-international.com]
- 7. UV-Resistant PEN Films for Flexible Solar Panels | Tekra, LLC [tekra.com]
- 8. researchgate.net [researchgate.net]
- 9. Tekra Fundamentals - What are the Differences between PEN Film and PET Film? | Tekra, LLC [tekra.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Naphthalenedicarboxylic Acid (NDA)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Naphthalenedicarboxylic acid (NDA), a crucial monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2,6-NDA, particularly via the prevalent liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).
Q1: My 2,6-NDA yield is consistently low. What are the most likely causes?
A1: Low yield is a frequent issue stemming from several potential factors. The primary areas to investigate are reaction conditions and reactant purity. Key factors include:
-
Suboptimal Reaction Temperature: The oxidation reaction is highly temperature-sensitive. Temperatures outside the optimal range of 187-215°C (370-420°F) can lead to reduced yields.[1][2] Temperatures above this range may cause excessive formation of by-products like trimellitic acid, while lower temperatures can result in incomplete oxidation.[1]
-
Incorrect Catalyst Composition or Concentration: The Co-Mn-Br catalyst system is critical. The atomic ratio of manganese to cobalt and the total catalyst concentration based on the solvent weight are crucial parameters that need to be optimized.[1] For instance, a total cobalt and manganese concentration of at least 0.40 weight percent based on the solvent is recommended for high yields.[1]
-
Purity of Starting Material (2,6-DMN): Impurities in the 2,6-dimethylnaphthalene feedstock can lead to the formation of unwanted side products, such as bromo-NDA and 2-formyl-6-naphthoic acid (FNA), thereby reducing the yield of the desired 2,6-NDA.[1]
-
Inadequate Oxygen Supply: The oxidation process requires a sufficient supply of molecular oxygen.[1] Ensure proper sparging and mixing to maintain adequate oxygen dissolution in the liquid phase.
-
Improper Solvent to Reactant Ratio: The weight ratio of the aliphatic monocarboxylic acid solvent (typically acetic acid) to 2,6-DMN influences the reaction. Ratios between 2:1 and 12:1 are common, with a preferred range of 3:1 to 6:1 for maximizing reactor volume efficiency.[1][2]
Q2: My final 2,6-NDA product is discolored (e.g., brown or black). What causes this and how can I prevent it?
A2: Discoloration is typically due to the formation of colored by-products and impurities.
-
High Reaction Temperatures: Temperatures exceeding 170-180°C have been reported to produce an extreme amount of by-products and coloration, sometimes forming black "carbido-like" products.[1]
-
Presence of Oxygen During Purification: If purification involves hydrolysis of dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM), the presence of oxygen in the reaction vessel can lead to discoloration of the final product.[3]
-
Impure Starting Materials: As with low yield, impurities in the 2,6-DMN can contribute to colored side products.
To prevent discoloration, strictly control the reaction temperature within the optimal range and consider using an inert atmosphere (e.g., nitrogen) during purification steps where high temperatures are employed.[3]
Q3: I am observing significant amounts of 2-formyl-6-naphthoic acid (FNA) and trimellitic acid (TMLA) as impurities. How can I minimize their formation?
A3: The formation of FNA and TMLA are classic examples of incomplete oxidation and ring degradation, respectively.
-
Minimizing 2-formyl-6-naphthoic acid (FNA): This impurity arises from the incomplete oxidation of one of the methyl groups.[1][2] Lower reaction temperatures (below 187°C or 370°F) are a primary cause for increased FNA levels.[1] Ensuring the reaction temperature is maintained within the higher end of the optimal range (around 204°C or 400°F) can help minimize its formation.[1]
-
Minimizing Trimellitic Acid (TMLA): TMLA is formed by the oxidative degradation of one of the aromatic rings of the naphthalene (B1677914) molecule.[1][2] This side reaction is favored at excessively high temperatures (above 215°C or 420°F).[1]
Careful control of the reaction temperature is the most critical factor in controlling the levels of these impurities.
Q4: The synthesized 2,6-NDA crystals are very fine and difficult to filter. What can I do to improve crystal size?
A4: Fine crystal formation can be a significant issue during product recovery.
-
Hydrolysis Conditions: If preparing 2,6-NDA via hydrolysis of purified dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM), the choice of catalyst is important. Using mineral acids like sulfuric acid can lead to rapid hydrolysis but results in very fine crystals that are difficult to filter and wash.[3]
-
Alternative Catalyst for Hydrolysis: Employing an aromatic polycarboxylic acid as a catalyst for the hydrolysis of 2,6-NDM has been shown to maintain a high reaction rate while producing larger crystals that are easier to handle.[3]
-
High-Temperature Water Hydrolysis: A process involving the hydrolysis of dialkyl-2,6-naphthalenedicarboxylate with water at elevated temperatures (at least 232°C or 450°F) can produce 2,6-NDA with a larger average particle size (at least 100 microns).[4]
Data on Reaction Parameters vs. Yield & Impurities
The following table summarizes the impact of key reaction parameters on the synthesis of 2,6-NDA via liquid-phase oxidation of 2,6-DMN.
| Parameter | Range | Effect on Yield | Effect on Impurities (FNA, TMLA) | Reference |
| Reaction Temperature | < 187°C (370°F) | Reduced Yield | Increased 2-formyl-6-naphthoic acid (FNA) | [1] |
| 187-215°C (370-420°F) | Optimal Yield | Low levels of impurities | [1][2] | |
| > 215°C (420°F) | Reduced Yield | Increased trimellitic acid (TMLA) and coloration | [1] | |
| Solvent to 2,6-DMN Ratio (wt/wt) | 2:1 to 12:1 | High yields achievable | - | [1] |
| 3:1 to 6:1 | Preferred for reactor efficiency | - | [1] | |
| Catalyst Conc. (Co+Mn) | ≥ 0.40 wt% of solvent | High Yield | - | [1] |
| Mn:Co Atom Ratio | 0.3:1 to 5:1 | High Yield | - | [1] |
Experimental Protocols
1. Synthesis of 2,6-NDA by Liquid-Phase Oxidation of 2,6-DMN
This protocol is a generalized representation based on common industrial processes.[1][5][6] Researchers must adapt and optimize it for their specific laboratory setup and scale.
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN), high purity
-
Acetic acid (solvent)
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide or Hydrogen bromide
-
High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature/pressure controls
-
Source of molecular oxygen (e.g., compressed air or pure O₂)
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with the desired amounts of acetic acid, cobalt acetate, manganese acetate, and the bromine source.
-
Sealing and Pressurizing: Seal the reactor and pressurize it with an inert gas (e.g., Nitrogen) to check for leaks. Depressurize and then charge with the molecular oxygen-containing gas to the desired reaction pressure.
-
Heating: Begin stirring and heat the reactor contents to the target reaction temperature, typically between 190°C and 215°C.[1]
-
Reactant Addition: Once the reaction temperature is stable, begin the continuous or batch-wise addition of a solution or slurry of 2,6-DMN in acetic acid.
-
Reaction Monitoring: Maintain the reaction temperature and pressure for the duration of the reaction (e.g., 30-120 minutes). Monitor the off-gas for oxygen consumption to gauge reaction progress.
-
Cooling and Depressurization: After the reaction period, cool the reactor to below the boiling point of the solvent (e.g., < 120°C) and carefully vent the excess pressure.
-
Product Recovery: The product, 2,6-NDA, will typically precipitate as a solid slurry in the reaction mixture.[1] Recover the solid product by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with fresh acetic acid and then with water to remove residual catalyst and solvent. Dry the purified 2,6-NDA in a vacuum oven.
2. Purification of 2,6-NDA via Hydrolysis of Dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM)
This method is used to obtain high-purity 2,6-NDA from a purified ester intermediate.[3][4]
Materials:
-
Dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM), >99% purity
-
Deionized water
-
Aromatic polycarboxylic acid catalyst (e.g., terephthalic acid)
-
High-pressure reactor or autoclave
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Reactor Charging: Charge the autoclave with 2,6-NDM, water (typically 5-10 times the weight of 2,6-NDM), and a catalytic amount of the aromatic polycarboxylic acid.[3]
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to remove oxygen, which can cause discoloration.[3]
-
Heating and Reaction: Seal the reactor and heat it to the reaction temperature (e.g., 230-260°C) under autogenous pressure. Maintain the temperature for a sufficient time (e.g., 60 minutes) to ensure complete hydrolysis.
-
Cooling and Crystallization: Cool the reactor slowly to allow for the crystallization of large 2,6-NDA crystals.
-
Product Recovery: Filter the hot slurry to separate the 2,6-NDA crystals from the aqueous solution.[4]
-
Washing and Drying: Wash the crystals with hot deionized water and dry them under vacuum.
Visualizations
Caption: Oxidation pathway of 2,6-DMN to 2,6-NDA and major by-products.
Caption: Troubleshooting workflow for addressing low yields in 2,6-NDA synthesis.
Caption: Relationship between key parameters and common synthesis issues.
References
- 1. EP0562105B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US6114575A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO1993012065A1 - Process for preparing purified this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Side reactions and by-products in 2,6-dimethylnaphthalene oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to this compound (2,6-NDA)?
The oxidation of 2,6-DMN to 2,6-NDA is a liquid-phase catalytic reaction that proceeds through a series of intermediate steps. The two methyl groups on the naphthalene (B1677914) ring are sequentially oxidized to carboxylic acid groups. The generally accepted pathway involves the formation of 6-methyl-2-naphthaldehyde (B8781918) (2,6-MND), followed by 6-methyl-2-naphthalenecarboxylic acid (2,6-MNA), then 6-formyl-2-naphthoic acid (2,6-FNA), and finally this compound (2,6-NDA). This process is typically catalyzed by a Co/Mn/Br system in an acetic acid solvent.[1][2]
Q2: What are the common side reactions and by-products observed during the oxidation of 2,6-DMN?
Several side reactions can occur, leading to the formation of various by-products. The most common by-products include intermediates from the main reaction pathway that have not fully oxidized, such as 6-methyl-2-naphthalenecarboxylic acid (2,6-MNA) and 6-formyl-2-naphthoic acid (2,6-FNA). Other significant by-products can include trimellitic acid (TMA), formed from the oxidative degradation of the naphthalene ring, and 2-naphthoic acid (NA).[2] The formation of these by-products is influenced by reaction conditions such as temperature, pressure, and catalyst composition.
Q3: What are the typical catalysts and reaction conditions used for 2,6-DMN oxidation?
The most common catalytic system for the liquid-phase oxidation of 2,6-DMN is a combination of cobalt and manganese salts (e.g., acetates) with a bromine source (e.g., hydrobromic acid or sodium bromide) in an acetic acid solvent.[1][3] Typical reaction temperatures range from 180 to 220°C under pressures of 15 to 30 atm of air or oxygen. The specific ratios of the catalyst components and the concentration of the substrate are critical parameters that affect the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 2,6-NDA | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature within the optimal range (e.g., up to 210°C).[1] - Ensure adequate oxygen/air supply and pressure. |
| Catalyst deactivation or incorrect composition. | - Verify the correct ratio of Co:Mn:Br in the catalyst system. - Use fresh catalyst and ensure proper dissolution in the acetic acid solvent. | |
| Sub-optimal substrate concentration. | - An inhibitory effect of the naphthalene nucleus at high concentrations has been suggested; consider optimizing the initial 2,6-DMN concentration.[2] | |
| High Levels of 2,6-MNA and 2,6-FNA | Insufficient oxidation. | - Increase reaction time to allow for complete conversion of intermediates. - Increase the oxygen partial pressure. - Optimize the catalyst concentration, as higher concentrations can accelerate all reaction steps.[2] |
| High Levels of Trimellitic Acid (TMA) | Over-oxidation and ring cleavage. | - Reduce the reaction temperature. High temperatures can promote the degradation of the naphthalene ring. - Optimize the reaction time to avoid prolonged exposure of the product to harsh oxidative conditions. |
| Formation of Colored Impurities | Degradation of solvent or substrate. | - Ensure the purity of the acetic acid solvent. - High reaction temperatures can lead to the formation of colored by-products. Consider lowering the temperature if product purity is a major concern. |
| Poor Reproducibility | Inconsistent reaction conditions. | - Carefully control all reaction parameters, including temperature, pressure, stirring rate, and the addition of reactants and catalysts. - Ensure the reactor is properly sealed to maintain pressure. |
Quantitative Data on By-Product Formation
The following table summarizes the typical distribution of products and by-products under different reaction conditions. Please note that these values are illustrative and can vary based on the specific experimental setup.
| Condition | 2,6-NDA Yield (%) | 2,6-MNA (%) | 2,6-FNA (%) | TMA (%) | Reference |
| Standard (200°C, 20 atm, Co/Mn/Br) | 85-90 | 5-10 | 1-3 | <1 | [2] |
| High Temperature (220°C) | 80-85 | 3-5 | <1 | 2-5 | [2] |
| Low Catalyst Concentration | 70-75 | 15-20 | 5-8 | <1 | [2] |
| High Substrate Concentration | 80-88 | 8-15 | 2-5 | <1 | [2] |
Experimental Protocols
General Procedure for the Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene
-
Reactor Setup: The reaction is typically carried out in a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Reactant and Catalyst Charging: Charge the autoclave with 2,6-dimethylnaphthalene, acetic acid (solvent), and the catalyst components (cobalt acetate, manganese acetate, and a bromine source) in the desired molar ratios.
-
Reaction: Seal the reactor and pressurize it with air or oxygen to the desired pressure (e.g., 20-30 atm). Heat the reactor to the target temperature (e.g., 180-210°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the concentration of 2,6-DMN, intermediates, and the final product.
-
Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude 2,6-NDA will precipitate out of the acetic acid solution.
-
Purification: Filter the crude product and wash it with fresh acetic acid and then with water to remove residual catalyst and solvent. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or by conversion to the dimethyl ester followed by hydrolysis.
Visualizations
Caption: Reaction pathway for the oxidation of 2,6-DMN to 2,6-NDA and major side reactions.
Caption: A logical workflow for troubleshooting common issues in 2,6-DMN oxidation experiments.
References
Technical Support Center: 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges, particularly low selectivity, encountered during the synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA).
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 2,6-NDA? A1: The most prevalent method is the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).[1][2] This process typically uses a heavy metal catalyst system, such as cobalt (Co) and manganese (Mn), with a bromine (Br) component in an aliphatic monocarboxylic acid solvent, like acetic acid.[3][4][5]
Q2: Why is achieving high selectivity a primary challenge in 2,6-NDA synthesis? A2: Low selectivity is a significant drawback in the catalytic oxidation of alkylnaphthalenes.[6][7] The reaction can produce a mixture of isomers and oxidation byproducts due to the multiple reactive sites on the naphthalene (B1677914) ring system and the stepwise oxidation of the methyl groups.[3] Controlling the reaction conditions to favor the formation of the 2,6-isomer over others and preventing over-oxidation or side reactions is critical and complex.[3][6]
Q3: What are the main byproducts that lower the selectivity and yield of 2,6-NDA? A3: Key byproducts include other naphthalenedicarboxylic acid isomers, 2-formyl-6-naphthoic acid (FNA), which is an intermediate of the oxidation, and trimellitic acid (TMA), which results from the degradation of the naphthalene ring.[2][3] The presence of these impurities complicates the purification process and reduces the overall yield of high-purity 2,6-NDA.[3]
Q4: What is the function of the Co-Mn-Br catalyst system in the oxidation process? A4: The Co-Mn-Br system is a classic catalyst for the oxidation of methyl-aromatic compounds. Cobalt and manganese act as primary oxidation catalysts, cycling between their higher and lower oxidation states to facilitate the transfer of electrons. Bromine acts as a promoter, generating radical species that initiate the oxidation of the methyl groups on the 2,6-DMN molecule.[3][5]
Troubleshooting Guide
Problem: My reaction results in a low yield of 2,6-NDA and a high concentration of the intermediate, 2-formyl-6-naphthoic acid (FNA).
-
Potential Cause: The reaction temperature may be too low, or the reaction time may be insufficient for the complete oxidation of the intermediate formyl group to a carboxylic acid. Oxidation temperatures below 187°C (370°F) are known to increase the level of FNA.[2][3]
-
Suggested Solution:
-
Increase the reaction temperature to the optimal range of 193-212°C (380-415°F).[2][3]
-
Extend the reaction time and monitor the disappearance of the FNA intermediate using an appropriate analytical technique, such as HPLC.
-
Ensure an adequate supply of the oxygen source (e.g., air) is maintained throughout the reaction.[3]
-
Problem: The final product contains a significant amount of trimellitic acid (TMA).
-
Potential Cause: The reaction temperature is likely too high, causing degradation of the naphthalene ring system. Temperatures exceeding 215°C (420°F) can lead to the formation of excessive amounts of TMA.[2][3]
-
Suggested Solution:
Problem: The product is highly colored (e.g., brown or black), indicating impurities.
-
Potential Cause: High reaction temperatures can lead to the formation of colored, "carbido-like" byproducts.[3] Insufficient purity of the starting 2,6-DMN can also introduce color.
-
Suggested Solution:
-
Strictly maintain the reaction temperature within the optimal window of 187-215°C (370-420°F).[3]
-
Ensure the purity of the 2,6-DMN starting material. If necessary, purify the 2,6-DMN via crystallization or distillation before use.[8]
-
Employ a post-synthesis purification step, such as recrystallization of the crude 2,6-NDA from a suitable solvent or high-temperature hydrogenation, to remove colored impurities.[4][8]
-
Problem: The reaction selectivity is poor, with a mixture of different naphthalenedicarboxylic acid isomers.
-
Potential Cause: The purity of the 2,6-dimethylnaphthalene (2,6-DMN) starting material is critical. If the starting material contains other dimethylnaphthalene isomers (e.g., 2,7-DMN, 1,5-DMN), these will also be oxidized, leading to a mixture of NDA isomers.[9][10]
-
Suggested Solution:
Data Presentation
Table 1: Effect of Reaction Parameters on 2,6-NDA Synthesis via 2,6-DMN Oxidation
| Parameter | Condition | Effect on 2,6-NDA Yield | Effect on Impurities | Reference(s) |
| Temperature | < 187°C (370°F) | Reduced | Increased 2-formyl-6-naphthoic acid (FNA) | [2][3] |
| 193-212°C (380-415°F) | Optimal | Low levels of FNA and TMA | [2][3] | |
| > 215°C (420°F) | Reduced | Increased trimellitic acid (TMA) | [2][3] | |
| Catalyst Ratio (Mn:Co) | 0.3:1 to 5:1 (atom ratio) | High | Effective at optimized levels | [3] |
| Catalyst Ratio (Co:Mn) | ≥ 1:1 (atom ratio) | High | Allows for lower total catalyst concentration | [2] |
| Solvent Ratio (Acetic Acid:2,6-DMN) | 2:1 to 12:1 (weight ratio) | High | Lower ratios (3:1 to 6:1) increase reactor throughput | [2][3] |
| Bromine Ratio (Br:(Co+Mn)) | 0.3:1 to 0.8:1 (atom ratio) | High | Essential for reaction initiation | [3] |
Experimental Protocols
Protocol: Lab-Scale Liquid-Phase Oxidation of 2,6-DMN
This protocol describes a representative continuous liquid-phase oxidation for producing 2,6-NDA.
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN), high purity (>99%)
-
Acetic acid (glacial)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Hydrogen bromide (or an equivalent bromine source)
-
Pressurized air or molecular oxygen source
-
Nitrogen gas
Equipment:
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) equipped with a gas inlet, liquid feed inlet, product outlet, stirrer, and temperature/pressure controls.
-
Feed pumps for delivering the 2,6-DMN/solvent slurry and catalyst solution.
-
Product collection vessel.
-
Filtration apparatus (e.g., Büchner funnel).
-
Drying oven.
Procedure:
-
Catalyst and Feed Preparation:
-
Prepare a catalyst solution by dissolving cobalt acetate, manganese acetate, and the bromine source in acetic acid to achieve the desired atomic ratios (e.g., Mn:Co of 0.3:1 to 5:1, Br:(Co+Mn) of 0.3:1 to 0.8:1).[3]
-
Prepare a feed slurry by mixing 2,6-DMN with acetic acid at a specified weight ratio (e.g., 3:1 to 6:1 solvent to 2,6-DMN).[3]
-
-
Reactor Setup and Startup:
-
Charge the autoclave with an initial volume of the catalyst solution in acetic acid.
-
Seal the reactor and purge with nitrogen gas.
-
Begin stirring and heat the reactor contents to the target temperature, typically between 193-212°C (380-415°F).[3]
-
Pressurize the reactor with air to a pressure sufficient to maintain the acetic acid in the liquid phase.
-
-
Continuous Reaction:
-
Once the reactor reaches steady-state temperature and pressure, begin continuously pumping the 2,6-DMN slurry and the catalyst solution into the reactor at controlled rates.
-
Simultaneously, continuously withdraw the reaction product mixture from the reactor to maintain a constant liquid level.
-
-
Product Isolation and Purification:
-
Cool the collected product slurry. The 2,6-NDA product will precipitate out of the acetic acid mother liquor.
-
Separate the solid 2,6-NDA product from the mother liquor via filtration.
-
Wash the collected solid with fresh acetic acid and then with water to remove residual catalyst and solvent.
-
Dry the purified 2,6-NDA product in an oven.
-
Further purification can be achieved by recrystallization or hydrogenation if required.[4]
-
Visualizations
Caption: Oxidation pathway of 2,6-DMN to 2,6-NDA showing key intermediate and byproduct.
Caption: Troubleshooting workflow for diagnosing and resolving low selectivity in 2,6-NDA synthesis.
References
- 1. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]
- 2. US6114575A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. EP0562105B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pleiades.online [pleiades.online]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Industrial Production of 2,6-Naphthalenedicarboxylic Acid (NDC)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of 2,6-Naphthalenedicarboxylic acid (NDC).
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for producing this compound is the liquid-phase air oxidation of 2,6-dimethylnaphthalene (B47086) (DMN).[1][2][3] This process typically utilizes a heavy metal catalyst system, most commonly a combination of cobalt (Co), manganese (Mn), and bromine (Br) components in an acetic acid solvent.[1][2]
Q2: Why is purification of 2,6-NDC so challenging on an industrial scale?
A2: The primary challenge in purifying 2,6-NDC is its very low solubility in most common organic solvents and water.[1] This high insolubility makes traditional purification techniques like recrystallization difficult and often requires large volumes of solvents at high temperatures.[1][4]
Q3: What are the major impurities and byproducts formed during the oxidation of 2,6-dimethylnaphthalene?
A3: During the liquid-phase oxidation of 2,6-DMN, several side products can form, complicating the purification process. The most common impurities include:
-
Trimellitic acid (TMLA): Results from the oxidation of one of the naphthalene (B1677914) rings.[1]
-
2-Formyl-6-naphthoic acid (FNA): An intermediate product resulting from the incomplete oxidation of a methyl group.[1]
-
Bromo naphthalenedicarboxylic acid (BrNDA): Formed due to the bromination of the naphthalene ring by the catalyst system.[1]
Q4: Can 2,6-NDC be purified by distillation?
A4: No, direct distillation of 2,6-NDC is not feasible for purification because it has a very high melting point (greater than 300°C) and decomposes at elevated temperatures.[5]
Troubleshooting Guides
Problem 1: Low Yield of 2,6-NDC
Symptoms: The final isolated yield of 2,6-NDC is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Oxidation | Increase reaction time to ensure both methyl groups on the 2,6-DMN are fully oxidized. Monitor the reaction for the disappearance of intermediates like 2-formyl-6-naphthoic acid (FNA).[4] |
| Suboptimal Reaction Temperature | Maintain the reaction temperature within the optimal range of 187-215°C (370-420°F).[1] Temperatures below this range can decrease the reaction rate, while higher temperatures can lead to the formation of undesirable byproducts like trimellitic acid, reducing the yield of the desired product.[1] |
| Incorrect Catalyst Composition | Ensure the proper ratio of cobalt, manganese, and bromine catalyst components. The atomic ratio of manganese to cobalt should be between 5:1 and 0.3:1.[1] |
| Impure Starting Material | Using a higher purity 2,6-dimethylnaphthalene feedstock can lead to a higher yield of 2,6-NDC and fewer impurities.[1] |
Problem 2: High Levels of Impurities in the Final Product
Symptoms: Analytical tests (e.g., HPLC) show significant levels of TMLA, FNA, or BrNDA in the purified 2,6-NDC.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Excessive Reaction Temperature | Operating at temperatures above 215°C (420°F) can promote the formation of trimellitic acid.[1] Carefully control the reaction temperature. |
| Insufficient Reaction Time or Oxygen Supply | Incomplete oxidation leads to higher levels of 2-formyl-6-naphthoic acid. Ensure an adequate supply of molecular oxygen (e.g., air) and sufficient reaction time. |
| High Bromine Concentration | An excessively high bromine to metal catalyst ratio can lead to increased formation of bromo naphthalenedicarboxylic acid. The atomic ratio of bromine to the total of cobalt and manganese should be maintained between 0.3:1 and 0.8:1.[1] |
| Inefficient Purification | Due to its low solubility, separating 2,6-NDC from the mother liquor containing dissolved impurities is critical. Partitioning the solid product from the liquid phase at an elevated temperature (at least 65°C / 150°F) can improve purity.[6] Consider washing the filtered product with a suitable solvent like water or acetic acid.[6] |
Problem 3: Poor Filterability and Small Particle Size of 2,6-NDC
Symptoms: The 2,6-NDC product consists of very fine particles, leading to slow filtration rates and difficulties in handling the solid.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Precipitation Conditions | Rapid precipitation from a solution can lead to the formation of small particles. |
| Alternative Purification Method | Consider a process of hydrolyzing a dialkyl-2,6-naphthalenedicarboxylate with water at a high temperature (at least 232°C / 450°F). This method can produce 2,6-NDC with a larger average particle size of at least 100 microns, which improves handling and filtration.[6] |
Experimental Protocols
Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene
This protocol is a generalized procedure based on common industrial practices.
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN)
-
Acetic acid (solvent)
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide or hydrobromic acid
-
Compressed air or molecular oxygen
Procedure:
-
Reactor Charging: In a high-pressure reactor, charge the 2,6-dimethylnaphthalene, acetic acid, and the catalyst components (cobalt, manganese, and bromine salts). The weight ratio of acetic acid to 2,6-DMN is typically in the range of 2:1 to 12:1.[1]
-
Reaction Conditions: Seal the reactor and heat the mixture to the reaction temperature, typically between 187°C and 215°C (370°F to 420°F), while stirring.[1]
-
Oxidation: Introduce a source of molecular oxygen (e.g., compressed air) into the reactor. Maintain the pressure sufficient to keep a portion of the acetic acid in the liquid phase.[1]
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure throughout the process. The reaction is typically run for a sufficient time to ensure complete oxidation of the methyl groups.
-
Product Recovery: After the reaction is complete, cool the reactor. The this compound product will precipitate out of the solution as a solid.
-
Separation: Separate the solid 2,6-NDC from the mother liquor (containing dissolved catalyst and impurities) via filtration or centrifugation.[1]
-
Washing and Drying: Wash the collected solid with a suitable solvent (e.g., hot water or acetic acid) to remove residual impurities. Dry the final product.
Purification via Hydrolysis of Dimethyl-2,6-naphthalenedicarboxylate
This method can be used to produce high-purity 2,6-NDC with a larger particle size.
Materials:
-
Dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC)
-
Deionized water
Procedure:
-
Hydrolysis: In a high-temperature, high-pressure reactor, combine the DM-2,6-NDC with water. The amount of water should be sufficient to dissolve at least 10% of the resulting 2,6-NDC at the reaction temperature.[6]
-
Reaction Conditions: Heat the mixture to a temperature of at least 232°C (450°F) under liquid phase conditions.[6] This will hydrolyze the ester groups to carboxylic acids.
-
Crystallization: Slowly cool the reaction mixture to crystallize the this compound. This controlled cooling promotes the formation of larger particles.
-
Recovery: Separate the crystalline 2,6-NDC from the water by filtration, preferably at an elevated temperature (e.g., above 93°C / 200°F) to maintain the purity of the product.[6]
-
Drying: Dry the purified 2,6-NDC.
Data Presentation
Table 1: Influence of Reaction Temperature on Impurity Formation in 2,6-DMN Oxidation
| Temperature | Effect on Trimellitic Acid (TMLA) Formation | Effect on 2-Formyl-6-naphthoic Acid (FNA) Formation |
| Below 187°C (370°F) | - | Increased levels[1] |
| 187-215°C (370-420°F) | Optimal Range | Optimal Range |
| Above 215°C (420°F) | Excessive formation[1] | - |
Table 2: Catalyst Ratios for Liquid-Phase Oxidation of 2,6-DMN
| Catalyst Component Ratio | Recommended Range | Consequence of Deviation |
| Mn:Co (atom ratio) | 5:1 to 0.3:1[1] | Ratios outside this range can impact catalyst activity and product purity. |
| Br:(Co+Mn) (atom ratio) | 0.3:1 to 0.8:1[1] | Ratios above 0.8:1 can lead to the formation of excessive brominated byproducts.[1] |
Visualizations
Caption: Oxidation pathway of 2,6-DMN to 2,6-NDC and major side reactions.
Caption: Troubleshooting workflow for common issues in 2,6-NDC production.
References
- 1. EP0562105B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US6114575A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO1993012065A1 - Process for preparing purified this compound - Google Patents [patents.google.com]
Optimizing reaction conditions for cobalt-manganese-bromine catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cobalt-manganese-bromine (Co-Mn-Br) catalyst systems in oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of each component in the Co-Mn-Br catalyst system?
A1: In this ternary catalyst system, cobalt and manganese are the primary catalytic species, while bromine acts as a promoter. Cobalt is generally considered the main catalyst, responsible for initiating the radical chain reaction. Manganese plays a synergistic role, often enhancing the catalytic activity of cobalt and influencing the reaction selectivity.[1][2] The bromide component, typically from a source like HBr or a metal bromide, facilitates the regeneration of the active catalyst species and promotes the oxidation of the substrate.
Q2: What is the common solvent used for Co-Mn-Br catalyzed oxidations, and why is it chosen?
A2: Acetic acid is the most common solvent for these reactions, particularly in industrial processes like the production of terephthalic acid (PTA).[3] It is a good solvent for the reactants, catalysts, and intermediate products. Additionally, the water content in the acetic acid solvent is a crucial parameter that can significantly impact catalyst activity and product yield.[4]
Q3: Can other metals be added to the Co-Mn-Br system?
A3: Yes, the addition of a fourth metal component is a known strategy to modify the catalyst's performance. For instance, zirconium (Zr) has been shown to enhance activity at lower temperatures.[5][6] Copper (Cu) has also been investigated as a co-catalyst to reduce the overall catalyst dosage without sacrificing activity.[6]
Q4: What are the typical temperature and pressure ranges for these reactions?
A4: Reaction conditions can vary significantly depending on the substrate and desired product. For the oxidation of p-xylene (B151628) to terephthalic acid, industrial processes operate at temperatures between 175 and 225 °C and pressures of 15–30 bar.[3] However, for more sensitive substrates like 5-hydroxymethylfurfural (B1680220) (HMF), lower temperatures (e.g., 120-180 °C) are often used to minimize side reactions and substrate burning.[5][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using Co-Mn-Br catalysts. The following table summarizes these problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Monitor |
| Low Conversion/Yield | - Inactive catalyst species- Incorrect catalyst ratio (Co:Mn:Br)- Suboptimal temperature or pressure- Insufficient oxygen supply- Improper solvent composition (e.g., water content) | - Ensure proper catalyst preparation and handling.- Optimize the molar ratio of Co, Mn, and Br. A common starting point is a Co:Mn ratio of around 5:1 to 1:1.[6]- Systematically vary the reaction temperature and pressure.[3][8]- Ensure adequate mixing and sparging of the oxygen-containing gas.[9]- Adjust the water content in the acetic acid solvent, typically in the range of 5-15 wt%.[4][5] | - Temperature- Pressure- Catalyst concentration and ratios- Oxygen partial pressure- Water content in solvent |
| Poor Selectivity/Byproduct Formation | - Reaction temperature is too high, leading to over-oxidation or "burning."- Incorrect catalyst ratios favoring side reactions.- Long reaction times. | - Lower the reaction temperature.[5]- Optimize the Co/Mn/Br ratios. For some substrates, a higher Mn concentration can improve selectivity.- Monitor the reaction progress and stop it once the desired conversion is reached. | - Temperature- Catalyst ratios- Reaction time- Product and byproduct analysis (e.g., via HPLC) |
| Catalyst Deactivation | - Poisoning: Impurities in the feed (e.g., sulfur compounds) can irreversibly bind to the active sites.[10][11][12]- Sintering: High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[10][11]- Precipitation: Changes in the reaction medium (e.g., solvent composition, pH) can lead to the precipitation of active catalyst species. | - Purify the reactants and solvent to remove potential poisons.- Operate at the lowest effective temperature to minimize sintering.- Ensure the catalyst remains dissolved throughout the reaction. The solvent composition is critical for maintaining catalyst solubility.[4] | - Reactant and solvent purity- Reaction temperature- Visual inspection for precipitates |
| Color Formation in Product | - Formation of colored byproducts due to over-oxidation.- Precipitation of manganese species, which can lead to a black or brown coloration. | - Adjusting the catalyst composition, such as increasing the cobalt to manganese ratio, can sometimes mitigate this issue.[5]- Optimize reaction conditions (temperature, time) to minimize byproduct formation. | - Product appearance- Catalyst ratios- Reaction conditions |
Experimental Protocols
General Protocol for the Aerobic Oxidation of an Aromatic Substrate
This protocol provides a general methodology for a batch oxidation reaction using a Co-Mn-Br catalyst system. Caution: These reactions are often conducted at elevated temperatures and pressures and involve flammable solvents. Appropriate safety precautions must be taken.
-
Catalyst Preparation:
-
Prepare a stock solution of the Co-Mn-Br catalyst in glacial acetic acid. The catalyst sources can be acetates or bromides of cobalt and manganese (e.g., Co(OAc)₂, Mn(OAc)₂, CoBr₂, MnBr₂), along with a bromine source like HBr.[13][14]
-
The desired molar ratios of Co:Mn:Br should be carefully calculated. A typical starting point could be a Co:Mn ratio of 1:1 to 10:1 and a Br:(Co+Mn) molar ratio of 0.5 to 2.0.[15]
-
-
Reaction Setup:
-
Charge a high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controllers with the aromatic substrate and the acetic acid solvent.
-
Add the prepared catalyst solution to the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
-
-
Reaction Execution:
-
Pressurize the reactor with air or a mixture of oxygen and an inert gas to the desired pressure (e.g., 15-30 bar).[3]
-
Begin stirring and heat the reactor to the target reaction temperature (e.g., 150-200 °C).[3]
-
Maintain a constant flow of the oxygen-containing gas to ensure a sufficient supply of the oxidant. The off-gas oxygen concentration should be monitored and typically maintained between 2-9 vol%.[9][15]
-
Take liquid samples periodically through the sampling port to monitor the reaction progress by techniques like HPLC or GC.
-
-
Product Work-up and Analysis:
-
After the desired reaction time or conversion is achieved, cool the reactor to room temperature and carefully vent the pressure.
-
The product, which may precipitate upon cooling, can be isolated by filtration.
-
Wash the solid product with fresh solvent (acetic acid or water) to remove residual catalyst and impurities.
-
Dry the product under vacuum.
-
Analyze the product for purity and yield using appropriate analytical techniques (e.g., HPLC, NMR, and mass spectrometry).
-
Visualizations
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Cobalt-Manganese Catalysts Deciphered | Newsportal - Ruhr-Universität Bochum [news.rub.de]
- 3. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of solvent composition on the coordination environment of the Co/Mn/Br based para-xylene oxidation catalyst as revealed by EPR and ESEEM spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US20020193630A1 - Process for the production of purified terephthalic acid - Google Patents [patents.google.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. CN100344379C - The preparation method of terephthalic acid - Google Patents [patents.google.com]
- 14. CN1864856A - Method for preparing Co-Mn-Br composite liquid catalyst - Google Patents [patents.google.com]
- 15. CN103467279A - Purified terephthalic acid preparation method - Google Patents [patents.google.com]
How to reduce trimellitic acid formation during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimellitic acid. The information provided is designed to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of trimellitic acid, particularly through the common route of pseudocumene oxidation.
Question 1: Why is the yield of my trimellitic acid synthesis unexpectedly low?
Answer:
Low yields of trimellitic acid can stem from several factors related to reaction conditions and catalyst performance. Incomplete oxidation of the pseudocumene starting material is a primary cause. This can be due to:
-
Suboptimal Catalyst Composition: The catalyst system, typically a combination of cobalt, manganese, and bromine salts, is crucial for efficient oxidation. The absence or incorrect ratio of these components can significantly hinder the reaction rate and completeness. The addition of a titanium co-catalyst has been shown to improve yields.
-
Insufficient Reaction Time or Temperature: The oxidation of all three methyl groups of pseudocumene to carboxylic acids requires sufficient time and energy. Typical reaction temperatures range from 140°C to 240°C, with pressures between 5 and 30 bar.[1][2] If the temperature is too low or the reaction time is too short, intermediate products such as dicarboxylic acids will be the major components of the product mixture.
-
Catalyst Deactivation: High concentrations of trimellitic acid can lead to the precipitation of the metal catalysts as their carboxylate salts, effectively removing them from the reaction medium and halting the oxidation process.[3]
To improve your yield, consider the following:
-
Optimize Catalyst Composition: Ensure the correct ratio of cobalt, manganese, and bromine. Consider the addition of titanium to the catalyst system to enhance selectivity and yield.
-
Adjust Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of starting material and intermediates.
-
Staged Catalyst Addition: In some processes, adding the catalyst in portions throughout the reaction can help maintain its activity.
Question 2: My final trimellitic acid product is discolored (yellowish or tan). What is the cause and how can I prevent it?
Answer:
Discoloration of the final product is a common issue and is typically caused by the presence of impurities and oxidation byproducts.[4] These can include:
-
Incomplete Oxidation Products: Intermediates with aldehyde or ketone functionalities, such as formylphthalic acids, can contribute to color.
-
Byproducts from Feedstock Impurities: Commercial pseudocumene may contain other isomers like mesitylene, which upon oxidation, forms trimesic acid. Other aromatic impurities can also lead to colored byproducts.[5]
-
Thermal Degradation: High temperatures during the reaction or purification steps (like the dehydration to trimellitic anhydride) can cause some of the organic molecules to decompose into colored, tar-like substances.[4]
To mitigate discoloration:
-
Improve Reaction Selectivity: The use of a titanium co-catalyst has been shown to significantly reduce the formation of secondary products, leading to a purer, less colored trimellitic acid.[1][2]
-
Purify the Crude Product: The crude trimellitic acid can be purified before further use. This can be achieved by recrystallization or by converting it to the anhydride (B1165640), which is then purified by vacuum distillation.[4]
-
Control Temperature: Carefully control the temperature during both the oxidation reaction and any subsequent thermal processing to avoid degradation.
Question 3: I am observing the formation of significant amounts of phthalic acids in my product mixture. How can I minimize these impurities?
Answer:
The formation of phthalic acid isomers (isophthalic and terephthalic acid) is often a result of dealkylation and transalkylation side reactions that can occur under the oxidation conditions.[5] These reactions are more likely to happen when there is a high concentration of the starting material, pseudocumene, and a localized low concentration of oxygen.
To reduce the formation of phthalic acids:
-
Controlled Feed of Reactants: Instead of adding all the pseudocumene at the beginning of the reaction, a semi-continuous or staged addition can help maintain a lower, more controlled concentration of the starting material in the reactor.
-
Ensure Adequate Oxygen Supply: Maintain a sufficient flow of air or oxygen to the reaction mixture to avoid conditions of "oxygen starvation," which can promote side reactions. The oxygen concentration in the off-gas should be monitored and kept below explosive limits (typically < 8 vol%).[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for trimellitic acid?
A1: The most common industrial method for producing trimellitic acid is the liquid-phase air oxidation of pseudocumene (1,2,4-trimethylbenzene). This process is typically carried out in an acetic acid solvent and uses a multi-component catalyst system containing cobalt, manganese, and a source of bromine.[6]
Q2: What is the role of each component in the Co/Mn/Br catalyst system?
A2: In the liquid-phase oxidation of alkylaromatics, cobalt and manganese are the primary oxidation catalysts, cycling between their higher and lower oxidation states to facilitate the transfer of electrons. Bromine acts as a promoter, helping to generate radical species that initiate the oxidation of the methyl groups.
Q3: Why is titanium sometimes added to the catalyst system?
A3: The addition of titanium to the Co/Mn/Br catalyst system has been shown to increase the selectivity of the reaction towards trimellitic acid, resulting in a higher yield and a reduction in the formation of unwanted byproducts.[1][2] This leads to a purer final product.
Q4: How can I analyze the purity of my trimellitic acid sample?
A4: The purity of trimellitic acid can be determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For GC analysis, the carboxylic acid groups are typically derivatized to their more volatile ester forms before injection. HPLC can often be used to analyze the acid directly. These methods can separate trimellitic acid from its common impurities and intermediates.[7][8][9][10]
Data Presentation
The following tables summarize the impact of catalyst composition and reaction temperature on the yield and purity of trimellitic acid, based on trends reported in the literature.
Table 1: Effect of Catalyst Composition on Trimellitic Acid Yield
| Catalyst System | Relative Yield of Trimellitic Acid | Purity of Crude Product | Reference |
| Co/Mn/Br | Base | Good | [3] |
| Co/Mn/Br/Zr | Slightly lower than Ti system | Good | [1] |
| Co/Mn/Br/Ce | High | High | [1] |
| Co/Mn/Br/Ti | Highest | Highest | [1][2] |
Table 2: Influence of Reaction Temperature on Pseudocumene Oxidation
| Temperature Range (°C) | Reaction Rate | Selectivity for Trimellitic Acid | Risk of Byproduct Formation |
| 140 - 160 | Slower | High | Lower |
| 160 - 200 | Moderate | Good | Moderate |
| 200 - 240 | Faster | May Decrease | Higher (risk of thermal degradation) |
Experimental Protocols
Protocol 1: Synthesis of Trimellitic Acid by Catalytic Oxidation of Pseudocumene
-
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures. All work should be conducted in a well-ventilated fume hood.
-
Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls is charged with acetic acid as the solvent.
-
Catalyst Addition: The catalyst components (e.g., cobalt acetate, manganese acetate, ammonium (B1175870) bromide, and a titanium source) are added to the solvent.
-
Pressurization and Heating: The reactor is sealed, purged with nitrogen, and then pressurized with air or a mixture of oxygen and nitrogen. The mixture is heated to the desired reaction temperature (e.g., 180-210°C) with stirring.
-
Reactant Feed: Pseudocumene is fed into the reactor at a controlled rate. The air/oxygen flow is maintained to ensure a slight excess of oxygen.
-
Reaction Monitoring: The reaction is monitored by observing the oxygen uptake. The reaction is typically complete within 1-2 hours.
-
Cooling and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The precipitated crude trimellitic acid is isolated by filtration, washed with fresh acetic acid, and then with water.
-
Drying: The product is dried in a vacuum oven.
Protocol 2: GC Analysis of Trimellitic Acid (after derivatization)
-
Derivatization (Esterification): A small, accurately weighed sample of the crude trimellitic acid is treated with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) in a suitable solvent to convert the carboxylic acids to their methyl esters.
-
GC-FID/MS Setup: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column suitable for the separation of aromatic esters (e.g., a 5% phenyl-methylpolysiloxane phase) is installed.
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Temperature Program: A suitable temperature program is used to separate the components. For example, an initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 10 minutes.
-
Data Analysis: The resulting chromatogram is analyzed to identify and quantify the trimethyl ester of trimellitic acid and the esters of any impurities by comparing their retention times and mass spectra to those of known standards.
Mandatory Visualization
Below are diagrams illustrating key aspects of the trimellitic acid synthesis and analysis workflow.
Caption: Experimental workflow for the synthesis and purification of trimellitic acid.
Caption: Logical troubleshooting flow for common issues in trimellitic acid synthesis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. osha.gov [osha.gov]
- 4. HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. WO2006119939A1 - Process for the production of trimellitic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of Trimellitic Acid on Newcrom BH Column on Alltesta™ | SIELC Technologies [sielc.com]
- 10. Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity by GC/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Coloration of 2,6-Naphthalenedicarboxylic Acid at High Temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the coloration of 2,6-naphthalenedicarboxylic acid (NDA) during high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (NDA) is turning yellow/brown upon heating. What is causing this discoloration?
A1: The coloration of this compound at high temperatures is primarily due to thermo-oxidative degradation. This process involves chemical changes in the material initiated by heat and the presence of oxygen. Key contributing factors include:
-
Thermal Degradation of the NDA Molecule: At elevated temperatures, the NDA molecule itself can undergo degradation. Studies have shown that while NDA is stable up to 300°C for short durations, decarboxylation can occur at temperatures as high as 350°C. This degradation can lead to the formation of colored byproducts.
-
Presence of Impurities: Residual impurities from the synthesis process are a significant cause of coloration. These can include unreacted starting materials, by-products like trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA), and bromo-naphthalenedicarboxylic acid (BrNDA), as well as residual metal catalysts (e.g., cobalt, manganese).[1] These impurities can have lower thermal stability than NDA and act as catalysts for degradation reactions.
-
Oxidation: In the presence of oxygen, high temperatures can lead to the formation of chromophores (color-causing groups) on the naphthalene (B1677914) ring system. This is a common degradation pathway for many aromatic compounds.
Q2: At what temperature does coloration of NDA typically become a problem?
A2: The onset of significant coloration is dependent on the purity of the NDA, the duration of heating, and the atmosphere. However, some general guidelines are:
-
During the synthesis of NDA via oxidation of 2,6-dimethylnaphthalene, temperatures exceeding 170°C can lead to the formation of by-products and significant coloration.[1] Above 180°C, the formation of black "carbido-like" products has been reported.[1]
-
For purified NDA, it is generally stable for short periods at temperatures up to 300°C in an inert atmosphere. However, prolonged heating even below this temperature, especially in the presence of air, can initiate discoloration.
Q3: How can I prevent or minimize the coloration of my NDA during high-temperature applications like polymerization?
A3: Several strategies can be employed to mitigate the coloration of NDA at high temperatures:
-
Use of an Inert Atmosphere: Conducting your experiments under an inert atmosphere, such as nitrogen or argon, is one of the most effective ways to prevent thermo-oxidative degradation. By excluding oxygen, you can significantly reduce the formation of colored oxidation products.
-
Purification of NDA: If you suspect that your NDA contains impurities, purification prior to use can be beneficial. Standard purification techniques for NDA include recrystallization and treatment with activated carbon to remove colored impurities.
-
Addition of Thermal Stabilizers/Antioxidants: Incorporating thermal stabilizers or antioxidants into your reaction mixture is a common and effective method to prevent discoloration. These additives work by interrupting the degradation pathways.
Q4: What types of antioxidants are effective for preventing discoloration of NDA and its derivatives like polyethylene (B3416737) naphthalate (PEN)?
A4: A synergistic combination of primary and secondary antioxidants is often the most effective approach for stabilizing polyesters like PEN.
-
Primary Antioxidants (Radical Scavengers): These antioxidants, primarily hindered phenols, function by donating a hydrogen atom to reactive radicals, which terminates the degradation chain reactions.
-
Secondary Antioxidants (Hydroperoxide Decomposers): These antioxidants, typically phosphites or thioethers, work by decomposing hydroperoxides into non-radical, stable products. This prevents the hydroperoxides from breaking down into new radicals that can continue the degradation process. The combination of a hindered phenol (B47542) and a phosphite (B83602) stabilizer is widely used to provide excellent color stability during the high-temperature processing of polyesters.[2][3][4]
Q5: Are there any specific antioxidants you would recommend for use with NDA?
A5: While specific recommendations depend on the exact experimental conditions, some commonly used and effective antioxidants for polyesters include:
-
Hindered Phenols (Primary Antioxidants):
-
Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010)
-
Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076)
-
-
Phosphites (Secondary Antioxidants):
-
Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168)
-
Tris(nonylphenyl) phosphite (TNPP)[2]
-
The selection of the antioxidant should also consider its thermal stability to ensure it does not degrade at the processing temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| NDA turns yellow immediately upon melting. | Presence of significant impurities. | Purify the NDA by recrystallization or treatment with activated carbon. |
| Coloration develops gradually during prolonged heating. | Thermo-oxidative degradation. | 1. Switch to an inert atmosphere (Nitrogen or Argon). 2. Add a combination of a hindered phenol and a phosphite antioxidant to the reaction mixture. |
| Severe darkening or charring of the material. | Excessive temperature and/or presence of catalytic impurities. | 1. Lower the reaction temperature if possible. 2. Ensure all reactants and equipment are free from metallic contaminants. 3. If using NDA from a new supplier, consider analyzing for residual catalyst content. |
| Discoloration occurs despite using an inert atmosphere. | Thermal degradation of NDA itself or highly unstable impurities. | 1. Confirm the purity of the NDA. 2. Consider adding a thermal stabilizer package even in an inert atmosphere. 3. Minimize the time the material is held at the highest temperature. |
Quantitative Data on Thermal Stability and Color Prevention
| Parameter | Condition | Observation | Reference |
| Thermal Stability of NDA | 1 hour in water | Stable up to 300°C | |
| 1 hour in water | Decarboxylation begins at 350°C | ||
| Coloration during Synthesis | Oxidation of 2,6-dimethylnaphthalene | > 170°C | Formation of by-products and coloration |
| Oxidation of 2,6-dimethylnaphthalene | > 180°C | Formation of black "carbido-like" products |
For polyesters like PEN, the Yellowness Index (YI) is a standard measure of discoloration. The addition of antioxidants can significantly reduce the increase in YI during processing at high temperatures. The exact reduction depends on the specific antioxidant system and its concentration.
Experimental Protocols
Protocol for Incorporation of Antioxidants during Melt Polymerization
This protocol provides a general guideline for adding antioxidants during the synthesis of a polyester (B1180765) from this compound (or its dimethyl ester) and a diol (e.g., ethylene (B1197577) glycol) in a laboratory setting.
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a condenser for byproduct removal, charge the this compound (or its ester) and the diol in the desired molar ratio.
-
Antioxidant Addition:
-
Weigh the primary antioxidant (e.g., a hindered phenol) and the secondary antioxidant (e.g., a phosphite) in the desired concentration. A typical starting concentration range is 0.1-0.5 wt% for each antioxidant based on the total weight of the monomers.
-
Add the antioxidants to the monomer mixture at the beginning of the reaction, before heating.
-
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of the inert gas throughout the entire reaction.
-
Esterification/Transesterification: Heat the reaction mixture to the desired temperature for the first stage of polymerization (typically 180-220°C). The byproduct (water or methanol) will be distilled off.
-
Polycondensation: After the first stage is complete, gradually increase the temperature (typically to 250-280°C) and apply a vacuum to remove the excess diol and drive the polymerization to a high molecular weight.
-
Cooling and Isolation: Once the desired melt viscosity is achieved, cool the polymer under an inert atmosphere and isolate the product.
-
Analysis: Evaluate the color of the resulting polymer visually and, if possible, quantitatively using a colorimeter to measure the Yellowness Index (YI).
Visualizations
Caption: Factors leading to the coloration of this compound at high temperatures.
Caption: Mechanism of action of primary and secondary antioxidants in preventing polymer degradation.
Caption: Troubleshooting workflow for preventing coloration of this compound.
References
Troubleshooting poor solubility of 2,6-Naphthalenedicarboxylic acid in experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of 2,6-Naphthalenedicarboxylic acid (2,6-NDA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve?
A1: this compound possesses a rigid, planar naphthalene (B1677914) core and two carboxylic acid groups. This structure leads to strong intermolecular hydrogen bonding and crystal lattice forces, making it sparingly soluble in water and many common organic solvents.[1] Overcoming these strong intermolecular forces requires significant energy, specific solvent interactions, or chemical modification.
Q2: What are the most effective solvents for dissolving 2,6-NDA?
A2: Polar aprotic solvents are generally more effective at dissolving 2,6-NDA than non-polar or polar protic solvents.[1] Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are recommended starting points.[2] Hot pyridine (B92270) has also been noted as a potential solvent.[3] For aqueous systems, increasing the pH is the most effective method.[1]
Q3: How does temperature affect the solubility of 2,6-NDA?
A3: Increasing the temperature generally enhances the solubility of 2,6-NDA.[1] Heating provides the necessary energy to overcome the compound's crystal lattice energy, allowing solvent molecules to solvate the 2,6-NDA molecules more effectively. In some cases, very high temperatures are required to achieve significant solubility in water.[4]
Q4: How does pH influence the solubility of 2,6-NDA in aqueous solutions?
A4: As a dicarboxylic acid, the aqueous solubility of 2,6-NDA is highly pH-dependent.[1] In basic solutions (pH > 8), the carboxylic acid groups deprotonate to form carboxylate salts. These ionic species are significantly more polar and, therefore, more soluble in water than the neutral acid form.
Q5: I still can't dissolve my 2,6-NDA. What are my options?
A5: If you are still facing solubility issues after trying different solvents, heating, and pH adjustments, you might consider chemical derivatization. The diesters of 2,6-NDA, such as dimethyl 2,6-naphthalenedicarboxylate, are considerably more soluble in common organic solvents like xylenes (B1142099) and methanol.[4]
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a range of common organic solvents at standard temperatures is limited in publicly available literature. However, the following data has been reported:
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | ~320 | 33.2 |
| Hot Pyridine | Not specified | Faint turbidity observed |
Note: The high-temperature water solubility data is derived from a patent and involves high-pressure conditions.[4]
Experimental Protocols
Protocol 1: Dissolution in an Organic Solvent (DMSO)
This protocol describes the dissolution of 2,6-NDA in DMSO, a commonly used polar aprotic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glass vial or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Optional: Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound and add it to the vial or flask.
-
Add a small volume of DMSO to the solid.
-
Begin stirring the mixture at room temperature.
-
If the solid does not dissolve, gently heat the mixture in increments of 10°C, up to 70-80°C. Monitor for dissolution.
-
If dissolution is still incomplete, the mixture can be placed in an ultrasonic bath for 15-30 minute intervals to aid in breaking up solid agglomerates.
-
Continue to add small aliquots of DMSO with stirring and gentle heating until the solid is completely dissolved.
Protocol 2: Dissolution in an Aqueous Basic Solution
This protocol details the dissolution of 2,6-NDA in an aqueous solution by pH adjustment.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of this compound and add it to the beaker or flask.
-
Add the desired volume of deionized water to create a suspension.
-
Begin vigorous stirring.
-
While monitoring the pH with a calibrated pH meter, add the 1 M base solution dropwise to the suspension.
-
Observe the dissolution of the solid as the pH increases.
-
Continue to add the base until all of the this compound has dissolved. A pH above 8 is typically required for complete dissolution.
-
Note the final pH at which complete dissolution occurs.
Visual Troubleshooting Guides
Below are diagrams to assist in troubleshooting the poor solubility of this compound.
References
Technical Support Center: Bromo Naphthalenedicarboxylic Acid (BrNDA) Synthesis & Purification
Welcome to the technical support center for bromo naphthalenedicarboxylic acid (BrNDA). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis and purification of BrNDA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of bromo naphthalenedicarboxylic acid?
A1: Impurities in BrNDA synthesis can originate from several sources, including incomplete reactions, side reactions, and over-reaction. The most prevalent impurities include:
-
Unreacted Starting Materials: Residual naphthalenedicarboxylic acid or its anhydride (B1165640).
-
Isomeric Byproducts: Formation of undesired BrNDA isomers depending on the directing effects of the substituents on the naphthalene (B1677914) ring.
-
Polybrominated Species: Introduction of more than one bromine atom onto the naphthalene ring, resulting in dibromo- or tribromo-naphthalenedicarboxylic acids.[1]
-
Products of Incomplete Oxidation: If starting from a methyl- or ethyl-substituted naphthalene derivative, incomplete oxidation can lead to impurities such as formyl- or acetyl-naphthalenecarboxylic acids.
-
Colored Impurities: Often arise from side reactions or degradation of starting materials or products, especially at elevated temperatures.
Q2: How can I minimize the formation of polybrominated impurities during my reaction?
A2: Minimizing polybrominated species is crucial for obtaining high-purity BrNDA. Key strategies include:
-
Stoichiometric Control: Carefully control the molar ratio of the brominating agent to the naphthalene substrate. A 1:1 molar ratio is recommended for monobromination.
-
Controlled Addition of Brominating Agent: Add the brominating agent (e.g., Br₂, N-bromosuccinimide) slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile, disfavoring multiple substitutions.[1]
-
Reaction Temperature: Maintain the optimal reaction temperature. Excessively high temperatures can increase the rate of side reactions, including polybromination.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.
Q3: My final BrNDA product has a persistent color. What are the likely causes and how can I remove it?
A3: Colored impurities are a common issue. They can be high molecular weight byproducts or trace impurities. To address this:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude BrNDA in a suitable hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Recrystallization: One or more recrystallization steps are often effective at removing colored impurities.
-
Column Chromatography: For persistent color issues, purification by column chromatography over silica (B1680970) gel can be employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of BrNDA.
Issue 1: Low Yield of BrNDA
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure the reaction temperature is optimal for the specific bromination procedure. |
| Sub-optimal Stoichiometry | - Verify the molar ratios of reactants. A slight excess of the limiting reagent may be necessary in some cases. |
| Loss of Product During Work-up | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.- Minimize transfers between flasks to reduce mechanical losses. |
| Poor Solubility of Starting Material | - Choose a solvent that adequately dissolves the starting naphthalenedicarboxylic acid or anhydride at the reaction temperature. |
Issue 2: Product is a Mixture of Isomers
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Multiple Isomers | - Adjust the reaction temperature. Lower temperatures often favor the kinetically controlled product.- The choice of solvent can influence isomer distribution. Experiment with different solvents. |
| Presence of a Catalyst Influencing Selectivity | - If a Lewis acid catalyst is used, its presence can alter the isomeric ratio. Consider performing the reaction without a catalyst if the starting material is sufficiently reactive.[1] |
| Starting with an Isomeric Mixture | - Ensure the purity of the starting naphthalenedicarboxylic acid or anhydride before proceeding with bromination. |
Data Presentation: Purification of Crude BrNDA
The following table summarizes representative data for the purification of a crude BrNDA sample containing common impurities. This data is illustrative and may vary based on the specific reaction conditions and the isomeric nature of the BrNDA.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Key Impurities Removed |
| Recrystallization (Acetic Acid) | 85 | 95 | 98.5 | Unreacted starting material, some isomeric impurities, colored byproducts |
| Recrystallization (Ethanol/Water) | 85 | 92 | 96 | Polar impurities, some unreacted starting material |
| Column Chromatography (Silica Gel) | 85 | 99+ | N/A | Isomeric impurities, polybrominated species, baseline impurities |
| Acid-Base Extraction & Recrystallization | 85 | 94 | 97 | Neutral and basic impurities, followed by general purification via recrystallization |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1,8-naphthalenedicarboxylic acid anhydride
This protocol is adapted from a known procedure for the bromination of 1,8-naphthalic anhydride.
Materials:
-
1,8-Naphthalic anhydride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Sodium bromide
-
Bromine
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve 100 g of 1,8-naphthalic anhydride in a solution of 2400 ml of water, 100 g of 50% aqueous sodium hydroxide, and 65 g of sodium bromide.
-
Cool the solution to 15-20°C.
-
Adjust the pH of the solution to between 8.5 and 9.0 using a suitable acid (e.g., phosphoric acid).
-
Slowly add 50 g of bromine to the solution while simultaneously adding a 50% solution of sodium or potassium hydroxide to maintain the pH between 8.5 and 9.0.
-
After the addition is complete, stir the reaction mixture at 15-20°C for an additional hour.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.
-
Heat the mixture to 80°C to promote the cyclization of the dicarboxylic acid to the anhydride.
-
Cool the mixture and collect the precipitated 4-bromo-1,8-naphthalic anhydride by filtration.
-
Wash the product with water and dry at 100-120°C. The yield is typically in the range of 90-92% purity.[2]
Protocol 2: Purification of Crude BrNDA by Recrystallization
Materials:
-
Crude BrNDA
-
Glacial Acetic Acid (or another suitable solvent)
-
Activated Carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude BrNDA in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask, just enough to create a slurry.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
Continue to add small portions of hot acetic acid until the BrNDA is completely dissolved. Avoid a large excess of solvent.
-
(Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature to form crystals. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at an appropriate temperature.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of BrNDA.
Caption: A troubleshooting decision tree for common issues in BrNDA experiments.
References
Validation & Comparative
A Comparative Guide: 2,6-Naphthalenedicarboxylic Acid vs. Terephthalic Acid in High-Performance Polyesters
For researchers, scientists, and professionals in material science and polymer chemistry, the selection of monomers is a critical determinant of a polymer's final characteristics. This guide provides an in-depth comparison of polyesters synthesized from 2,6-naphthalenedicarboxylic acid (NDCA) and the widely utilized terephthalic acid (TPA), with a focus on their impact on key polymer properties. This analysis is supported by a summary of experimental data and detailed methodologies to facilitate informed monomer selection for advanced applications.
The primary polyester (B1180765) derived from NDCA and ethylene (B1197577) glycol is polyethylene (B3416737) naphthalate (PEN), while TPA and ethylene glycol form polyethylene terephthalate (B1205515) (PET). The core difference between these two high-performance polyesters lies in the aromatic dicarboxylic acid monomer. The substitution of the single benzene (B151609) ring in TPA with the double-ring naphthalene (B1677914) structure in NDCA imparts significant enhancements to the resulting polymer's thermal stability, mechanical strength, and gas barrier properties.[1][2] PEN is often positioned as a higher-performance alternative to PET, bridging the gap between conventional polyesters and more costly high-performance polymers like polyimides.[3][4]
Comparative Performance Data
The introduction of the rigid and larger naphthalene moiety in the polymer backbone of PEN results in superior performance characteristics when compared to PET.[2] The following tables summarize key performance indicators of polyesters synthesized from NDCA and TPA with ethylene glycol.
Table 1: Thermal Properties
| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) |
| Glass Transition Temperature (Tg) | 120 °C[1][4] | 75 °C[1] |
| Melting Temperature (Tm) | ~265-270 °C | ~250-260 °C |
| Heat Deflection Temperature | Higher than PET | Lower than PEN |
| Shrinkage MD (150°C) | 0.4%[3] | 2%[3] |
| Shrinkage TD (150°C) | 0%[3] | 1%[3] |
| Coefficient of Thermal Expansion (CTE) | 18-20 ppm/°C[5] | 20-25 ppm/°C[5] |
| Long-term Electrical Use Temperature | 155 °C[6] | 105/130 °C[6] |
Table 2: Mechanical Properties
| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) |
| Tensile Strength | 38 kpsi[3] | 32 kpsi[3] |
| Tensile Modulus | 5-5.5 GPa[6] | Lower than PEN |
| Elongation at Break MD | 90%[3] | 110%[3] |
| Elongation at Break TD | 85%[3] | 70%[3] |
| Dimensional Stability | Better than PET[1][7] | Good |
Table 3: Barrier Properties
| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) |
| Oxygen Permeability | Lower than PET[1][4] | Moderate |
| Carbon Dioxide Permeability | Lower than PET | Moderate |
| Water Vapor Permeability | Lower than PET | Moderate |
| UV Resistance | Excellent[1][6] | Good[4] |
| Hydrolysis Resistance | Better than PET[1][4] | Moderate |
Experimental Protocols
The synthesis of both PEN and PET can be achieved through a two-step melt polymerization process involving either direct esterification or transesterification, followed by polycondensation.[8][9]
Synthesis of Polyethylene Naphthalate (PEN) via Transesterification
This protocol is based on the transesterification of a dialkyl naphthalate with ethylene glycol.[8]
Step 1: Transesterification
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Charge the reactor with diethyl 2,6-naphthalenedicarboxylate and an excess of ethylene glycol.
-
Catalyst Addition: Add a transesterification catalyst, such as zinc acetate.
-
Heating and Reaction: Begin stirring and gradually heat the reactor to approximately 180-200°C under a nitrogen atmosphere. Ethanol (B145695) will distill off as the reaction proceeds.
-
Completion of Transesterification: Slowly increase the temperature to 220-230°C to drive the reaction to completion, evidenced by the cessation of ethanol distillation.
Step 2: Polycondensation
-
Catalyst Addition: Add the polycondensation catalyst, such as antimony trioxide (3-6 x 10⁻⁴ moles per mole of the initial dialkyl naphthalate).[8] A stabilizer like phosphoric acid can also be added at this stage.
-
Applying Vacuum and Increasing Temperature: Gradually reduce the pressure in the reactor to below 1 Torr while simultaneously increasing the temperature to 270-290°C.
-
Polycondensation Reaction: The viscosity of the molten polymer will increase as the reaction progresses and ethylene glycol is removed. The reaction is complete when the desired melt viscosity is achieved.
-
Polymer Recovery: The resulting PEN polymer is then extruded, cooled, and pelletized.
Synthesis of Polyethylene Terephthalate (PET) via Direct Esterification
This protocol is based on the direct esterification of terephthalic acid with ethylene glycol.[9][10]
Step 1: Esterification
-
Reactor Setup: Assemble a reactor suitable for high-temperature and moderate-pressure reactions, equipped with a stirrer, nitrogen inlet, and a condenser to remove water.
-
Charging Reactants: Charge the reactor with terephthalic acid and an excess of ethylene glycol.
-
Heating and Reaction: Heat the mixture to around 250°C under a pressure of approximately 60 psi.[9] Water is formed as a byproduct and is continuously removed. This stage produces a low molecular weight oligomer.
Step 2: Polycondensation
-
Catalyst Addition: A polycondensation catalyst, such as antimony trioxide, is added to the oligomer.
-
Applying Vacuum and Increasing Temperature: The temperature is raised to 270-280°C, and a high vacuum is applied to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
Polycondensation Reaction: The viscosity of the melt increases as the polymer chains grow. The reaction is monitored until the desired molecular weight is reached.
-
Polymer Recovery: The molten PET is then extruded, quenched, and cut into pellets.
Comparative Workflow
The following diagram illustrates the general workflow for comparing polyesters derived from this compound and terephthalic acid.
Caption: Workflow for comparing PEN and PET.
References
- 1. PET film vs. PEN film | dr Dietrich Mueller GmbH [mueller-ahlhorn.com]
- 2. benchchem.com [benchchem.com]
- 3. Tekra Fundamentals - What are the Differences between PEN Film and PET Film? | Tekra, LLC [tekra.com]
- 4. muellerbestellung.de [muellerbestellung.de]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. tekra.com [tekra.com]
- 8. benchchem.com [benchchem.com]
- 9. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 10. scribd.com [scribd.com]
Performance Showdown: PEN vs. PET Films for Scientific Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of scientific research and drug development, the selection of appropriate materials is paramount to experimental success. Polyethylene Naphthalate (PEN) and Polyethylene Terephthalate (PET) films are two of the most prevalent thermoplastic polymers utilized in applications ranging from cell culture substrates to the fabrication of microfluidic devices. While chemically similar, their distinct performance characteristics can significantly impact experimental outcomes. This guide provides an objective comparison of PEN and PET films, supported by quantitative data and detailed experimental methodologies, to aid in the selection of the optimal material for your specific research needs.
At a Glance: Key Performance Differences
PEN films generally exhibit superior performance over PET films, particularly in demanding applications requiring higher thermal stability, dimensional stability, and barrier properties.[1][2] However, these enhanced features come at a higher cost compared to the more economical PET films.[3] PET films, while having lower thermal resistance, offer excellent mechanical strength and optical clarity, making them a cost-effective choice for a wide array of applications.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for PEN and PET films. The data presented are typical values and may vary depending on the specific grade and manufacturer of the film.
| Property | PEN Film | PET Film | Test Method |
| Mechanical Properties | |||
| Tensile Strength (MD) | 200 - 245 MPa[1][4] | 18 kg/mm ² (~176.5 MPa)[5] | ASTM D882 |
| Tensile Modulus (MD) | 5.0 - 6.7 GPa[1][4] | - | ASTM D882 |
| Elongation at Break (MD) | 60%[1] | 90%[5] | ASTM D882 |
| Tear Resistance | - | - | ASTM D1004 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 121 °C[4] | 78 °C[4] | DSC |
| Melting Temperature (Tm) | 265 °C[4] | 255 - 260 °C[4] | DSC |
| Maximum Service Temperature | 155 - 160 °C[1] | >105 °C[5] | - |
| Shrinkage (150°C, 30 min, MD) | 0.2%[4] | 1.2%[4] | ASTM D1204 |
| Barrier Properties | |||
| Water Vapor Transmission Rate (WVTR) | 4.3 - 6.7 g/m²/day[4][6] | 1.0 g/m²/day (metallized)[7] | ASTM F1249 |
| Oxygen Transmission Rate (OTR) | 15.2 cc/m²/day[4] | 1.2 cc/m²/day (metallized)[7] | ASTM D3985 |
| Electrical Properties | |||
| Dielectric Strength | 160 kV/mm[2] | 300 kV/mm[5] | ASTM D149 |
| Dielectric Constant (@1 MHz) | 3.2[2] | - | ASTM D150 |
| Surface Resistivity | 10¹⁴ ohm/sq[2] | - | ASTM D257 |
| Volume Resistivity | 10¹⁵ ohm·cm[2] | 4-6 x 10¹⁷ Ω·cm[5] | ASTM D257 |
| Optical Properties | |||
| Light Transmittance | 84%[1] | - | - |
| Haze | Slightly Hazy[6] | 2.5 - 4.5%[5] | ASTM D1003 |
Experimental Protocols
To ensure accurate and reproducible data, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols for the properties listed above.
Mechanical Properties
-
Tensile Strength (ASTM D882): This test determines the force required to stretch a film until it breaks. A specimen of the film is clamped into the grips of a universal testing machine and pulled at a constant rate of speed until it fails. The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Tear Resistance (ASTM D1004): This method measures the force required to initiate a tear in a film. A specimen with a specific geometry, including a 90-degree angle to concentrate stress, is used.[8] The specimen is pulled at a constant speed, and the maximum force recorded before the tear propagates is the tear resistance.[8][9]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A small sample of the film is heated at a controlled rate in a DSC instrument, and the heat flow to the sample is measured. The Tg and Tm are identified by characteristic changes in the heat flow.
Barrier Properties
-
Water Vapor Transmission Rate (WVTR) (ASTM F1249): This test measures the rate at which water vapor permeates through a film. The film is sealed as a barrier between a chamber with a controlled high humidity and a chamber with a dry environment. A modulated infrared sensor detects the amount of water vapor that passes through the film over a specific time.[6]
-
Oxygen Transmission Rate (OTR) (ASTM D3985): This method determines the rate of oxygen gas transmission through a plastic film. The film separates a chamber containing oxygen from a chamber with an oxygen-free carrier gas (typically nitrogen). A coulometric sensor measures the amount of oxygen that permeates through the film into the carrier gas.[10]
Electrical Properties
-
Dielectric Strength (ASTM D149): This test measures the maximum electric field strength that a material can withstand without breaking down. The film is placed between two electrodes, and the voltage is increased until a discharge occurs through the material.
-
Dielectric Constant (ASTM D150): This method determines the ability of an insulating material to store electrical energy. The capacitance of a capacitor with the film as the dielectric is measured and compared to the capacitance of the same capacitor with a vacuum or air as the dielectric.[11]
-
Surface and Volume Resistivity (ASTM D257): These tests measure the resistance to leakage current along the surface and through the bulk of the material, respectively. A standard-sized specimen is placed between two electrodes, and a DC voltage is applied for a specified time (typically 60 seconds) while the resistance is measured.[12]
Applications in Research and Drug Development
Both PEN and PET films find utility as substrates in various research and drug development applications due to their biocompatibility, optical clarity, and tunable surface properties.
Microfluidic Device Fabrication
Polymer films are commonly used to fabricate microfluidic devices for applications such as drug screening and diagnostics. The general workflow for fabricating a microfluidic device using a polymer film is illustrated below.
Cell Culture Substrates
The surface properties of polymer films can be modified to create suitable environments for cell adhesion and proliferation. The general workflow for utilizing polymer films as cell culture substrates is depicted below.
Influence of Substrate Properties on Cell Signaling
Conclusion
The choice between PEN and PET films for research and drug development applications is a trade-off between performance and cost. PEN offers superior thermal, dimensional, and barrier properties, making it ideal for applications in harsh environments or where minimal shrinkage and high stability are critical. PET, on the other hand, provides a cost-effective solution with excellent mechanical and optical properties suitable for a wide range of standard applications. By carefully considering the specific requirements of the experiment and the performance data presented in this guide, researchers can make an informed decision to optimize their experimental outcomes.
References
- 1. lookpolymers.com [lookpolymers.com]
- 2. azom.com [azom.com]
- 3. Patterning of polymeric cell culture substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tekra.com [tekra.com]
- 5. hxproductiongroup.com [hxproductiongroup.com]
- 6. professionalplastics.com [professionalplastics.com]
- 7. scribd.com [scribd.com]
- 8. infinitalab.com [infinitalab.com]
- 9. mecmesin.com [mecmesin.com]
- 10. ESD standards for conductive polymers: Promoting the reliable and safe use of conductive polymers [tuball.com]
- 11. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 12. Surface Resistivity, Volume Resistivity, ASTM D257, IEC 62631-3-1 [intertek.com]
Characterization of metal-organic frameworks derived from different linkers
A Comprehensive Guide to Metal-Organic Frameworks: A Comparative Analysis of Carboxylate, Imidazolate, and Phosphonate Linkers
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of porous materials with extensive applications in drug delivery, catalysis, and gas storage. Their exceptional tunability, stemming from the vast array of possible metal nodes and organic linkers, allows for the rational design of materials with tailored properties. This guide provides a comparative analysis of MOFs derived from three prevalent linker types: carboxylate-based, imidazolate-based, and phosphonate-based linkers. We present a summary of their key characteristics, supported by experimental data, to aid researchers in selecting the optimal MOF for their specific application.
The Influence of Linker Chemistry on MOF Properties
The choice of the organic linker is a critical determinant of the final properties of a MOF. The geometry, length, and functional groups of the linker dictate the framework's topology, pore size, surface area, and chemical stability. This, in turn, influences its performance in various applications, including its capacity for drug loading and release.[1][2]
-
Carboxylate-based linkers are the most widely studied and are known for forming a diverse range of stable frameworks with high porosity. MOFs such as the UiO series and MIL series are prominent examples.[1]
-
Imidazolate-based linkers give rise to the family of Zeolitic Imidazolate Frameworks (ZIFs), which are renowned for their exceptional thermal and chemical stability. ZIF-8 is a prototypical example.[3][4][5]
-
Phosphonate-based linkers are a more recent area of exploration and are noted for their propensity to form highly robust MOFs with excellent thermal and chemical stability, often surpassing that of their carboxylate counterparts.[6][7]
Comparative Analysis of Representative MOFs
To illustrate the impact of the linker on MOF properties, we have compiled characterization data for representative MOFs from each class: UiO-66 (carboxylate), ZIF-8 (imidazolate), and SZ-3 (phosphonate).
Disclaimer: The data presented in the following tables are compiled from various research articles. Direct comparison should be approached with caution as experimental conditions for synthesis and characterization may vary between studies.
Table 1: Physicochemical Properties of Representative MOFs
| Property | UiO-66 (Carboxylate) | ZIF-8 (Imidazolate) | SZ-3 (Zirconium Phosphonate) |
| BET Surface Area (m²/g) | ~1200 - 1827[8][9] | ~1300 - 1810 | ~505 |
| Pore Volume (cm³/g) | ~0.5 - 0.91[10] | ~0.60 - 0.66 | ~0.25 |
| Pore Size (Å) | ~6 - 11[11] | ~11.6 | ~5.8 |
| Thermal Decomposition (°C) | ~500 (in N₂)[9] | ~550 (in N₂)[4] | >500 |
Table 2: Comparative Drug Loading Capacities
The high porosity and tunable pore surface chemistry of MOFs make them excellent candidates for drug delivery. The loading capacity is highly dependent on the specific drug molecule and the MOF's properties. Here, we compare the loading of the common non-steroidal anti-inflammatory drug, ibuprofen.
| MOF System | Linker Type | Drug | Loading Capacity (wt%) |
| MIL-101(Cr) | Carboxylate | Ibuprofen | ~58[12] |
| UiO-66 | Carboxylate | Ibuprofen | ~13 - 36[12] |
| ZIF-8 | Imidazolate | Ibuprofen | Not widely reported |
| CD-MOF-1 | Carboxylate (from γ-CD) | Ibuprofen | ~23 - 26[12] |
Experimental Protocols for Key Characterization Techniques
Accurate and consistent characterization is crucial for understanding and comparing the properties of MOFs. Below are detailed methodologies for three key experimental techniques.
Powder X-ray Diffraction (PXRD)
Objective: To determine the crystallinity, phase purity, and crystal structure of the MOF.
Methodology:
-
Sample Preparation: Finely grind the MOF sample to a homogenous powder using an agate mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a flat, zero-background sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.
-
Instrument Setup:
-
Place the sample holder into the diffractometer.
-
Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).
-
Define the angular range for data collection (e.g., 2θ from 5° to 50°).
-
Set the step size (e.g., 0.02°) and the scan speed or counting time per step.
-
-
Data Collection: Initiate the X-ray scan and collect the diffraction pattern.
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ values) and their intensities.
-
Compare the experimental diffraction pattern with simulated patterns from crystallographic databases (e.g., Cambridge Structural Database) or previously reported data to confirm the structure and phase purity.[13]
-
Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity
Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.
Methodology:
-
Sample Activation (Degassing):
-
Accurately weigh a sample of the MOF (typically 50-100 mg) into a sample tube.
-
Heat the sample under a high vacuum or a flow of inert gas (e.g., N₂ or Ar) at a specific temperature for several hours to remove any guest molecules or solvents from the pores. The activation temperature and time are critical and depend on the thermal stability of the MOF.
-
-
Instrument Setup:
-
Transfer the sample tube to the analysis port of the gas sorption analyzer.
-
Place a dewar filled with liquid nitrogen (77 K) around the sample tube.
-
-
Isotherm Measurement:
-
The instrument doses the sample with known amounts of an adsorbate gas (typically N₂) at a series of controlled pressures, typically ranging from a relative pressure (P/P₀) of ~10⁻⁶ to 1.
-
The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.
-
Subsequently, the pressure is systematically decreased to measure the desorption isotherm.
-
-
Data Analysis:
-
BET Surface Area: Apply the BET (Brunauer-Emmett-Teller) theory to the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.3) to calculate the specific surface area.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).
-
Pore Size Distribution: Analyze the isotherm using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) to determine the pore size distribution.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the MOF and quantify the amount of solvent or guest molecules within the pores.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the pan onto the TGA's microbalance.
-
Set the desired atmosphere (e.g., inert gas like N₂ or Ar, or an oxidative atmosphere like air).
-
Set the temperature program, which typically involves a heating ramp at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[14]
-
-
Data Collection: The instrument continuously measures the mass of the sample as a function of temperature.
-
Data Analysis:
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
-
The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of physisorbed solvent or water molecules.
-
The temperature at which a significant and sharp weight loss occurs indicates the decomposition of the organic linker and the collapse of the MOF structure. This temperature is a measure of the MOF's thermal stability.[15]
-
Visualizing MOF Characterization and Linker-Property Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for MOF characterization and the logical relationship between linker choice and resulting MOF properties.
Caption: Experimental workflow for the synthesis and characterization of Metal-Organic Frameworks.
Caption: Relationship between organic linker choice and resulting MOF properties and performance.
Conclusion
The selection of the organic linker is a paramount consideration in the design of Metal-Organic Frameworks for specific applications. Carboxylate-based linkers offer high porosity and a wealth of synthetic diversity, imidazolate-based linkers provide exceptional stability, and phosphonate-based linkers are emerging as a class of highly robust materials. By understanding the fundamental relationships between linker chemistry and the resulting framework properties, researchers can more effectively design and synthesize novel MOFs with optimized performance for drug delivery, catalysis, and beyond. This guide serves as a foundational resource to aid in this rational design process.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Metal Atom in Zeolitic Imidazolate Frameworks (ZIF-8 & 67) for Removal of Dyes and Antibiotics from Wastewater: A Review | MDPI [mdpi.com]
- 4. ZIF-8 metal organic framework materials as a superb platform for the removal and photocatalytic degradation of organic pollutants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZIF-8 metal organic framework materials as a superb platform for the removal and photocatalytic degradation of organic pollutants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Purity of Synthesized 2,6-Naphthalenedicarboxylic Acid
A comprehensive comparison of analytical methodologies for ensuring the quality of a key industrial monomer.
For researchers, scientists, and professionals in drug development and polymer chemistry, establishing the purity of synthesized 2,6-Naphthalenedicarboxylic acid (NDA) is a critical step that dictates the quality and performance of downstream products, such as high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). This guide provides a comparative overview of the most effective analytical techniques for validating NDA purity, complete with experimental protocols and data to support methodological choices.
The synthesis of NDA can introduce various impurities, with the most common being trimellitic acid, 2-formyl-6-naphthoic acid, and bromo-naphthalenedicarboxylic acid. The inherent low solubility of NDA in many common solvents presents a significant challenge for purification, making robust analytical validation indispensable. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and effective method for purity assessment, while Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) offer alternative and complementary approaches.
Comparative Analysis of Purity Validation Techniques
A summary of the key performance indicators for the primary analytical methods used in NDA purity validation is presented below. This data is essential for selecting the most appropriate technique based on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the nature of the expected impurities.
| Analytical Technique | Principle | Common Impurities Detected | Typical Purity Range (%) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Trimellitic acid, 2-formyl-6-naphthoic acid, bromo-naphthalenedicarboxylic acid, other isomeric impurities | 98.0 - >99.9 | High sensitivity and resolution for a wide range of impurities. Quantitative accuracy. | Can be more time-consuming than other methods. Requires soluble samples. |
| Gas Chromatography (GC) | Separation based on volatility and polarity | Volatile and semi-volatile organic impurities | 95.0 - 99.5 | Excellent for volatile impurities. High efficiency. | Requires derivatization of non-volatile carboxylic acids. Potential for thermal degradation of the analyte. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow during thermal transitions | Total mole fraction of soluble impurities | 98.5 - 99.9 | Rapid determination of total purity. Small sample size required. | Does not identify individual impurities. Less accurate for samples with very high purity or for impurities that are not soluble in the melt.[1][2] |
| Spectroscopic Methods (FTIR, NMR) | Absorption of electromagnetic radiation | Structural isomers and functional group impurities | Qualitative | Provides structural confirmation of the bulk material and can identify major impurities. | Not typically used for quantitative purity determination. Lower sensitivity for trace impurities. |
Experimental Protocols
Detailed methodologies for the three primary quantitative techniques are provided below to facilitate their implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is considered the gold standard for the quantitative determination of NDA purity and its related impurities.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized NDA and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water or dilute sodium hydroxide (B78521) solution) to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of NDA is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of specific impurities can be achieved by using certified reference standards.
Gas Chromatography (GC) Protocol
GC analysis of NDA requires a derivatization step to convert the non-volatile dicarboxylic acid into a more volatile ester.
1. Derivatization (Esterification):
-
To 1-5 mg of the NDA sample in a reaction vial, add 1 mL of a derivatization agent such as 14% BF3 in methanol (B129727) or a solution of trimethylsilyldiazomethane (B103560) in a suitable solvent.
-
Seal the vial and heat at 60-80°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing the dimethyl ester of NDA can be directly injected or extracted into a non-polar solvent like hexane (B92381) for analysis.
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Data acquisition and processing software
3. GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of fatty acid methyl esters and related compounds.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Port Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Hold: Maintain at 240 °C for 10 minutes.
-
-
Detector Temperature: 280 °C
4. Data Analysis:
-
Purity is determined by the area percentage of the dimethyl-2,6-naphthalenedicarboxylate peak.
Differential Scanning Calorimetry (DSC) Protocol
DSC provides a rapid assessment of the total molar purity of a crystalline substance based on the van't Hoff equation, which relates the melting point depression of a substance to the concentration of impurities.[1][4]
1. Instrumentation:
-
Differential Scanning Calorimeter calibrated for temperature and enthalpy.
-
Hermetically sealed aluminum pans.
2. Experimental Procedure:
-
Accurately weigh 1-3 mg of the NDA sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 2-5 °C/min, through its melting range. The melting point of pure NDA is above 300 °C.
-
Record the heat flow as a function of temperature.
3. Data Analysis:
-
The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation. The analysis relies on the melting point depression and the heat of fusion of the sample.[4][5]
Workflow and Pathway Visualizations
To further clarify the experimental and logical processes involved in validating the purity of synthesized this compound, the following diagrams are provided.
Caption: Experimental workflow for the purity validation of synthesized this compound.
Caption: Decision pathway for selecting the appropriate analytical method for NDA purity validation.
References
- 1. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 2. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
Comparative study of different catalytic systems for 2,6-NDA synthesis
A Comparative Guide to Catalytic Systems for the Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)
For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound (2,6-NDA) is a critical step in the production of high-performance polymers and pharmaceutical intermediates. This guide provides a comparative analysis of three distinct catalytic systems for 2,6-NDA synthesis, supported by experimental data and detailed protocols.
Overview of Catalytic Systems
The synthesis of 2,6-NDA is predominantly achieved through the oxidation of 2,6-disubstituted naphthalenes. The choice of catalytic system significantly impacts yield, selectivity, and the environmental footprint of the process. This guide focuses on three prominent methods:
-
The Co/Mn/Br Catalytic System: This is the most established and industrially practiced method, involving the liquid-phase aerobic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).
-
The V₂O₅/ZnO Catalytic System: This system facilitates a one-step synthesis from 2-methylnaphthalene (B46627) through a combination of oxidation and disproportionation.
-
The Cyclodextrin-Catalyzed System: A novel approach that utilizes a supramolecular catalyst for the synthesis of 2,6-NDA from 2-naphthoic acid under milder conditions.
Comparative Performance Data
The following table summarizes the key performance indicators for each catalytic system based on available experimental data.
| Feature | Co/Mn/Br System | V₂O₅/ZnO System | Cyclodextrin-Catalyzed System |
| Substrate | 2,6-Dimethylnaphthalene | 2-Methylnaphthalene | 2-Naphthoic Acid |
| Catalyst | Cobalt, Manganese, and Bromine salts | Vanadium Pentoxide (V₂O₅) with Zinc Oxide (ZnO) | β-Cyclodextrin, Copper powder |
| Solvent/Medium | Acetic Acid | Not specified (gas phase) | 30 wt% aqueous NaOH |
| Temperature | 188°C - 216°C | 450°C | 60°C |
| Pressure | Sufficient to maintain liquid phase | 2 MPa | Atmospheric |
| Oxidant | Molecular Oxygen (Air) | Carbon Monoxide and Oxygen (9:1) | Carbon Tetrachloride (CCl₄) |
| Reaction Time | Not specified | 3 hours | 7 hours |
| Yield of 2,6-NDA | >90%[1] | 20% | Not explicitly quantified, but selective |
| Selectivity | High, but with byproducts | Moderate | High for 2,6-isomer |
| Key Byproducts | Trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA), Bromo-2,6-NDA[1] | Other naphthalenedicarboxylic acid isomers | Not specified |
Experimental Protocols
Co/Mn/Br Catalyzed Oxidation of 2,6-Dimethylnaphthalene
This protocol is a representative example of the widely used industrial process for 2,6-NDA synthesis.
Materials:
-
2,6-Dimethylnaphthalene (2,6-DMN)
-
Acetic Acid (solvent)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Hydrogen bromide (aqueous solution)
-
Compressed air or molecular oxygen source
-
High-pressure reactor equipped with a stirrer, gas inlet, and condenser
Procedure:
-
Charge the high-pressure reactor with 2,6-dimethylnaphthalene and acetic acid. The weight ratio of solvent to 2,6-DMN is typically between 2:1 and 12:1.[1]
-
Add the catalyst components: cobalt acetate, manganese acetate, and aqueous hydrogen bromide. The atomic ratio of manganese to cobalt can range from 5:1 to 0.3:1, and the atomic ratio of bromine to the total of cobalt and manganese is typically between 0.3:1 and 0.8:1.[1]
-
Seal the reactor and begin stirring.
-
Heat the reactor contents to a temperature in the range of 188°C to 216°C.[1]
-
Pressurize the reactor with air to a pressure sufficient to maintain the acetic acid in the liquid phase.[1]
-
Continuously feed air or a molecular oxygen-containing gas into the reactor to sustain the oxidation reaction.
-
Maintain the reaction at the specified temperature and pressure until the desired conversion of 2,6-DMN is achieved.
-
After the reaction, cool the reactor and carefully depressurize.
-
The solid product, crude 2,6-NDA, is collected by filtration.
-
The crude product can be further purified by washing with hot acetic acid and then water to remove unreacted starting materials, catalyst residues, and byproducts.
V₂O₅/ZnO Catalyzed Synthesis from 2-Methylnaphthalene
This process combines oxidation and disproportionation in a single step to produce 2,6-NDA.
Materials:
-
2-Methylnaphthalene
-
Vanadium pentoxide (V₂O₅) catalyst containing Zinc Oxide (ZnO)
-
Potassium, Rubidium, and Cesium carbonates (equimolar mixture)
-
Carbon monoxide (CO) and Oxygen (O₂) gas mixture (9:1 ratio)
-
High-pressure autoclave
Procedure:
-
Place the 2-methylnaphthalene, V₂O₅/ZnO catalyst, and an equimolar mixture of potassium, rubidium, and cesium carbonates into a high-pressure autoclave.
-
Seal the autoclave and purge with an inert gas.
-
Pressurize the autoclave with a 9:1 mixture of carbon monoxide and oxygen to an initial pressure of 2 MPa.
-
Heat the autoclave to 450°C while stirring or agitating.
-
Maintain the reaction at this temperature and pressure for 3 hours.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess gas.
-
The solid product mixture is then subjected to a workup procedure to isolate the 2,6-NDA. This typically involves dissolution in a suitable solvent, filtration to remove the catalyst, and selective precipitation of the desired dicarboxylic acid isomer.
Cyclodextrin-Catalyzed Synthesis from 2-Naphthoic Acid
This method employs a supramolecular catalyst to achieve selective carboxylation under mild conditions.
Materials:
-
2-Naphthoic acid (2-NCA)
-
β-Cyclodextrin (β-CyD)
-
Copper powder
-
30 wt% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Carbon Tetrachloride (CCl₄)
-
Reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
In a reaction vessel, dissolve 3.0 mmol of 2-naphthoic acid and 3.0 mmol of β-cyclodextrin in 30 mL of a 30 wt% aqueous sodium hydroxide solution.
-
Add 0.8 mmol (approximately 0.05 g) of copper powder to the solution.
-
Stir the mixture under a nitrogen atmosphere.
-
Initiate the reaction by adding 8.5 mmol of carbon tetrachloride to the mixture.
-
Maintain the reaction at 60°C with continuous magnetic stirring for 7 hours.
-
After the reaction is complete, remove the residual carbon tetrachloride by evaporation under reduced pressure.
-
The this compound can then be isolated from the aqueous solution by acidification, which will precipitate the product.
-
The precipitate is collected by filtration, washed with water, and dried.
Visualizations
Generalized Experimental Workflow for 2,6-NDA Synthesis
Caption: Generalized workflow for the synthesis and analysis of 2,6-NDA.
Simplified Reaction Pathway for Co/Mn/Br Catalyzed Oxidation
Caption: Simplified oxidation pathway of 2,6-DMN to 2,6-NDA.
References
Analysis of 2-formyl-6-naphthoic acid as an Impurity in 2,6-Naphthalenedicarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-formyl-6-naphthoic acid (FNA) as a critical process-related impurity in the production of 2,6-naphthalenedicarboxylic acid (2,6-NDA). The presence of FNA, arising from the incomplete oxidation of 2,6-dimethylnaphthalene, can significantly impact the quality and performance of 2,6-NDA, a key monomer in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN).[1][2] This document offers a comparative overview of analytical methodologies for the detection and quantification of FNA, presenting supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Formation and Significance of 2-formyl-6-naphthoic acid
The primary route for the synthesis of 2,6-NDA involves the liquid-phase oxidation of 2,6-dimethylnaphthalene.[1][2] During this process, incomplete oxidation of one of the methyl groups can lead to the formation of 2-formyl-6-naphthoic acid. Other potential process-related impurities include trimellitic acid (TMLA), bromo naphthalenedicarboxylic acid (BrNDA), and 2-naphthoic acid (2-NA). The purification of 2,6-NDA is challenging due to its low solubility in common solvents, making the control of impurities during the synthesis process crucial.
The presence of FNA is undesirable as it can act as a chain terminator during polymerization, affecting the molecular weight and, consequently, the mechanical and thermal properties of the resulting polymer. Therefore, sensitive and accurate analytical methods are required to monitor and control the levels of FNA in 2,6-NDA.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the determination of FNA in 2,6-NDA depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The most common methods employed for impurity profiling in pharmaceutical and chemical industries are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Table 1: Comparison of Analytical Techniques for the Analysis of 2-formyl-6-naphthoic acid in 2,6-NDA
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile/semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Separation of charged molecules in an electrolyte solution under the influence of an electric field. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds like carboxylic acids. | Requires derivatization for non-volatile carboxylic acids to increase volatility. | Excellent for charged species like organic acids. |
| Sample Preparation | Relatively straightforward; typically involves dissolution in a suitable solvent and filtration.[3][4] | More complex; requires derivatization, which can be time-consuming and introduce variability. | Simple; often only requires dilution of the sample in the background electrolyte. |
| Sensitivity (LOD/LOQ) | Good to excellent, typically in the µg/mL to ng/mL range.[5][6] | Excellent, can reach pg/mL levels, especially with selected ion monitoring (SIM). | Good to excellent, with LODs often in the µg/mL to ng/mL range.[7] |
| Selectivity | Good, can be optimized by adjusting mobile phase composition and column chemistry. | Excellent, provides structural information from mass spectra, aiding in peak identification. | Excellent, based on differences in electrophoretic mobility. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be longer due to derivatization and chromatographic run times. | Very fast, often less than 10 minutes per sample. |
| Cost (Instrument/Operational) | Moderate | High | Moderate |
| Key Advantages | Robust, versatile, and widely available. | High sensitivity and specificity, definitive identification. | High efficiency, minimal solvent consumption, fast analysis. |
| Key Disadvantages | Moderate solvent consumption. | Not suitable for thermally unstable compounds, derivatization can be complex. | Can be sensitive to matrix effects, lower sample loading capacity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. For the analysis of FNA in 2,6-NDA, a reversed-phase HPLC method with UV detection is commonly employed.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where both 2,6-NDA and FNA have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a known amount of the 2,6-NDA sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol, potentially with the aid of sonication).
-
Dilute the solution to a known volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of non-volatile carboxylic acids like FNA, a derivatization step is necessary to convert them into more volatile esters or silyl (B83357) ethers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
Derivatization (Example using silylation):
-
A known amount of the 2,6-NDA sample is placed in a reaction vial.
-
A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) are added.
-
The mixture is heated to a specific temperature for a set time to ensure complete derivatization.
Chromatographic and Mass Spectrometric Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Injector Temperature: Typically 250-280 °C.
-
Ion Source Temperature: Typically 230 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized FNA and 2,6-NDA.
Sample Preparation:
-
Perform the derivatization procedure as described above.
-
After cooling, the derivatized sample can be directly injected into the GC-MS.
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The separation is highly efficient and rapid.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a detector (typically UV-Vis).
Electrophoretic Conditions (Typical):
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 µm ID, effective length 50 cm).
-
Background Electrolyte (BGE): A buffer solution, for example, a phosphate (B84403) or borate (B1201080) buffer at a specific pH, which influences the charge and mobility of the analytes.
-
Voltage: A high voltage (e.g., -20 to -30 kV) is applied across the capillary.
-
Temperature: The capillary is thermostatted to ensure reproducible migration times (e.g., 25 °C).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect or direct UV detection at a suitable wavelength.
Sample Preparation:
-
Dissolve a known amount of the 2,6-NDA sample in the background electrolyte or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
The sample is then ready for injection.
Mandatory Visualizations
Caption: Formation of 2-formyl-6-naphthoic acid during 2,6-NDA synthesis.
Caption: General experimental workflow for impurity analysis.
Conclusion
The choice of the analytical method for the determination of 2-formyl-6-naphthoic acid in 2,6-NDA is a critical decision in ensuring the quality of this important polymer precursor.
-
HPLC stands out as a robust and versatile method, well-suited for routine quality control due to its direct analysis capabilities for non-volatile carboxylic acids.
-
GC-MS , while requiring a more complex sample preparation involving derivatization, offers unparalleled sensitivity and specificity, making it an excellent tool for impurity identification and trace-level quantification.
-
Capillary Electrophoresis provides a high-speed, high-efficiency alternative with minimal solvent consumption, which is particularly advantageous for rapid screening and analysis of charged species.
The selection of the optimal technique will ultimately depend on the specific requirements of the analysis, including regulatory compliance, desired limits of detection, and available laboratory resources. The information and protocols provided in this guide are intended to assist researchers and scientists in making an informed decision to ensure the production of high-purity 2,6-NDA.
References
- 1. EP0562105B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US6114575A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. nacalai.com [nacalai.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Data of 2,6-Naphthalenedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of the spectroscopic data for 2,6-Naphthalenedicarboxylic acid, a key intermediate in the synthesis of high-performance polymers and various pharmaceuticals. For comparative analysis, spectroscopic data for two common structural isomers and analogues, Terephthalic acid and 2,7-Naphthalenedicarboxylic acid, are also presented. The data herein is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (Carboxylic Acid) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3000-2500 (broad) | ~1680-1710 | ~1600, ~1470 | ~1280 |
| Terephthalic acid | ~3104-2826 (broad)[1] | ~1692[1] | ~1575, ~1511[1] | ~1288[2] |
| 2,7-Naphthalenedicarboxylic acid | ~3000-2500 (broad) | ~1680-1700 | ~1610, ~1480 | ~1290 |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~8.1-8.3 (m, Ar-H), ~8.6 (s, Ar-H), ~13.5 (br s, -COOH) | ~125-135 (Ar-C), ~167 (C=O) |
| Terephthalic acid | ~8.1 (s, Ar-H), ~13.3 (br s, -COOH) | ~130 (Ar-CH), ~134 (Ar-C), ~167 (C=O) |
| 2,7-Naphthalenedicarboxylic acid | ~7.9-8.1 (m, Ar-H), ~8.4 (s, Ar-H), ~13.4 (br s, -COOH) | ~124-136 (Ar-C), ~168 (C=O) |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) |
| This compound | 216 | 199 ([M-OH]⁺), 171 ([M-COOH]⁺), 127 |
| Terephthalic acid | 166 | 149 ([M-OH]⁺), 121 ([M-COOH]⁺), 105, 77 |
| 2,7-Naphthalenedicarboxylic acid | 216 | 199 ([M-OH]⁺), 171 ([M-COOH]⁺), 127 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Instrument: A Bruker Alpha-P ATR FT-IR spectrometer or equivalent.
-
Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) is placed directly onto the diamond ATR crystal.
-
Data Acquisition:
-
The pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Data Acquisition for ¹H NMR:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse experiment is performed.
-
The spectral width is set to cover the range of approximately -2 to 16 ppm.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
Data Acquisition for ¹³C NMR:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse program (e.g., zgpg30) is used.
-
The spectral width is set to cover the range of approximately 0 to 200 ppm.
-
The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.[3]
-
Mass Spectrometry
Method: Electron Ionization (EI) Mass Spectrometry
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source, such as an Agilent 7890B GC system connected to a 5977A MSD.
-
Sample Introduction:
-
A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.
-
A small volume (typically 1 µL) is injected into the GC inlet. For direct insertion, a solid probe is used.
-
-
Ionization:
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
-
-
Detection: An electron multiplier detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z.
Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates a logical workflow for the cross-referencing and validation of spectroscopic data for compound identification and purity assessment.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
References
Benchmarking the Mechanical Strength of PEN Fibers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of Polyethylene Naphthalate (PEN) fibers against other common high-performance alternatives, including Polyethylene Terephthalate (PET), Aramid (specifically Kevlar®), and Carbon fibers. The information presented is supported by experimental data from various reputable sources to assist in material selection for demanding applications.
Data Presentation: Mechanical Properties of High-Performance Fibers
The following table summarizes the key mechanical properties of PEN fibers in comparison to PET, Aramid (Kevlar® 49), and Carbon (Toray T300) fibers. These values are compiled from various technical data sheets and research articles and should be considered representative. Actual properties can vary based on the specific grade and manufacturing process of the fiber.
| Property | PEN (Polyethylene Naphthalate) | PET (Polyethylene Terephthalate) | Aramid (Kevlar® 49) | Carbon (Toray T300) |
| Tensile Strength (GPa) | ~0.95 - 1.0[1] | ~0.7 - 0.75[2] | ~2.9 - 3.6[3] | ~3.53[4][5][6] |
| Young's Modulus (GPa) | ~15 - 20[1] | ~10 - 15[2] | ~110 - 135[3] | ~230[4][5][6] |
| Elongation at Break (%) | ~8 - 12 | ~10 - 20[2][7] | ~2.2 - 2.8[3] | ~1.5[4][5][6] |
| Density (g/cm³) | ~1.36 | ~1.38 | ~1.44 - 1.45[3] | ~1.76[4][6] |
Experimental Protocols: Tensile Testing of Single Fibers
The determination of the mechanical properties of single fibers is crucial for accurate material characterization. The following is a generalized experimental protocol based on the widely recognized ASTM D3822 standard, "Standard Test Method for Tensile Properties of Single Textile Fibers."
Objective: To measure the tensile strength, Young's modulus, and elongation at break of a single fiber filament.
Apparatus:
-
Tensile testing machine with a suitable load cell.
-
Grips for clamping single fibers.
-
Microscope for measuring fiber diameter.
-
Specimen mounting tabs (e.g., paper or thin plastic with a cutout).
-
Adhesive for mounting the fiber.
-
Calibrated extensometer (optional, for precise strain measurement).
Procedure:
-
Specimen Preparation:
-
Carefully extract a single fiber filament from the source material.
-
Mount the single fiber onto a mounting tab, ensuring it is straight and under slight tension.
-
Use a minimal amount of adhesive to secure the ends of the fiber to the tab.
-
Measure the initial gauge length of the fiber.
-
Using a microscope, measure the diameter of the fiber at multiple points along the gauge length and calculate the average cross-sectional area.
-
-
Testing:
-
Mount the tab with the fiber into the grips of the tensile testing machine.
-
Carefully cut the sides of the mounting tab so that only the fiber is bearing the load.
-
Apply a controlled tensile load to the fiber at a constant rate of extension until the fiber breaks.
-
Record the load-elongation curve throughout the test.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress the fiber withstood before breaking. This is determined by dividing the maximum load by the average cross-sectional area of the fiber.
-
Young's Modulus: Determine the slope of the initial, linear portion of the stress-strain curve. This represents the stiffness of the material.
-
Elongation at Break: Calculate the percentage increase in length of the fiber at the point of fracture relative to its initial gauge length.
-
Mandatory Visualization
Structure-Property Relationship in High-Performance Fibers
The mechanical properties of polymer fibers are intrinsically linked to their molecular structure. The following diagram illustrates the relationship between the degree of molecular orientation and crystallinity and the resulting mechanical strength.
Caption: Molecular structure dictates the mechanical properties of fibers.
Experimental Workflow for Fiber Tensile Testing
The following diagram outlines the key steps involved in the mechanical testing of a single fiber filament according to standardized procedures.
Caption: Workflow for determining the mechanical properties of single fibers.
References
The Isomeric Blueprint: How Naphthalene Dicarboxylate Structure Dictates Polymer Performance
The strategic selection of monomer isomers is a critical determinant in the design of high-performance polymers. In the realm of aromatic polymers, naphthalenedicarboxylic acid (NDC) offers a versatile platform, with its various isomers providing a powerful tool to tailor the thermal, mechanical, and solubility properties of the resulting polyesters, polyamides, and polyimides. The substitution pattern of the carboxylic acid groups on the naphthalene (B1677914) ring profoundly influences the geometry, symmetry, and rotational freedom of the polymer backbone, thereby dictating chain packing, crystallinity, and intermolecular interactions. This guide provides an objective comparison of polymers synthesized from different NDC isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their material design endeavors.
The linearity and rigidity of the 2,6-naphthalenedicarboxylate isomer, for instance, lead to polyesters with exceptional thermal stability and mechanical strength due to efficient chain packing and high crystallinity.[1] In contrast, the "kinked" or bent structure imparted by the 2,7- and 1,4-isomers disrupts this regularity, resulting in more amorphous polymers with enhanced solubility but typically lower thermal and mechanical performance compared to their 2,6-counterparts.[1] This trade-off between processability and performance is a central theme in the application of NDC isomers. For polyamides, the choice of isomer similarly governs solubility and thermal characteristics, with less linear isomers promoting solubility in organic solvents.
Comparative Performance Data
The following tables summarize the key properties of polymers derived from various naphthalenedicarboxylic acid isomers.
Table 1: Thermal Properties of Naphthalene-Based Polyesters
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene 2,7-naphthalate) (PE2,7N) | Poly(ethylene 1,4-naphthalate) (PE1,4N) |
| Glass Transition Temperature (Tg) | ~120 °C | 121.8 °C | Lower than 2,6- and 2,7-isomers |
| Melting Temperature (Tm) | ~270 °C | 325-335 °C | Lower than 2,6- and 2,7-isomers |
| Decomposition Temperature (Td) | >400 °C | >400 °C | Not widely reported |
Table 2: Mechanical Properties of Naphthalene-Based Polyesters
| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Poly(ethylene 2,7-naphthalate) (PE2,7N) | Poly(ethylene 1,4-naphthalate) (PE1,4N) |
| Tensile Strength | High | Moderate | Lower than 2,6-isomer |
| Young's Modulus | High | Moderate | Lower than 2,6-isomer |
| Elongation at Break | Moderate | Higher than 2,6-isomer | Higher than 2,6-isomer |
Table 3: Solubility of Naphthalene-Based Polyamides
| Isomer Used in Polyamide Synthesis | Solubility in Aprotic Polar Solvents (e.g., NMP, DMAc) |
| 2,6-Naphthalenedicarboxylic Acid | Generally poor |
| 2,7-Naphthalenedicarboxylic Acid | Improved solubility |
| 1,4-Naphthalenedicarboxylic Acid | Improved solubility |
| Meta- or Sulfone-linked Diamines with NDA | Increased solubility |
Isomer Structure-Property Relationship
The observed differences in polymer properties can be directly attributed to the geometry of the naphthalenedicarboxylic acid isomers. The following diagram illustrates the logical relationship between the isomer structure and the resulting polymer characteristics.
Caption: Logical flow from NDC isomer structure to polymer properties.
Experimental Protocols
Detailed methodologies for the characterization of these polymers are provided below, based on established laboratory practices and standard testing methods.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Sample Preparation: 5-10 mg of the polymer is weighed into an aluminum DSC pan and hermetically sealed.
-
Instrumentation: A differential scanning calorimeter is used.
-
Procedure:
-
The sample is heated from room temperature to a temperature above its expected melting point at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.
-
The sample is then cooled to below its glass transition temperature at a rate of 10 °C/min.
-
A second heating scan is performed at 10 °C/min, and the data from this scan is used for analysis.
-
-
Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve, and the Tm is identified as the peak maximum of the endothermic melting event.
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Sample Preparation: 5-10 mg of the polymer is placed in a ceramic or platinum TGA pan.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Procedure: The sample is heated from room temperature to approximately 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.
Mechanical Testing
Tensile Testing
-
Purpose: To measure the tensile strength, Young's modulus, and elongation at break of the polymer films.
-
Sample Preparation: Polymer films of uniform thickness are cast from solution and cut into dumbbell-shaped specimens according to ASTM D638.
-
Instrumentation: A universal testing machine equipped with a load cell and extensometer is used.
-
Procedure: The specimen is clamped into the grips of the testing machine and pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
Data Analysis: Stress-strain curves are generated, from which the tensile strength, Young's modulus, and elongation at break are calculated.
Solubility Testing
Qualitative Solubility Test
-
Purpose: To determine the solubility of the polymers in various organic solvents.
-
Procedure:
-
A small amount of the polymer (e.g., 10 mg) is placed in a vial.
-
A specific volume of the solvent (e.g., 1 mL) is added.
-
The mixture is stirred at room temperature for 24 hours.
-
Solubility is assessed visually and categorized as soluble, partially soluble, or insoluble.
-
-
Solvents: A range of solvents with varying polarities are typically used, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), m-cresol, and chloroform.
References
A Comparative Thermal Analysis of Polyesters Derived from Diverse Di-acids
For researchers, scientists, and drug development professionals, understanding the thermal properties of polyesters is paramount for their application in various fields, from materials science to pharmaceuticals. The choice of di-acid monomer is a critical design parameter that significantly influences the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the resulting polymer. This guide provides an objective comparison of the thermal performance of polyesters synthesized from different di-acids, supported by experimental data and detailed methodologies.
The structural characteristics of the di-acid, such as chain length, rigidity, and the presence of functional groups, directly impact the thermal behavior of the polyester. For instance, increasing the chain length of aliphatic di-acids generally leads to a decrease in the glass transition temperature and melting point due to increased chain flexibility.[1] Conversely, the incorporation of rigid structures like aromatic or cycloaliphatic rings into the polymer backbone tends to enhance thermal stability and elevate the glass transition temperature.[2]
Comparative Thermal Data
The following table summarizes the key thermal properties of various polyesters, categorized by the type of di-acid used in their synthesis. This data, compiled from multiple studies, offers a clear comparison of how different di-acid structures affect the thermal characteristics of the resulting polyesters.
| Polyester Class | Di-acid | Diol | Tg (°C) | Tm (°C) | Td (°C) (5% weight loss) |
| Aliphatic | Succinic Acid | 1,4-Butanediol | -29.9[1] | 109[3] | ~350 |
| Adipic Acid | 1,4-Butanediol | - | 52-65[4] | ~350-400 | |
| Sebacic Acid | 1,4-Butanediol | -65.1[1] | - | >300 | |
| Aromatic | Terephthalic Acid | 1,3-Propanediol | - | Easily Crystallizing | - |
| Isophthalic Acid | 1,3-Propanediol | - | Slow Crystallizing | - | |
| 2,6-Naphthalene Dicarboxylic Acid | 1,3-Propanediol | - | Slow Crystallizing | - | |
| Fluorinated | Fluorinated Dicarboxylic Acids | Various | Elevated | Variable | Increased |
Experimental Protocols
The thermal properties presented in this guide are primarily determined using two standard analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary method for determining the glass transition temperature (Tg) and melting temperature (Tm).[5]
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf) of the polyester.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure (based on ASTM D3418, ISO 11357):
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan serves as a reference.[6]
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled heating rate, commonly 10 °C/min. This step removes the thermal history of the sample.[6]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.[6]
-
Second Heating Scan: A second heating scan is performed at the same heating rate (e.g., 10 °C/min) to a temperature above the melting point.[6]
-
-
Data Analysis:
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition temperature (Td) of the material.
-
Objective: To determine the thermal stability and decomposition temperature of the polyester.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 2-5 mg) is placed in a TGA sample pan.[7]
-
Heating Program: The sample is heated in a controlled atmosphere (usually an inert gas like nitrogen) at a constant heating rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).[7]
-
-
Data Analysis:
-
Td: The decomposition temperature is typically reported as the temperature at which a specific amount of weight loss occurs, most commonly 5% (Td5%).[6] The derivative of the weight loss curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.
-
Visualizing Structure-Property Relationships
The following diagrams illustrate the logical connections between the di-acid structure and the resulting thermal properties of the polyester, as well as a typical experimental workflow for their analysis.
Caption: Di-acid structure and its influence on thermal properties.
Caption: A typical experimental workflow for thermal analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,6-Naphthalenedicarboxylic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,6-Naphthalenedicarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation[1].
Table 1: Essential Safety Information for this compound
| Parameter | Information |
| Primary Hazards | Causes skin irritation and serious eye irritation.[1] |
| Incompatible Materials | Strong oxidizing agents and strong bases.[2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection (safety glasses or chemical safety goggles).[1] A dust mask (type N95) is also recommended. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1] |
| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Spillage | Sweep up and shovel into suitable containers for disposal. Avoid dust formation and do not let the chemical enter the environment.[2][3][4] |
Disposal Plan: Step-by-Step Procedural Guidance
The recommended method for the disposal of this compound is to entrust it to a licensed professional waste disposal company[1]. Direct disposal into regular trash or sewer systems is prohibited[5]. The following steps outline the process for preparing the chemical waste for collection.
1. Waste Identification and Segregation:
-
Clearly identify the waste as this compound.
-
Do not mix with incompatible materials, particularly strong oxidizing agents or strong bases[2][3].
-
Collect solid waste in a designated, properly labeled container.
-
If the acid is in a solution, collect it in a separate, compatible liquid waste container.
2. Container Requirements:
-
Use containers that are chemically compatible with the waste.
-
Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.
-
Store waste containers in a well-ventilated, designated satellite accumulation area within the laboratory[5][6].
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste"[7].
-
The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas)[7].
-
Indicate the date when the waste was first added to the container[7].
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area[3].
-
Keep the container tightly closed when not in use[3].
-
Ensure the storage location is at or near the point of generation[6].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[6][8].
-
Provide them with accurate information about the waste, as indicated on the hazardous waste label.
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Personal protective equipment for handling 2,6-Naphthalenedicarboxylic acid
Essential Safety and Handling Guide for 2,6-Naphthalenedicarboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent direct contact.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses.[2] A face shield may be required in situations with a higher risk of dust generation.[3] | To prevent eye irritation from dust particles.[3][4] |
| Hand Protection | Protective gloves.[3] | To prevent skin contact and irritation.[3][4] |
| Respiratory Protection | A dust respirator (e.g., N95 type) should be used, especially when there is a risk of dust generation.[1][5] In well-ventilated areas, it may not be needed for small-scale use.[2][6] | To avoid respiratory tract irritation from inhaling dust.[1] |
| Body Protection | Protective clothing to prevent skin exposure.[1][2][3] | To minimize the risk of skin contact with the chemical. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to ensure a safe laboratory environment. This involves measures to control exposure and prevent accidental spills.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Chemical:
-
Storage:
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][7] Seek medical attention.[2][4][7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][4][7] If skin irritation occurs, get medical advice.[4] |
| Inhalation | Move the person to fresh air.[2][7][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][7] |
| Ingestion | Rinse the mouth with water.[7][8] Do not induce vomiting. Seek medical attention.[7] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the spill area.
-
Wear the appropriate PPE as detailed in Table 1.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[1] Use a vacuum with a HEPA filter if available.
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]
-
Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9]
-
Contaminated PPE should also be disposed of as hazardous waste.
-
Empty containers may still contain chemical residues and should be treated as hazardous until properly decontaminated.[1]
Operational Workflow for Handling this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound 95 1141-38-4 [sigmaaldrich.com]
- 6. fishersci.fr [fishersci.fr]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
